Product packaging for Orotirelin(Cat. No.:CAS No. 62305-86-6)

Orotirelin

Cat. No.: B1677496
CAS No.: 62305-86-6
M. Wt: 389.37 g/mol
InChI Key: XZOCIZHAHWDUPU-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orotirelin is a synthetic analog of the endogenous neurohormone Thyrotropin-Releasing Hormone (TRH) . Like TRH, it is a tripeptide (pyroglutamic acid-histidine-prolineamide) that acts as a neuromodulator within the central and peripheral nervous systems . Its primary research value stems from its enhanced metabolic stability compared to native TRH, which is rapidly degraded in the bloodstream and possesses limited blood-brain barrier penetration . This improved stability profile makes this compound a more reliable tool for investigating TRH receptor-mediated pathways in preclinical models. Research on this compound is focused on its potential application in central nervous system disorders . Studies suggest it may have utility in exploring treatments for neurodegenerative conditions, such as spinocerebellar degeneration and spinal muscular atrophy, due to its neuroactive properties . Its mechanism of action involves agonism at TRH receptors, which are known to modulate cholinergic system activity, leading to investigations into its effects on cognitive function and motor coordination . This compound is presented for scientific research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N7O5 B1677496 Orotirelin CAS No. 62305-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62305-86-6

Molecular Formula

C16H19N7O5

Molecular Weight

389.37 g/mol

IUPAC Name

N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C16H19N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h5-7,10-11H,1-4H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t10-,11-/m0/s1

InChI Key

XZOCIZHAHWDUPU-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CG 3509
CG-3509
orotirelin
orotyl-His-Pro-NH2
orotyl-histidyl-prolinamide

Origin of Product

United States

Foundational & Exploratory

Orotirelin: A Technical Guide to its Synthesis and Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotirelin (also known as CG-3509) is a synthetic analogue of the thyrotropin-releasing hormone (TRH).[1][2][3] As a tripeptide derivative, it has been investigated for its potential therapeutic effects, particularly in the central nervous system. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, aimed at professionals in drug development and scientific research. The document details plausible synthetic methodologies, characterization data, and the associated signaling pathways.

Chemical Structure and Properties

This compound is a modified tripeptide, the structure of which is based on the endogenous TRH (pyroglutamyl-histidyl-prolinamide). The key modification in this compound is the acylation of the N-terminus of the histidyl residue with orotic acid.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide[1]
Molecular Formula C16H19N7O5[1][4][5]
Molecular Weight 389.37 g/mol [1][5]
CAS Number 62305-86-6[1][5]
Canonical SMILES C1C--INVALID-LINK--NC(=O)C3=CC(=O)NC(=O)N3">C@HC(=O)N[1][4]
Synonyms CG-3509, Orotyl-His-Pro-NH2, Orotirelinum[1][3]

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the scientific literature, its structure as a modified peptide suggests that its synthesis can be achieved through established methods of peptide chemistry, namely solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Below are detailed, representative protocols for both approaches.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a streamlined approach for the synthesis of peptides and their analogues, with the growing peptide chain anchored to a solid support.

1. Resin Preparation and First Amino Acid Attachment:

  • A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage.

  • The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • The first amino acid, Fmoc-L-proline, is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the resin.

2. Elongation of the Peptide Chain:

  • The Fmoc protecting group on the proline residue is removed using a solution of piperidine in DMF.

  • The next amino acid, Fmoc-L-histidine(Trt)-OH, is activated and coupled to the deprotected proline on the resin. The trityl (Trt) group protects the imidazole side chain of histidine.

  • This deprotection and coupling cycle is repeated for the subsequent amino acid.

3. Acylation with Orotic Acid:

  • Following the removal of the Fmoc group from the N-terminal histidine, the peptide-resin is treated with orotic acid that has been pre-activated. Activation of orotic acid's carboxylic acid can be achieved using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU.

4. Cleavage and Deprotection:

  • The resin-bound, fully protected this compound is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and cleave the side-chain protecting group from histidine.

5. Purification:

  • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed.

  • The crude this compound is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Representative Reagents for Solid-Phase Synthesis of this compound

StepReagent/SolventPurpose
Resin SwellingDimethylformamide (DMF)Prepares the resin for reaction.
Amino Acid CouplingFmoc-amino acids, HBTU/HATU, DIPEAPeptide bond formation.
Fmoc Deprotection20% Piperidine in DMFRemoves the N-terminal protecting group.
AcylationOrotic acid, DCC/HATU, DIPEAAdds the orotic acid moiety.
CleavageTFA, TIS, WaterCleaves the peptide from the resin and removes side-chain protecting groups.
PurificationAcetonitrile/Water with 0.1% TFARP-HPLC purification.

Experimental Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Couple_Pro Couple Fmoc-Pro-OH Swell->Couple_Pro Deprotect_Pro Deprotect Fmoc Couple_Pro->Deprotect_Pro Couple_His Couple Fmoc-His(Trt)-OH Deprotect_Pro->Couple_His Deprotect_His Deprotect Fmoc Couple_His->Deprotect_His Acylate Acylate with Activated Orotic Acid Deprotect_His->Acylate Cleave Cleave and Deprotect (TFA Cocktail) Acylate->Cleave Purify Purify (RP-HPLC) Cleave->Purify This compound This compound Purify->this compound

Caption: Solid-phase synthesis workflow for this compound.

Experimental Protocol 2: Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution, with purification of intermediates at each step.

1. Dipeptide Formation (His-Pro-NH2):

  • N-terminally protected L-histidine (e.g., Boc-His(Trt)-OH) is coupled with L-prolinamide using a coupling agent such as DCC or EDC in a suitable organic solvent (e.g., dichloromethane).

  • The resulting protected dipeptide, Boc-His(Trt)-Pro-NH2, is purified by chromatography or crystallization.

2. N-terminal Deprotection:

  • The Boc protecting group is removed from the dipeptide using an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield His(Trt)-Pro-NH2.

3. Acylation with Orotic Acid:

  • Orotic acid is activated (e.g., as an acid chloride or with a coupling agent) and reacted with the deprotected dipeptide in the presence of a base to form Orotyl-His(Trt)-Pro-NH2.

4. Final Deprotection:

  • The trityl protecting group on the histidine side chain is removed by mild acid treatment to yield crude this compound.

5. Purification:

  • The final product is purified by recrystallization or column chromatography, followed by RP-HPLC if necessary.

Table 3: Representative Reagents for Solution-Phase Synthesis of this compound

StepReagent/SolventPurpose
Dipeptide CouplingBoc-His(Trt)-OH, Prolinamide, DCC/EDC, DCMForms the protected dipeptide.
Boc DeprotectionTFA in DCMRemoves the N-terminal protecting group.
AcylationActivated Orotic Acid, DIPEAAdds the orotic acid moiety.
Trt DeprotectionMild AcidRemoves the histidine side-chain protecting group.
PurificationRecrystallization/ChromatographyPurifies the final product.

Logical Flow for Solution-Phase Synthesis of this compound

Solution_Phase_Workflow cluster_dipeptide Dipeptide Synthesis cluster_modification Modification and Deprotection BocHis Boc-His(Trt)-OH Couple1 Couple (DCC/EDC) BocHis->Couple1 ProNH2 Pro-NH2 ProNH2->Couple1 Dipeptide Boc-His(Trt)-Pro-NH2 Couple1->Dipeptide DeprotectBoc Deprotect Boc (TFA) Dipeptide->DeprotectBoc Acylate Acylate with Activated Orotic Acid DeprotectBoc->Acylate DeprotectTrt Deprotect Trt Acylate->DeprotectTrt Purify Purification (Chromatography/HPLC) DeprotectTrt->Purify This compound This compound Purify->this compound

Caption: Solution-phase synthesis logical flow for this compound.

Characterization and Data Presentation

The characterization of synthetic this compound is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with High-Performance Liquid Chromatography (HPLC).

Table 4: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the orotic acid, histidine, and proline residues. The chemical shifts and coupling constants would be indicative of the specific amino acid environments and their connectivity.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the peptide bonds and the orotic acid moiety, as well as the carbons of the aromatic and aliphatic side chains.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ at m/z 390.15). Fragmentation patterns would confirm the sequence of the modified peptide.
HPLC A single major peak under optimized gradient conditions, indicating the purity of the synthesized compound. The retention time is specific to the molecule and the chromatographic conditions.

Signaling Pathway of this compound

As a TRH analogue, this compound is expected to exert its biological effects by binding to and activating TRH receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway.

Upon binding of this compound to the TRH receptor, the Gαq subunit of the associated G-protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Signaling Pathway of this compound via the TRH Receptor

Signaling_Pathway This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds G_protein Gq/11 Protein TRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

References

Preclinical Pharmacokinetics and Pharmacodynamics of Orotirelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotirelin (also known as CG-3509) is a synthetic analogue of thyrotropin-releasing hormone (TRH). Preclinical studies have demonstrated its potential as a central nervous system (CNS) active agent with a distinct pharmacodynamic profile compared to native TRH. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and elucidation of its mechanism of action.

Introduction

Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. Beyond its endocrine functions, TRH and its analogues have been shown to exert a wide range of effects on the central nervous system, independent of the hypothalamic-pituitary-thyroid axis. These effects include analeptic (arousal-promoting), antidepressant, and neuroprotective activities. However, the therapeutic potential of native TRH is limited by its rapid metabolism and poor blood-brain barrier penetration.

This compound was developed as a metabolically stable TRH analogue with enhanced CNS activity. This guide summarizes the key preclinical findings that characterize its pharmacokinetic and pharmacodynamic properties.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in various in vivo animal models, primarily focusing on its CNS activity.

Analeptic and CNS Stimulant Effects

Preclinical studies in rats have demonstrated the analeptic properties of this compound. In pentobarbitone-anesthetized rats, direct bilateral injection of this compound into the nucleus accumbens, a key region in the brain's reward and motor systems, resulted in a dose-dependent reduction of pentobarbitone-induced sleeping time.[1] This effect highlights the potent CNS-stimulant activity of this compound.

Table 1: Effect of this compound on Pentobarbitone-Induced Sleeping Time in Rats

Dose of this compound (µg)Route of AdministrationEffect on Sleeping Time
0.1 - 1.0Intracerebral (bilateral, nucleus accumbens)Reduction
Interaction with Serotonergic Systems

Further investigations into the mechanism of action of this compound have revealed an interaction with the serotonergic system. Intrathecal administration of this compound in rats induced a specific behavioral syndrome, which was found to be mediated by 5-HT2 receptors.[1] This suggests that at least part of the CNS effects of this compound are mediated through the modulation of serotonin signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections describe the methodologies used in the key pharmacodynamic studies of this compound.

Analeptic Activity Assay in Pentobarbitone-Anesthetized Rats
  • Animal Model: Male Sprague-Dawley rats (270-290 g).

  • Anesthesia: Sodium pentobarbitone administered intraperitoneally (i.p.) at a dose of 60 mg/kg.

  • Surgical Procedure: Rats were placed in a stereotaxic frame. Guide cannulae were implanted bilaterally, targeting the nucleus accumbens.

  • Drug Administration: this compound (0.1-1.0 µg in 0.5 µL artificial cerebrospinal fluid) was injected bilaterally into the nucleus accumbens.

  • Endpoint: The duration of sleep was measured, defined as the time from the loss to the recovery of the righting reflex. A reduction in this duration was indicative of analeptic activity.[1]

Assessment of 5-HT2 Receptor-Mediated Behaviors in Rats
  • Animal Model: Male rats.

  • Drug Administration: this compound was administered intrathecally.

  • Behavioral Observation: A range of behaviors known to be associated with 5-HT2 receptor activation were observed and scored. These behaviors can include head weaving, wet-dog shakes, and hind-limb abduction.

  • Pharmacological Antagonism: To confirm the involvement of 5-HT2 receptors, specific 5-HT2 receptor antagonists were co-administered with this compound to assess the blockade of the induced behaviors.

Signaling Pathways and Experimental Workflows

To visualize the described mechanisms and experimental procedures, the following diagrams are provided.

analeptic_effect_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_measurement Endpoint Measurement rat Male Sprague-Dawley Rat anesthesia Anesthetize with Pentobarbitone (60 mg/kg, i.p.) rat->anesthesia surgery Stereotaxic Implantation of Cannulae into Nucleus Accumbens anesthesia->surgery injection Bilateral Injection (0.5 µL/side) surgery->injection This compound This compound (0.1-1.0 µg) in aCSF This compound->injection sleep_time Measure Duration of Loss of Righting Reflex injection->sleep_time analysis Analyze Reduction in Sleeping Time sleep_time->analysis

Figure 1: Experimental workflow for assessing the analeptic effect of this compound.

serotonin_pathway This compound This compound (Intrathecal Admin) receptor 5-HT2 Receptors This compound->receptor Activates downstream Downstream Signaling (e.g., Phospholipase C activation) receptor->downstream behavior Behavioral Syndrome (Head Weaves, Wet-dog Shakes) downstream->behavior Leads to

Figure 2: Proposed signaling pathway for this compound-induced behaviors.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. The focus of the identified preclinical research has been on establishing its pharmacodynamic effects following direct CNS administration, which bypasses many of the traditional pharmacokinetic processes. Further studies are required to fully characterize the pharmacokinetic profile of this compound following systemic administration.

Conclusion

This compound is a potent TRH analogue with demonstrated CNS-stimulant and serotonergic modulatory effects in preclinical models. Its ability to reverse pentobarbitone-induced narcosis and induce 5-HT2 receptor-mediated behaviors highlights its potential for therapeutic applications in neurological disorders. However, a comprehensive understanding of its preclinical profile is hampered by the limited availability of pharmacokinetic data. Future research should focus on elucidating the ADME properties of this compound to support its further development and potential translation to clinical settings. This guide provides a foundational summary of the current knowledge and underscores the areas where further investigation is warranted.

References

Orotirelin: A Technical Guide to its Primary and Secondary Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotirelin (also known as CG-3509) is a synthetic analogue of the endogenous tripeptide, thyrotropin-releasing hormone (TRH). As such, its primary biological target is the thyrotropin-releasing hormone receptor (TRHR), a G-protein coupled receptor. This document provides a comprehensive overview of the biological targets of this compound, presenting available quantitative data, detailed experimental methodologies for target characterization, and visualizations of the relevant signaling pathways. While the TRHR is definitively its primary target, evidence also points to secondary effects within the central nervous system, particularly involving the serotonergic system.

Primary Biological Target: Thyrotropin-Releasing Hormone Receptor (TRHR)

This compound, as a TRH analogue, exerts its principal effects through binding to and activating the thyrotropin-releasing hormone receptor (TRHR). The TRHR is a Gq/11-coupled G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and various regions of the central nervous system.

Quantitative Data: Binding Affinity and Functional Efficacy

Comprehensive quantitative data for this compound's binding affinity (K_i, K_d, IC_50) and functional efficacy (EC_50) at the TRHR is not extensively available in publicly accessible literature. However, studies on analogous compounds and the parent hormone, TRH, provide a framework for understanding its expected pharmacological profile. For comparative purposes, data for TRH and a related analogue, Taltirelin, are presented below.

CompoundReceptorAssay TypeParameterValue (nM)Reference
TRHHuman TRHRCompetition BindingIC_5036[Thirunarayanan et al., 2012]
TaltirelinHuman TRHRCompetition BindingIC_50910[Thirunarayanan et al., 2012]
TRHHuman TRHRCa2+ ReleaseEC_505.0[Thirunarayanan et al., 2012]
TaltirelinHuman TRHRCa2+ ReleaseEC_5036[Thirunarayanan et al., 2012]
TRHHuman TRHRIP1 ProductionEC_503.9[Thirunarayanan et al., 2012]
TaltirelinHuman TRHRIP1 ProductionEC_50150[Thirunarayanan et al., 2012]
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the TRHR, based on established protocols for TRH analogues.

Objective: To determine the binding affinity (IC_50) of this compound for the TRHR by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TRHR are cultured and harvested. The cells are then lysed, and the cell membranes containing the TRHR are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled TRH analogue, such as [³H]MeTRH, and varying concentrations of unlabeled this compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Objective: To measure the functional potency (EC_50) of this compound in activating the TRHR by quantifying the resulting increase in intracellular calcium concentration.

Methodology:

  • Cell Culture and Dye Loading: HEK 293 cells expressing the human TRHR are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence signal at each this compound concentration is determined. These values are then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the EC_50 value.

Signaling Pathway

Activation of the TRHR by this compound initiates a well-defined signaling cascade.

TRHR_Signaling This compound This compound TRHR TRHR (Gq/11-coupled) This compound->TRHR Binds and Activates Gq_alpha Gαq/11 TRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: this compound-TRHR Signaling Pathway.

Secondary Biological Targets and Effects

While the primary actions of this compound are mediated through the TRHR, its effects, particularly within the central nervous system, suggest the involvement of secondary targets or downstream modulation of other neurotransmitter systems.

Modulation of the Serotonergic System

Studies have indicated an interaction between this compound (CG-3509) and the serotonergic system.

  • 5-HT2 Receptors: Research suggests an involvement of 5-HT2 receptors in the behavioral effects induced by intrathecal administration of this compound in rats.

  • Spinal 5-HT Levels: Repeated administration of this compound has been shown to elevate the levels of 5-hydroxytryptamine (5-HT) in the ventral horn of the spinal cord.

Effects on the Cholinergic System
  • Choline Acetyltransferase (ChAT) Activity: Chronic administration of this compound has been observed to selectively increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, in the ventral horn of the spinal cord. This suggests a potential trophic-like influence on motoneurons.

Experimental Workflow for Investigating Secondary Targets

Identifying and characterizing secondary targets of a drug candidate like this compound requires a systematic approach.

Secondary_Target_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Validation Receptor_Screening Receptorome Screening (e.g., radioligand binding panels) Hit_Identification Hit Identification & Prioritization Receptor_Screening->Hit_Identification Enzyme_Assays Enzyme Activity Assays (e.g., ChAT, MAO) Enzyme_Assays->Hit_Identification Neurotransmitter_Uptake Neurotransmitter Uptake/Release (e.g., synaptosomes) Neurotransmitter_Uptake->Hit_Identification Reporter_Gene_Assays Reporter Gene Assays (for off-target GPCRs) Reporter_Gene_Assays->Hit_Identification Microdialysis In Vivo Microdialysis (measure neurotransmitter levels) Mechanism_Studies Mechanism of Action Studies Microdialysis->Mechanism_Studies Behavioral_Pharmacology Behavioral Pharmacology (with selective antagonists) Behavioral_Pharmacology->Mechanism_Studies Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Dose_Response->Mechanism_Studies

Caption: Workflow for Secondary Target Identification.

Conclusion

This compound's primary biological target is unequivocally the thyrotropin-releasing hormone receptor, through which it initiates Gq/11-mediated signaling. While comprehensive quantitative pharmacological data for this compound at this receptor remains to be fully elucidated in publicly available literature, established methodologies for its characterization are well-defined. Furthermore, emerging evidence points towards secondary effects on the central nervous system, including the modulation of serotonergic and cholinergic pathways. Further investigation is warranted to delineate the precise molecular mechanisms underlying these secondary effects and to determine if they result from direct interactions with other receptors or are downstream consequences of primary TRHR activation. This detailed understanding will be crucial for the continued development and therapeutic application of this compound and related TRH analogues.

Orotirelin (CG-3509): A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotirelin (CG-3509) is a synthetic analogue of the naturally occurring thyrotropin-releasing hormone (TRH). Developed as a more stable and centrally active compound than its parent molecule, this compound has been the subject of preclinical and clinical investigation for various neurological conditions. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and key experimental findings related to this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific journey of this compound.

Discovery and Developmental History

The development of this compound emerged from the broader scientific effort to harness the therapeutic potential of TRH for central nervous system (CNS) disorders. Native TRH, a tripeptide with the sequence pGlu-His-Pro-NH2, exhibits a range of effects beyond its primary endocrine function of stimulating the release of thyroid-stimulating hormone (TSH) and prolactin. These non-endocrine actions, including analeptic (arousal-promoting) and antidepressant-like effects, sparked interest in its therapeutic application for conditions such as depression, spinal cord injury, and neurodegenerative diseases.

The developmental history of this compound has been characterized by extensive preclinical evaluation in various animal models of neurological disorders. These studies aimed to elucidate its pharmacological properties and therapeutic potential. While it showed promise in preclinical settings, its progression through clinical trials has been less clear, with limited publicly available data on late-stage clinical development for specific indications.

Mechanism of Action

This compound, as a TRH analogue, is believed to exert its effects primarily through the activation of TRH receptors (TRH-R) in the central nervous system. There are two main subtypes of TRH receptors, TRH-R1 and TRH-R2, which are G-protein coupled receptors. The binding of this compound to these receptors is thought to initiate a cascade of intracellular signaling events.

One of the key downstream effects of this compound's interaction with TRH receptors is the modulation of various neurotransmitter systems. Research suggests an involvement of the serotonergic system, as evidenced by studies showing an interaction with 5-HT2 receptors.[1] This interaction may contribute to some of the behavioral effects observed with this compound administration.

The analeptic effects of this compound, characterized by its ability to reverse sedation and anesthesia, are a prominent feature of its pharmacological profile.[1] This is thought to be mediated by its actions in brain regions that regulate arousal and wakefulness.

The following diagram illustrates the proposed signaling pathway for this compound:

Orotirelin_Signaling_Pathway This compound This compound (CG-3509) TRH_R TRH Receptors (TRH-R1/R2) This compound->TRH_R Binds to G_Protein G-Protein Activation TRH_R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Neurotransmitter Modulation of Neurotransmitter Release (e.g., Serotonin) Ca_PKC->Neurotransmitter Neuronal_Excitability Increased Neuronal Excitability Ca_PKC->Neuronal_Excitability HT2_Receptor 5-HT2 Receptor Interaction Neurotransmitter->HT2_Receptor CNS_Effects CNS Effects (Analeptic, etc.) Neuronal_Excitability->CNS_Effects HT2_Receptor->CNS_Effects

Proposed signaling pathway of this compound.

Preclinical Studies

This compound has been evaluated in a number of preclinical studies to assess its efficacy and pharmacological properties. A key area of investigation has been its analeptic effects.

Analeptic Activity

Objective: To determine the analeptic potential of this compound by measuring its ability to reverse pentobarbitone-induced anesthesia in rats.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Animals were anesthetized with an intraperitoneal injection of sodium pentobarbitone.

  • Drug Administration: this compound was administered via intracerebroventricular (ICV) injection at various doses.

  • Endpoint: The primary endpoint was the duration of anesthesia, measured as the time from the loss of the righting reflex to its return. A reduction in this duration was indicative of an analeptic effect.

The following workflow diagram illustrates the experimental protocol:

Analeptic_Activity_Workflow Start Start Animal_Prep Acclimatize Male Sprague-Dawley Rats Start->Animal_Prep Anesthesia Induce Anesthesia with Sodium Pentobarbitone (i.p.) Animal_Prep->Anesthesia Righting_Reflex_Loss Confirm Loss of Righting Reflex Anesthesia->Righting_Reflex_Loss Drug_Admin Administer this compound (ICV) or Vehicle Control Righting_Reflex_Loss->Drug_Admin Monitor Monitor for Return of Righting Reflex Drug_Admin->Monitor Measure_Time Record Duration of Anesthesia Monitor->Measure_Time End End Measure_Time->End

Workflow for assessing the analeptic activity of this compound.

Quantitative Data:

Dose of TRH AnalogueMean Reduction in Anesthesia Time (%)
Low Dose20-30%
Medium Dose40-60%
High Dose60-80%
Note: This table is representative of data for TRH analogues and is for illustrative purposes. Specific data for this compound is needed for a precise representation.

Clinical Development

Information regarding the extensive clinical development of this compound is limited in the public domain. While early-phase clinical trials were likely conducted to assess safety, tolerability, and pharmacokinetics in humans, the outcomes and progression to later-phase trials for specific indications are not well-documented in the available literature. Further investigation into clinical trial registries and publications would be necessary to construct a comprehensive overview of its clinical journey.

Synthesis

The synthesis of this compound, a tripeptide, would typically follow established methods of peptide synthesis, either through solution-phase or solid-phase approaches. A likely synthetic route would involve the sequential coupling of the constituent amino acids (pyroglutamic acid, histidine, and proline) with appropriate protecting groups to prevent side reactions. The final step would involve the deprotection of the peptide and purification to yield the final product.

The general logical relationship for the synthesis is as follows:

Orotirelin_Synthesis_Logic Pro Protected Proline Coupling1 Couple His to Pro Pro->Coupling1 His Protected Histidine His->Coupling1 pGlu Protected Pyroglutamic Acid Coupling2 Couple pGlu to Dipeptide pGlu->Coupling2 Dipeptide Protected Dipeptide (His-Pro) Coupling1->Dipeptide Dipeptide->Coupling2 Tripeptide Protected Tripeptide (pGlu-His-Pro) Coupling2->Tripeptide Deprotection Deprotection and Purification Tripeptide->Deprotection This compound This compound (CG-3509) Deprotection->this compound

Logical flow of this compound synthesis.

Conclusion

This compound (CG-3509) represents a scientifically driven effort to improve upon the therapeutic limitations of the endogenous neuropeptide TRH. Its development as a more stable and centrally active analogue has been supported by preclinical evidence of its pharmacological effects, particularly its analeptic activity. However, a comprehensive understanding of its discovery timeline, detailed quantitative data from a full suite of preclinical and clinical studies, and a clear picture of its clinical development trajectory remain areas requiring further elucidation from more specific and in-depth sources. The information presented in this guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting both the known aspects of this compound and the existing knowledge gaps.

References

Orotirelin's Impact on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Orotirelin, a synthetic thyrotropin-releasing hormone (TRH) analogue also known as Rovatirelin, has demonstrated notable effects on the central nervous system (CNS), primarily in the context of improving motor function in cerebellar ataxia. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, summarizing key preclinical and clinical findings. It includes a detailed examination of its effects on neurotransmitter systems, neuronal signaling, and behavior, supported by quantitative data from pivotal studies. Experimental protocols for key assays are described, and signaling pathways are visualized to facilitate a comprehensive understanding of this compound's neuropharmacology.

Introduction

This compound is a TRH analogue designed to have greater stability and CNS permeability than the endogenous TRH peptide. Its development has been primarily focused on its potential as a therapeutic agent for neurodegenerative disorders, particularly spinocerebellar degeneration (SCD). As a TRH mimetic, this compound's mechanism of action is centered on its interaction with TRH receptors, which are widely distributed throughout the CNS. This interaction triggers a cascade of neurochemical events that are believed to underlie its therapeutic effects.

Mechanism of Action

This compound's primary mechanism of action is the activation of TRH receptors in the central nervous system. This binding initiates downstream signaling pathways that lead to the modulation of various neurotransmitter systems.

TRH Receptor Signaling Pathway

Upon binding to its G protein-coupled receptor (GPCR), specifically the TRH receptor type 1 (TRH-R1) which is the predominant subtype in the brain, this compound triggers a conformational change in the receptor. This activates the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ can activate various calcium-dependent enzymes, including calmodulin-dependent protein kinases (CaMKs).

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC and CaMKs can then phosphorylate a variety of intracellular proteins, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression. Furthermore, this signaling cascade can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.

Orotirelin_Signaling_Pathway This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq11->PLC Activates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Neurotransmitter_Release Neurotransmitter Release (Acetylcholine, Dopamine) Ca2->Neurotransmitter_Release Leads to MAPK MAPK Pathway PKC->MAPK Activates PKC->Neurotransmitter_Release Leads to Gene_Expression Changes in Gene Expression MAPK->Gene_Expression Leads to

Figure 1: this compound's intracellular signaling cascade via the TRH receptor.

Effects on Neurotransmitter Systems

A key consequence of TRH receptor activation by this compound is the enhanced release of several neurotransmitters. Preclinical studies have demonstrated that this compound administration leads to increased levels of acetylcholine (ACh) in the medial prefrontal cortex (mPFC) and dopamine (DA) in the nucleus accumbens (NAc) and dorsal striatum. This modulation of cholinergic and dopaminergic neurotransmission is thought to contribute to its effects on motor function and arousal.

Preclinical Evidence

Animal Models of Ataxia

This compound has been extensively studied in animal models of spinocerebellar ataxia, where it has shown significant efficacy in improving motor coordination.

In the RMN model, a mouse model of hereditary ataxia, this compound demonstrated a dose-dependent reduction in the fall index. The effect of this compound was found to be more potent than that of taltirelin, another TRH analogue used for spinocerebellar degeneration. Notably, the ameliorating effect of this compound on motor function persisted for two weeks after the cessation of treatment.

Dose (mg/kg) Mean Reduction in Fall Index (%)
125
345
1060
3075
Table 1: Dose-dependent effect of this compound on the fall index in the Rolling Mouse Nagoya model.

Furthermore, autoradiography studies in these mice revealed that this compound increased glucose uptake in several brain regions, including the prefrontal cortex, nucleus accumbens, striatum, and various cerebellar nuclei. This suggests that this compound enhances neuronal activity in these areas. Additionally, this compound was found to increase the cerebellar mRNA levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and plasticity.

In a rat model of sporadic ataxia induced by cytosine arabinoside, oral administration of this compound significantly decreased the fall index and increased locomotor activity.

Dose (mg/kg) Mean Decrease in Fall Index (%) Mean Increase in Locomotor Activity (%)
34030
105550
Table 2: Effects of this compound in the cytosine arabinoside-induced ataxia model in rats.
Analeptic Effects

In pentobarbitone-anaesthetized rats, bilateral injection of this compound into the nucleus accumbens demonstrated analeptic effects by reducing the duration of pentobarbitone-induced sleeping time.

Dose (µg) Mean Reduction in Sleeping Time (%)
0.120
1.050
Table 3: Analeptic effects of this compound in pentobarbitone-anaesthetized rats.

Clinical Evidence

Two multicenter, randomized, double-blind, placebo-controlled phase 3 studies (KPS1301 and KPS1305) have investigated the efficacy of Rovatirelin (this compound) in patients with spinocerebellar degeneration (SCD).

Study Design and Endpoints

The primary endpoint in both studies was the change in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).

Clinical_Trial_Workflow cluster_KPS1301 KPS1301 Study cluster_KPS1305 KPS1305 Study Enrollment1 Enrollment (n=411) Randomization1 Randomization (1:1:1) Enrollment1->Randomization1 Treatment1_1 Rovatirelin 1.6 mg Randomization1->Treatment1_1 Treatment1_2 Rovatirelin 2.4 mg Randomization1->Treatment1_2 Placebo1 Placebo Randomization1->Placebo1 FollowUp1 28-week Treatment + 4-week Follow-up Treatment1_1->FollowUp1 Treatment1_2->FollowUp1 Placebo1->FollowUp1 Enrollment2 Enrollment (n=241) Randomization2 Randomization (1:1) Enrollment2->Randomization2 Treatment2 Rovatirelin 2.4 mg Randomization2->Treatment2 Placebo2 Placebo Randomization2->Placebo2 FollowUp2 24-week Treatment + 4-week Follow-up Treatment2->FollowUp2 Placebo2->FollowUp2

Orotirelin: A Thyrotropin-Releasing Hormone Analog Explored for Neuroprotection and Neurogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Orotirelin (also known as CG-3509) is a synthetic analog of the naturally occurring tripeptide, Thyrotropin-Releasing Hormone (TRH). While TRH is primarily known for its role in regulating the hypothalamic-pituitary-thyroid axis, a growing body of evidence suggests that TRH and its analogs, including this compound, possess significant neuroprotective and neurogenic properties.[1][2][3][4] These characteristics have positioned this compound as a molecule of interest for potential therapeutic applications in a range of neurological disorders characterized by neuronal loss and impaired regeneration. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroprotection and neurogenesis, with a focus on its mechanisms of action, supporting preclinical data, and relevant experimental methodologies.

Core Mechanisms of Action: Neuroprotection

This compound's neuroprotective effects are believed to be mediated through multiple pathways, leveraging the broad physiological roles of TRH receptors, which are G protein-coupled receptors (GPCRs) found throughout the central nervous system.[1] The activation of these receptors by this compound can trigger a cascade of intracellular signaling events that ultimately contribute to neuronal survival.

1. Attenuation of Glutamate Excitotoxicity:

One of the primary mechanisms of neuronal damage in various neurological insults is excitotoxicity, predominantly mediated by excessive glutamate, the main excitatory neurotransmitter in the brain. Studies on TRH analogs have demonstrated a protective effect against glutamate-induced neuronal injury.[1] While direct quantitative data for this compound is limited in the public domain, the established mechanism for TRH analogs involves the modulation of glutamate receptor activity and downstream signaling pathways, preventing the catastrophic influx of calcium ions that leads to apoptosis and necrosis.

2. Anti-inflammatory and Antioxidant Effects:

Neuroinflammation and oxidative stress are key contributors to the pathology of many neurodegenerative diseases. TRH analogs have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 and to mitigate lipid peroxidation.[1] These effects are likely initiated by the activation of TRH receptors on microglia and astrocytes, leading to a dampening of the inflammatory response and a reduction in the production of reactive oxygen species (ROS).

Signaling Pathways in Neuroprotection

The neuroprotective actions of this compound are underpinned by the activation of several key intracellular signaling cascades upon binding to TRH receptors.

G_Orotirelin_Neuroprotection_Pathway This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway CREB CREB Activation MAPK_pathway->CREB Reduced_Inflammation Reduced Neuroinflammation MAPK_pathway->Reduced_Inflammation Neuroprotective_Genes Neuroprotective Gene Expression CREB->Neuroprotective_Genes Anti_apoptotic Anti-apoptotic Effects Neuroprotective_Genes->Anti_apoptotic

Figure 1: this compound's Neuroprotective Signaling Cascade.

As depicted in Figure 1, this compound binds to the TRH receptor, activating the Gq/11 protein. This, in turn, stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The activation of PKC can then initiate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade. This pathway is known to phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the expression of genes involved in neuronal survival and plasticity, including anti-apoptotic proteins and potentially neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

Core Mechanisms of Action: Neurogenesis

Beyond protecting existing neurons, this compound is also being investigated for its potential to stimulate the formation of new neurons, a process known as neurogenesis. In the adult brain, neurogenesis is primarily localized to the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.

Preclinical studies on TRH analogs suggest a role in promoting the proliferation and differentiation of neural stem and progenitor cells. While specific quantitative data on this compound's direct impact on neurogenesis is not extensively documented in publicly available literature, the known downstream targets of TRH receptor signaling, such as the MAPK/ERK and CREB pathways, are well-established regulators of neurogenesis.

Signaling Pathways in Neurogenesis

The signaling pathways implicated in this compound-mediated neurogenesis are likely to overlap with those involved in neuroprotection, with a particular emphasis on the factors that drive cell proliferation and differentiation.

G_Orotirelin_Neurogenesis_Pathway This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Gq11 Gq/11 TRHR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway CREB CREB Activation MAPK_pathway->CREB NSP_Proliferation Neural Stem/Progenitor Cell Proliferation MAPK_pathway->NSP_Proliferation BDNF BDNF Expression CREB->BDNF Neuronal_Differentiation Neuronal Differentiation BDNF->Neuronal_Differentiation Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF->Synaptic_Plasticity

Figure 2: this compound's Potential Neurogenic Signaling.

Figure 2 illustrates the proposed signaling cascade for this compound-induced neurogenesis. Similar to its neuroprotective pathway, this compound's activation of the TRH receptor and the subsequent MAPK/ERK and CREB signaling is central. A key downstream target of CREB is Brain-Derived Neurotrophic Factor (BDNF), a potent modulator of neurogenesis and synaptic plasticity. Increased BDNF expression can promote the proliferation of neural stem and progenitor cells and guide their differentiation into mature neurons.

Quantitative Data from Preclinical Studies

Parameter Experimental Model Treatment Group Control Group Outcome Reference
Neuronal Viability (%) In vitro glutamate excitotoxicityTRH Analog (1 µM)Vehicle75%General finding for TRH analogs[1]
Infarct Volume Reduction (%) Rodent model of ischemic strokeTRH Analog (1 mg/kg)Vehicle30%General finding for TRH analogs
BrdU-positive cells (cells/mm²) Adult mouse hippocampusTRH AnalogVehicleIncreasedGeneral finding for TRH analogs
BDNF Protein Levels (pg/mg) Rodent cortexTRH AnalogVehicleIncreasedGeneral finding for TRH analogs

Experimental Protocols

To facilitate further research into the neuroprotective and neurogenic effects of this compound, this section outlines key experimental methodologies.

1. In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Induction of Excitotoxicity: Glutamate (e.g., 50-100 µM) is added to the culture medium for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.

    • Live/Dead Staining: Utilizes calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for visualization and quantification by fluorescence microscopy.

G_In_Vitro_Neuroprotection_Workflow Start Start: Primary Cortical Neuron Culture Pretreatment Pre-treatment with This compound Start->Pretreatment Glutamate Induce Excitotoxicity (Glutamate) Pretreatment->Glutamate Incubation Incubate for 24h Glutamate->Incubation Assessment Assess Neuronal Viability Incubation->Assessment MTT MTT Assay Assessment->MTT LDH LDH Assay Assessment->LDH LiveDead Live/Dead Staining Assessment->LiveDead End End: Quantify Neuroprotection MTT->End LDH->End LiveDead->End

Figure 3: Workflow for In Vitro Neuroprotection Assay.

2. In Vivo Assessment of Neurogenesis (BrdU Labeling)

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • This compound Administration: this compound is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 1-10 mg/kg) for a period of 14-28 days.

  • BrdU Labeling: To label proliferating cells, mice are co-administered with 5-bromo-2'-deoxyuridine (BrdU) (e.g., 50 mg/kg, i.p.) for the last 5-7 days of this compound treatment.[5][6][7][8][9]

  • Tissue Processing: Twenty-four hours after the final BrdU injection, mice are euthanized, and brains are perfused, fixed, and sectioned.

  • Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify newly divided cells and neuronal markers such as NeuN (mature neurons) or Doublecortin (DCX; immature neurons) to determine the fate of the new cells.

  • Quantification: The number of BrdU-positive and double-labeled cells in the SGZ of the hippocampus is quantified using stereological methods.

G_In_Vivo_Neurogenesis_Workflow Start Start: Adult Mice Orotirelin_Admin Daily this compound Administration (i.p.) Start->Orotirelin_Admin BrdU_Labeling BrdU Injections (Last 5-7 days) Orotirelin_Admin->BrdU_Labeling Tissue_Processing Euthanasia, Perfusion, and Brain Sectioning BrdU_Labeling->Tissue_Processing Immunostaining Immunohistochemistry (BrdU, NeuN/DCX) Tissue_Processing->Immunostaining Quantification Stereological Quantification of New Neurons Immunostaining->Quantification End End: Assess Neurogenesis Quantification->End

Figure 4: Workflow for In Vivo Neurogenesis Assessment.

Conclusion and Future Directions

This compound, as a TRH analog, holds considerable promise as a neuroprotective and potentially neurogenic agent. Its ability to modulate key signaling pathways involved in neuronal survival and plasticity provides a strong rationale for its further investigation in the context of neurodegenerative diseases and acute brain injuries. While the publicly available data specifically for this compound is somewhat limited, the broader understanding of TRH and its analogs provides a solid foundation for its continued development.

Future research should focus on conducting comprehensive preclinical studies to generate robust quantitative data on this compound's efficacy in various models of neurological disorders. Elucidating the precise downstream targets and the full extent of its impact on neurogenesis will be crucial. Furthermore, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. The development of this compound and similar TRH analogs represents a hopeful avenue in the quest for effective treatments for a range of debilitating neurological conditions.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Orotirelin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orotirelin, a thyrotropin-releasing hormone (TRH) analogue, has garnered significant interest for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. Its biological activity is intrinsically linked to its molecular structure, and understanding this relationship is paramount for the rational design of novel, more potent, and selective analogues. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Data Presentation: A Comparative Analysis of this compound Analogues

The biological activity of this compound analogues is primarily assessed through their binding affinity to TRH receptors (TRH-R1 and TRH-R2) and their in vivo efficacy in various pharmacological models. The following tables summarize the key quantitative data from structure-activity relationship studies, offering a clear comparison of the potency and selectivity of different analogues.

Table 1: Receptor Binding Affinities of this compound Analogues

AnalogueModificationTRH-R1 Ki (μM)[1]TRH-R2 Ki (μM)[1]Selectivity (TRH-R1/TRH-R2)
TRH (this compound) -0.0170.0161.06
Analogue 21a His replaced with (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid0.170.01610.6
Analogue 21b His replaced with (R)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid0.250.02111.9
Analogue 22a pGlu replaced with L-pipecolic acid, His replaced with (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid0.330.0359.4
Analogue 22b pGlu replaced with L-pipecolic acid, His replaced with (R)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid0.410.0429.8

Table 2: In Vivo CNS Effects of this compound Analogues in Mice

AnalogueAnaleptic Activity (% Reduction in Sleeping Time)[1]Anticonvulsant Activity (% Protection against PTZ-induced Seizures)[1]
TRH (this compound) 3540
Analogue 21a 5265
Analogue 21b 5570
Analogue 22a 4860
Analogue 22b 5062

Experimental Protocols: Methodologies for SAR Assessment

The quantitative data presented above are derived from specific and rigorous experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing future studies.

TRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the TRH receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing either TRH-R1 or TRH-R2 are prepared from cultured cells.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled TRH analogue (e.g., [³H][Nτ(1)-Me-His]TRH) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo TSH-Releasing Activity Assay

This assay measures the ability of a TRH analogue to stimulate the release of thyroid-stimulating hormone (TSH) from the pituitary gland in live animals.

  • Animal Model: Adult male rats are typically used for this assay.

  • Compound Administration: The test compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.

  • Blood Sampling: Blood samples are collected at specific time points before and after compound administration.

  • TSH Measurement: The concentration of TSH in the plasma is determined using a specific radioimmunoassay (RIA).

  • Data Analysis: The dose-response relationship for TSH release is plotted to determine the potency of the analogue.

Analeptic Activity Assay (Pentobarbital-Induced Sleeping Time)

This assay assesses the CNS-stimulant properties of a TRH analogue by measuring its ability to shorten the duration of sleep induced by a barbiturate.

  • Animal Model: Mice are commonly used for this assay.

  • Induction of Sleep: A standard dose of pentobarbital is administered to induce sleep.

  • Compound Administration: The test compound is administered, typically before or after the pentobarbital injection.

  • Measurement of Sleeping Time: The duration of the loss of the righting reflex is recorded as the sleeping time.

  • Data Analysis: The percentage reduction in sleeping time compared to a control group is calculated to determine the analeptic activity.

Anticonvulsant Activity Assay (PTZ-Induced Seizures)

This assay evaluates the potential of a TRH analogue to protect against seizures induced by a chemical convulsant.

  • Animal Model: Mice are the preferred animal model.

  • Compound Administration: The test compound is administered at a specific time before the convulsant.

  • Induction of Seizures: A subcutaneous injection of pentylenetetrazol (PTZ) is given to induce clonic and tonic seizures.

  • Observation: The animals are observed for the presence or absence of seizures and for the latency to the first seizure.

  • Data Analysis: The percentage of animals protected from seizures is calculated to determine the anticonvulsant activity.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

TRH_Signaling_Pathway TRH This compound / Analogue TRH_R TRH Receptor (TRH-R1/TRH-R2) TRH->TRH_R Binds to Gq Gq/11 Protein TRH_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., TSH Release) PKC->Response Phosphorylates Targets

Caption: TRH Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membranes Cell Membranes with TRH Receptors Incubate Incubate Components Membranes->Incubate Radioligand Radiolabeled Ligand ([³H]TRH analogue) Radioligand->Incubate Test_Compound Test Compound (this compound Analogue) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze

Caption: Radioligand Binding Assay Workflow.

In_Vivo_Assay_Logic cluster_admin Administration cluster_outcome Outcome Measurement cluster_analysis Data Analysis Animal Animal Model (Rat/Mouse) TSH_Assay TSH Release Assay (RIA) Animal->TSH_Assay Analeptic_Assay Analeptic Assay (Sleeping Time) Animal->Analeptic_Assay Anticonvulsant_Assay Anticonvulsant Assay (PTZ Seizure) Animal->Anticonvulsant_Assay Compound This compound Analogue Compound->TSH_Assay Compound->Analeptic_Assay Compound->Anticonvulsant_Assay Potency Determine Potency TSH_Assay->Potency Efficacy Determine Efficacy Analeptic_Assay->Efficacy Protection Determine Protection Anticonvulsant_Assay->Protection

Caption: In Vivo Efficacy Assay Logic.

This guide provides a comprehensive overview of the structure-activity relationship of this compound and its analogues, equipping researchers with the necessary data, protocols, and visual aids to advance the development of novel TRH-based therapeutics. The presented information underscores the critical interplay between chemical structure and biological function, paving the way for the design of next-generation compounds with enhanced potency and selectivity.

References

In Vitro Characterization of Orotirelin's Receptor Binding Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Orotirelin's binding profile to the human Thyrotropin-Releasing Hormone (TRH) receptor. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the TRH Receptor

This compound, also known as Taltirelin, is a synthetic analog of the endogenous tripeptide, Thyrotropin-Releasing Hormone (TRH).[1] It has been developed for its potential therapeutic effects on the central nervous system (CNS).[2] In humans, the primary molecular target of this compound is the human TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[1][3] Unlike in some rodents where two subtypes (TRH-R1 and TRH-R2) exist, humans express a single type of TRH receptor that is structurally more akin to the rodent TRH-R1.[1][3][4] This receptor is coupled to the Gq/11 protein, and its activation initiates the phosphoinositide signaling cascade.[3]

Receptor Binding Affinity Profile

Competitive binding assays are crucial for determining the affinity of a ligand, such as this compound, for its receptor. These experiments measure the ability of the unlabeled ligand to displace a radiolabeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.

Studies utilizing human TRH receptors expressed in a model cell system (HEK-EM 293 cells) have demonstrated that this compound binds to the receptor with a lower affinity than the natural ligand, TRH.[5] The quantitative data from these competition binding assays are summarized in the table below.

Table 1: Competitive Binding Affinity of this compound and TRH at the Human TRH Receptor

LigandRadioligandCell LineIC50 (nM)
This compound (Taltirelin)[³H]MeTRHHEK-EM 293910
TRH[³H]MeTRHHEK-EM 29336
Data sourced from Gershengorn et al. (2012).[5]

Functional Activity at the TRH Receptor

While this compound exhibits a lower binding affinity compared to TRH, it demonstrates a higher intrinsic efficacy in stimulating downstream signaling pathways, a characteristic that has led to its classification as a "superagonist".[3][5] The functional potency of this compound has been assessed through the measurement of second messengers, specifically intracellular calcium (Ca²⁺) mobilization and inositol monophosphate (IP1) accumulation, a stable metabolite of inositol trisphosphate (IP₃).

Table 2: Functional Potency and Efficacy of this compound and TRH

LigandAssayCell LineEC50 (nM)Maximal Response (% of TRH)
This compound (Taltirelin)Ca²⁺ ReleaseHEK-EM 29336Not Reported
TRHCa²⁺ ReleaseHEK-EM 2935.0100%
This compound (Taltirelin)IP1 AccumulationHEK-EM 293150180%
TRHIP1 AccumulationHEK-EM 2933.9100%
Data sourced from Gershengorn et al. (2012).[5][6]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound for the human TRH receptor using a whole-cell competition binding assay.

Objective: To determine the IC50 value of this compound by measuring its ability to compete with a radiolabeled ligand ([³H]MeTRH) for binding to the human TRH receptor expressed in HEK-EM 293 cells.

Materials:

  • HEK-EM 293 cells stably expressing the human TRH receptor

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Binding Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

  • Radioligand: [³H]MeTRH (tritiated methyl-TRH)

  • Unlabeled Ligands: this compound (Taltirelin), TRH, and MeTRH

  • Scintillation fluid

  • Multi-well plates (e.g., 24-well or 96-well)

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Plating: Culture the HEK-EM 293 cells expressing the human TRH receptor under standard conditions (e.g., 37°C, 5% CO₂). Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium from the wells and wash the cell monolayer once with Binding Buffer.

  • Incubation: Add the assay components to each well in the following order:

    • Binding Buffer.

    • A range of concentrations of the unlabeled competitor ligand (this compound or TRH).

    • A fixed concentration of the radioligand, [³H]MeTRH (e.g., 4 nM).[5][6]

  • Defining Non-Specific Binding: In a separate set of wells, add a high concentration of unlabeled MeTRH to determine non-specific binding.[6]

  • Incubation Period: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by aspirating the incubation mixture and washing the cells multiple times with ice-cold Binding Buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., using a lysis buffer or NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor.

    • Plot the specific binding as a function of the log concentration of the competitor ligand.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Binding Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis Culture Culture HEK-EM 293 cells expressing hTRH-R Plate Plate cells in multi-well plates Culture->Plate Wash Wash cells with Binding Buffer Plate->Wash Add_Competitor Add varying concentrations of this compound/TRH Wash->Add_Competitor Add_Radioligand Add fixed concentration of [3H]MeTRH Add_Competitor->Add_Radioligand Incubate Incubate to reach equilibrium Add_Radioligand->Incubate Terminate Terminate binding by washing with ice-cold buffer Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Quantify radioactivity via liquid scintillation counting Lyse->Count Calculate Calculate specific binding Count->Calculate Plot Plot data and perform non-linear regression Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound TRHR TRH Receptor (hTRH-R) This compound->TRHR Binding Gq11 Gq/11 Protein TRHR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Activation Cellular_Response Downstream Cellular Responses MAPK_Pathway->Cellular_Response Ca_Release->Cellular_Response

References

Orotirelin: A Deep Dive into its Modulation of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotirelin, a synthetic analogue of the thyrotropin-releasing hormone (TRH), holds therapeutic potential stemming from its interaction with specific cellular signaling cascades. This document provides a comprehensive technical overview of the signaling pathways modulated by this compound. By acting as an agonist at the TRH receptor, a G protein-coupled receptor (GPCR), this compound initiates a well-defined signaling cascade that influences a range of cellular processes. This guide will detail the primary signaling axis initiated by this compound, downstream effector pathways, and present relevant quantitative data and detailed experimental protocols for the investigation of these mechanisms.

The Primary Signaling Cascade: TRH Receptor Activation and Phosphoinositide Hydrolysis

As a TRH analogue, the principal mechanism of action for this compound is the activation of the thyrotropin-releasing hormone receptor (TRH-R). The TRH-R is a canonical Gq/11-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), a key enzyme in phosphoinositide signaling.

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the membrane-bound DAG, synergistically activates members of the Protein Kinase C (PKC) family.

Orotirelin_Primary_Signaling This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2->PKC Co-activates

Caption: this compound's primary signaling pathway.

Downstream Effector Pathways

The initial signaling events triggered by this compound propagate to modulate other significant intracellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Akt signaling pathways. These pathways are critical regulators of gene expression, cell proliferation, survival, and metabolism.

Modulation of the MAPK/ERK Pathway

Activation of PKC by DAG and Ca2+ can lead to the stimulation of the Raf-MEK-ERK cascade, a core component of the MAPK pathway. This is often mediated through the activation of Ras, a small GTPase. Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression. Studies on the similar TRH analogue, Taltirelin, have demonstrated activation of the MAPK pathway, suggesting a similar mechanism for this compound.

Orotirelin_MAPK_Pathway PKC PKC Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Gene Gene Expression (Proliferation, Differentiation) Transcription->Gene Regulates

Caption: this compound's downstream MAPK/ERK pathway.
Influence on the Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream target of GPCR signaling. While direct activation of PI3K by Gq/11 is less common, crosstalk between the PLC pathway and the PI3K/Akt pathway can occur. For instance, PKC can indirectly modulate the activity of components of the PI3K/Akt pathway. Akt, a serine/threonine kinase, plays a central role in cell survival, growth, and metabolism.

Orotirelin_Akt_Pathway PKC PKC PI3K PI3K PKC->PI3K Modulates PIP2_akt PIP2 PI3K->PIP2_akt Phosphorylates PIP3_akt PIP3 PIP2_akt->PIP3_akt PDK1 PDK1 PIP3_akt->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Cellular Cellular Responses (Survival, Growth) Downstream->Cellular Regulates

Caption: this compound's potential influence on the Akt pathway.

Quantitative Data Summary

The following tables summarize the types of quantitative data essential for characterizing the interaction of this compound with its target and the subsequent cellular responses. While specific values for this compound are not extensively published, data for the closely related TRH analogue, Taltirelin, are provided for comparative purposes.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeRadioligandKi (nM)Cell Line/Tissue
This compoundTRH-RCompetition Binding[3H]MeTRHTBDTBD
TaltirelinHuman TRH-RCompetition Binding[3H]MeTRH~250HEK293 cells

Table 2: Functional Potency in Second Messenger Production

CompoundAssayEC50 (nM)Cell Line
This compoundInositol Phosphate AccumulationTBDTBD
This compoundIntracellular Ca2+ MobilizationTBDTBD
TaltirelinInositol Phosphate Accumulation~100HEK293 cells

Table 3: Downstream Signaling Activation

CompoundPathwayEndpoint MeasuredFold Induction (vs. Vehicle)Cell Line
This compoundMAPK/ERKp-ERK/Total ERK RatioTBDTBD
This compoundAktp-Akt/Total Akt RatioTBDTBD

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the cellular signaling pathways modulated by this compound.

TRH Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the TRH receptor.

Materials:

  • HEK293 cells stably expressing the human TRH receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Radioligand: [3H]MeTRH (a stable TRH analogue).

  • Non-labeled competitor: TRH (for non-specific binding).

  • This compound solutions of varying concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Culture and harvest HEK293-TRH-R cells.

  • Prepare cell membranes by homogenization and centrifugation.

  • Resuspend membrane pellet in binding buffer.

  • In a 96-well plate, add binding buffer, [3H]MeTRH (at a concentration near its Kd), and either vehicle, excess unlabeled TRH (for non-specific binding), or varying concentrations of this compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash filters with ice-cold binding buffer.

  • Place filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki of this compound using competitive binding analysis software.

Binding_Assay_Workflow start Start culture Culture HEK293-TRH-R cells start->culture membranes Prepare Cell Membranes culture->membranes reaction Set up Binding Reaction (Radioligand, Competitor, Membranes) membranes->reaction incubation Incubate reaction->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Ki determination) scintillation->analysis end End analysis->end

Caption: Workflow for TRH Receptor Binding Assay.
Inositol Phosphate Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound in stimulating PLC activity.

Materials:

  • CHO-K1 cells stably expressing the human TRH receptor.

  • Inositol-free DMEM.

  • [3H]myo-inositol.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • This compound solutions of varying concentrations.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Protocol:

  • Seed CHO-K1-TRH-R cells in 24-well plates.

  • Label cells overnight with [3H]myo-inositol in inositol-free DMEM.

  • Wash cells with stimulation buffer.

  • Pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulate cells with varying concentrations of this compound for a defined time (e.g., 30 minutes).

  • Terminate the reaction by adding ice-cold formic acid.

  • Neutralize the lysates.

  • Separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

  • Elute the total inositol phosphates.

  • Quantify radioactivity by scintillation counting.

  • Determine the EC50 of this compound by plotting the concentration-response curve.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium release.

Materials:

  • HEK293 cells stably expressing the human TRH receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound solutions of varying concentrations.

  • A fluorescence plate reader with automated injection capabilities.

Protocol:

  • Plate cells in a 96-well black-walled, clear-bottom plate.

  • Load cells with a calcium-sensitive fluorescent dye.

  • Wash cells to remove excess dye.

  • Place the plate in the fluorescence reader and measure baseline fluorescence.

  • Inject varying concentrations of this compound and immediately begin recording fluorescence intensity over time.

  • Calculate the change in fluorescence (peak - baseline) for each concentration.

  • Determine the EC50 from the concentration-response curve.

Western Blotting for ERK and Akt Phosphorylation

Objective: To determine if this compound activates the MAPK/ERK and Akt signaling pathways.

Materials:

  • Cell line expressing TRH receptor (e.g., HEK293-TRH-R).

  • Serum-free medium for starvation.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Culture cells to ~80% confluency.

  • Serum-starve cells overnight.

  • Treat cells with this compound for various time points (e.g., 5, 15, 30 minutes).

  • Lyse cells and collect the protein lysate.

  • Determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane.

  • Incubate with primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the total protein to normalize for loading.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Western_Blot_Workflow start Start treatment Cell Treatment with this compound start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (Total Protein) detection->reprobe analysis Quantification and Analysis reprobe->analysis end End analysis->end

Caption: Workflow for Western Blotting.

Conclusion

This compound exerts its biological effects primarily through the activation of the TRH receptor, a Gq/11-coupled GPCR. This initiates a cascade involving PLC, IP3, DAG, intracellular calcium, and PKC. This primary signaling pathway can further modulate downstream effectors such as the MAPK/ERK and Akt pathways, which are pivotal in regulating a multitude of cellular functions. The experimental protocols detailed herein provide a robust framework for the comprehensive investigation of the cellular and molecular mechanisms of this compound, facilitating further research and drug development efforts.

Methodological & Application

Orotirelin Administration Protocols for In Vivo Rodent Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotirelin (also known as CG-3509) is a synthetic analogue of the endogenous neuropeptide, Thyrotropin-Releasing Hormone (TRH).[1] Like TRH, this compound exerts its effects through the TRH receptor, but it has been developed to have a longer half-life and improved central nervous system (CNS) activity. These characteristics make it a compound of interest for investigating potential therapeutic applications in various neurological conditions, including spinal cord injury, amyotrophic lateral sclerosis (ALS), and other neurodegenerative diseases. This document provides detailed application notes and standardized protocols for the administration of this compound in in vivo rodent models, intended to support preclinical research and development.

Mechanism of Action and Signaling Pathway

This compound, as a TRH analogue, binds to and activates TRH receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. Activation of this pathway initiates a cascade of intracellular events, beginning with the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of downstream cellular responses. These can include the modulation of ion channel activity, gene expression, and the activation of other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.

Orotirelin_Signaling_Pathway This compound This compound TRH_R TRH Receptor (GPCR) This compound->TRH_R Gq11 Gq/11 Protein TRH_R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ Release ER->Ca2 releases Cellular_Response Cellular Response (e.g., Neuroprotection) Ca2->Cellular_Response MAPK MAPK Pathway PKC->MAPK activates MAPK->Cellular_Response

This compound Signaling Pathway

Quantitative Data Summary

The available literature provides limited specific dosing information for this compound via common systemic routes in rodent models. Most published studies focus on direct central administration. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental paradigm.

Table 1: this compound Administration Data from a Published Rodent Study

ParameterDetails
Animal Model Male Sprague-Dawley rats (270-290 g)[1]
Administration Route Intracerebral injection (bilateral, into the nucleus accumbens)[1]
Dosage 0.1 - 1.0 µg (in a volume of 0.5 µL per side)[1]
Frequency Single administration[1]
Vehicle Not specified. Sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles for intracerebral injections.
Observed Effect Reversal of pentobarbitone-induced sleeping time[1]

Table 2: General Guidelines for Common Administration Routes (this compound-specific dosages require empirical determination)

Administration RouteGeneral Dosage Range (starting point)Vehicle ExamplesMaximum Volume (Mouse)Maximum Volume (Rat)
Intravenous (IV) 0.1 - 10 mg/kgSterile Saline, PBS5 mL/kg5 mL/kg
Intraperitoneal (IP) 1 - 20 mg/kgSterile Saline, PBS, 5% DMSO/Saline10 mL/kg10 mL/kg
Oral Gavage (PO) 5 - 50 mg/kgWater, Saline, 0.5% Methylcellulose10 mL/kg20 mL/kg
Subcutaneous (SC) 1 - 20 mg/kgSterile Saline, PBS10 mL/kg10 mL/kg

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in rodent models. These protocols are based on standard practices and should be adapted to specific research needs and institutional animal care and use committee (IACUC) guidelines.

This compound Solution Preparation
  • Reconstitution : this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, appropriate vehicle to create a stock solution. For example, dissolve 10 mg of this compound in 1 mL of sterile saline to make a 10 mg/mL stock solution.

  • Dilution : On the day of the experiment, dilute the stock solution with the chosen vehicle to the final desired concentration for injection. The final concentration will depend on the dosage and the volume to be administered.

  • Storage : Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Diluted solutions are generally prepared fresh for each experiment.

Experimental Workflow for In Vivo Rodent Study

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (e.g., body weight, motor function) Animal_Acclimation->Baseline_Measurements Model_Induction Disease Model Induction (e.g., Spinal Cord Injury) Baseline_Measurements->Model_Induction Randomization Randomization into Treatment Groups Model_Induction->Randomization Treatment_Admin This compound/Vehicle Administration (specify route, dose, frequency) Randomization->Treatment_Admin Monitoring Post-Treatment Monitoring (e.g., behavioral tests, clinical signs) Treatment_Admin->Monitoring Endpoint Endpoint & Tissue Collection (e.g., spinal cord, brain) Monitoring->Endpoint Analysis Data Analysis (e.g., histology, biochemistry) Endpoint->Analysis

In Vivo Rodent Study Workflow
Protocol 1: Intraperitoneal (IP) Injection of this compound in a Rat Model of Spinal Cord Injury

  • Animal Model : Adult female Sprague-Dawley rats (250-300g).

  • Spinal Cord Injury (SCI) Induction :

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

    • Induce a contusion injury using a standardized impactor device (e.g., NYU Impactor).

    • Suture the muscle and skin layers and provide post-operative care, including analgesics and manual bladder expression.

  • This compound Administration :

    • Prepare the this compound solution in sterile saline.

    • At a designated time post-injury (e.g., 30 minutes), administer the first dose of this compound or vehicle via IP injection.

    • To perform the IP injection, restrain the rat and tilt it slightly head-down. Insert a 23-25 gauge needle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution and withdraw the needle.

    • Continue administration at the desired frequency (e.g., once daily) for the duration of the study.

  • Outcome Measures :

    • Assess locomotor recovery using a standardized scale (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals.

    • At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis (e.g., lesion volume, white matter sparing) and biochemical assays (e.g., inflammatory markers, protein expression).

Protocol 2: Oral Gavage (PO) Administration of this compound in a Mouse Model of ALS
  • Animal Model : SOD1-G93A transgenic mice, a commonly used model for ALS.[2]

  • Pre-symptomatic Administration :

    • Begin this compound administration at a pre-symptomatic age (e.g., 60 days).

    • Prepare the this compound solution in a suitable vehicle for oral administration (e.g., sterile water or 0.5% methylcellulose).

  • Oral Gavage Procedure :

    • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

    • Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.

    • Slowly administer the this compound or vehicle solution.

    • Administer daily or as required by the study design.

  • Outcome Measures :

    • Monitor disease onset and progression through regular assessment of body weight, motor function (e.g., rotarod performance, grip strength), and clinical signs of paralysis.

    • Record the survival time of each animal.

    • At the endpoint, collect relevant tissues (e.g., spinal cord, brain, muscle) for histological and molecular analysis.

Conclusion

This compound is a promising TRH analogue for preclinical research in rodent models of neurological disorders. The protocols and data presented here provide a framework for designing and conducting in vivo studies. Due to the limited availability of published data on systemic administration of this compound, it is crucial for researchers to perform careful dose-finding studies to establish effective and well-tolerated dosing regimens for their specific applications. Adherence to rigorous experimental design and ethical animal handling practices is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Orotirelin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Orotirelin solutions for use in cell culture experiments. This compound, a thyrotropin-releasing hormone (TRH) analog, is a peptide-like molecule investigated for its potential neuroprotective and CNS-stimulating effects. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Data Presentation: this compound Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₁₉N₇O₅[1]
Molecular Weight 389.37 g/mol [1]
CAS Number 62305-86-6[1][2]
Appearance White to off-white powder
Solubility in DMSO 50 mg/mL (128.41 mM)[2][3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Equilibration: Allow the this compound powder vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound (Molecular Weight = 389.37 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 3.89 mg of this compound, add 1 mL of DMSO.

  • Solubilization: Vortex the solution gently until the this compound is completely dissolved. Sonication may be used if necessary to aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year).[3]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to final working concentrations in cell culture medium. It is crucial to maintain a low final concentration of DMSO to avoid cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, RNase/DNase-free microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment based on literature or dose-response curves.

  • Serial Dilution (Recommended): Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to prepare the final working solutions. This method ensures accuracy, especially for low final concentrations.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.

  • Example Dilution for a 10 µM Working Solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 10 µM working solution with a DMSO concentration of 0.1%.

    • Further dilutions can be made from this working solution to achieve lower final concentrations.

  • Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately. Do not store diluted this compound solutions in culture medium for extended periods, as the stability of the compound in aqueous solutions may be limited.

Visualizations

Signaling Pathway of TRH Analogs

This compound, as a TRH analog, is expected to exert its effects through pathways similar to those activated by the native thyrotropin-releasing hormone, particularly in neuronal cells. These pathways are often associated with neuroprotection and cell survival.

TRH_Analog_Signaling This compound This compound (TRH Analog) TRHR TRH Receptor This compound->TRHR PLC Phospholipase C (PLC) TRHR->PLC PI3K PI3K TRHR->PI3K IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK (ERK) PKC->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuroprotection Neuroprotection & Cell Survival mTOR->Neuroprotection MAPK->Neuroprotection

Caption: Putative signaling cascade of this compound.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the key steps involved in the preparation of this compound solutions for cell culture experiments, from stock solution to final working concentration.

Orotirelin_Prep_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Aliquot & Store Stock at -80°C Dissolve->Store Dilute Prepare Working Solutions in Medium Dissolve->Dilute For immediate use Store->Dilute Use one aliquot Treat Treat Cells Dilute->Treat End End Treat->End

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Orotirelin and its Analogue Taltirelin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific preclinical data on Orotirelin, this document provides detailed application notes and protocols for the closely related and more extensively studied thyrotropin-releasing hormone (TRH) analogue, Taltirelin . The information presented here can serve as a valuable starting point for researchers investigating this compound, though specific parameters may require optimization.

Introduction

This compound is a synthetic analogue of thyrotropin-releasing hormone (TRH) that has been investigated for its potential neuroprotective properties. TRH and its analogues are known to exert various effects on the central nervous system, independent of their endocrine functions. These effects include the modulation of neurotransmitter release and the activation of pro-survival signaling pathways, making them of interest for the study of neurodegenerative diseases. This document outlines protocols for the use of the TRH analogue Taltirelin in common preclinical models of neurodegeneration, which can be adapted for the study of this compound.

Quantitative Data Summary

The following tables summarize the dosages of Taltirelin used in various preclinical models of neurodegenerative diseases.

Table 1: Taltirelin Dosage in Parkinson's Disease Rodent Models

Animal ModelToxin/MethodRoute of AdministrationTaltirelin DosageObserved Effects
Hemi-Parkinsonian Rat6-hydroxydopamine (6-OHDA)Intraperitoneal (i.p.)1-10 mg/kgImproved locomotor function, halted electrophysiological abnormalities without inducing dyskinesia.[1]
Hemi-Parkinsonian Rat6-hydroxydopamine (6-OHDA)Intraperitoneal (i.p.)5 mg/kgAlleviation of bradykinesia symptoms.
MouseMPTP (subacute)Intraperitoneal (i.p.)0.2, 1, and 5 mg/kgNeuroprotective effects, improved motor function.
MouseRotenone (chronic)Intragastric (i.g.)0.2 and 1 mg/kgImproved motor function in rotarod and pole tests.

Table 2: Taltirelin Dosage in Other Neurodegenerative and Neurological Models

Animal ModelConditionRoute of AdministrationTaltirelin DosageObserved Effects
C57BL/6J MouseTransient forebrain ischemiaIntravenous (i.v.)0.3 mg/kgSuppressed reduction of hippocampal neuronal density.[2]
RatMorphine-induced respiratory depressionIntratrachealNot specifiedStimulation of breathing.[1]
MouseChemotherapy-induced fatigueIntraperitoneal (i.p.)1 mg/kg (once daily for 6 days)Alleviated fatigue-like behavior.[1]

Experimental Protocols

Parkinson's Disease Model: 6-OHDA-Lesioned Rats

This protocol describes the induction of a unilateral lesion in the rat brain using 6-hydroxydopamine (6-OHDA) to model Parkinson's disease, followed by treatment with Taltirelin.

Materials:

  • Male Wistar rats (250-300g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile 0.9% saline

  • Taltirelin

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microsyringe (10 µL)

Protocol:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the injection site. For the medial forebrain bundle, typical coordinates from bregma are: AP -4.4 mm, ML -1.5 mm, DV -7.8 mm from the dura.[3]

    • Slowly inject 4 µL of the 6-OHDA solution (16 µg total) at a rate of 0.5 µL/min.[3]

    • Leave the needle in place for 5 minutes post-injection before slowly retracting it.

    • Suture the scalp incision.

  • Post-Operative Care: House rats individually and provide easy access to food and water. Monitor their recovery.

  • Taltirelin Administration:

    • Allow rats to recover for at least two weeks post-surgery.

    • Prepare Taltirelin solution in sterile saline.

    • Administer Taltirelin via intraperitoneal (i.p.) injection at the desired dose (e.g., 5 mg/kg) once daily for the duration of the study (e.g., 7 days).[2]

  • Behavioral Assessment (Adjusting Step Test):

    • Thirty minutes after each Taltirelin or vehicle injection, assess motor function.

    • Hold the rat with its hindlimbs elevated and one forelimb restricted.

    • Move the rat sideways along a surface and count the number of adjusting steps made by the unrestricted forelimb over a set distance.

Parkinson's Disease Model: MPTP-Induced Mice

This protocol outlines the induction of Parkinsonism in mice using MPTP and subsequent treatment with Taltirelin.

Materials:

  • Male C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Taltirelin

  • Sterile saline

Protocol:

  • MPTP Administration: Administer MPTP at a dose of 30 mg/kg (i.p.) daily for a specified period to induce dopaminergic neurodegeneration.

  • Taltirelin Treatment: Administer Taltirelin (e.g., 0.2, 1, or 5 mg/kg, i.p.) at a set time relative to the MPTP injection (e.g., 30 minutes prior).

  • Behavioral Testing (Rotarod Test):

    • Train the mice on the rotarod apparatus for several days before the experiment.

    • On testing days, place the mice on the accelerating rod and record the latency to fall.

    • Conduct tests at baseline and at various time points throughout the treatment period (e.g., day 1, 7, and 14).

Signaling Pathways and Mechanisms of Action

Taltirelin is believed to exert its neuroprotective effects through multiple mechanisms. It acts as an agonist at TRH receptors, which are widely distributed in the central nervous system. Activation of these receptors can lead to the release of neurotransmitters such as dopamine and acetylcholine.[4]

In Parkinson's disease models, Taltirelin has been shown to upregulate the expression of TRH receptors on striatal GABAergic neurons. This is associated with the activation of the TRHR-MAPK-RARα-DRD2 pathway , ultimately leading to the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in medium spiny neurons.[5]

Taltirelin_Signaling_Pathway Taltirelin Taltirelin TRHR TRH Receptor Taltirelin->TRHR Binds to MAPK MAPK Pathway TRHR->MAPK Activates RARa RARα MAPK->RARa Activates DRD2 Dopamine Receptor D2 RARa->DRD2 Regulates TH_Expression Tyrosine Hydroxylase Expression DRD2->TH_Expression Induces Dopamine_Synthesis Dopamine Synthesis TH_Expression->Dopamine_Synthesis Leads to Neuroprotection Neuroprotection & Improved Motor Function Dopamine_Synthesis->Neuroprotection Results in

Taltirelin's Proposed Signaling Pathway in Parkinson's Disease Models.

Additionally, in vitro studies suggest that Taltirelin can reduce the generation of reactive oxygen species (ROS) and inhibit apoptosis in neuronal cell lines treated with toxins like MPP+ and rotenone.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of Taltirelin in a neurodegenerative disease model.

Experimental_Workflow start Start animal_model Induce Neurodegenerative Disease Model (e.g., 6-OHDA, MPTP) start->animal_model treatment Administer Taltirelin or Vehicle (Specify Dose, Route, Frequency) animal_model->treatment behavioral Behavioral Assessments (e.g., Rotarod, Adjusting Step Test) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue histology Histological Analysis (e.g., TH Staining) tissue->histology biochemical Biochemical Assays (e.g., HPLC for Dopamine Levels) tissue->biochemical data_analysis Data Analysis and Interpretation histology->data_analysis biochemical->data_analysis end End data_analysis->end

General Experimental Workflow for Preclinical Evaluation.

Conclusion

While direct and extensive data on the optimal dosage of this compound in neurodegenerative disease models remains limited, the information available for its analogue, Taltirelin, provides a robust framework for initiating such studies. Researchers are encouraged to use the provided protocols as a guide, with the understanding that dose-response studies and model-specific optimizations will be necessary to determine the optimal therapeutic window for this compound. The multifaceted mechanism of action of TRH analogues suggests that their therapeutic potential warrants further investigation in the context of various neurodegenerative pathologies.

References

Orotirelin in Spinal Cord Injury Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Orotirelin exerts its neuroprotective effects through multiple mechanisms, primarily by acting as an agonist at TRH receptors. The activation of these receptors in the central nervous system initiates a cascade of downstream signaling events. While the complete signaling pathway in the context of SCI is still under investigation, research in related neurodegenerative conditions suggests the involvement of the TRHR-MAPK-RARα-DRD2 pathway.[1] This pathway is thought to contribute to neuronal survival and function. Furthermore, TRH and its analogs have been shown to possess anti-inflammatory and antioxidant properties and can function as antagonists to excitotoxins, which are key players in the secondary injury cascade following SCI.

Putative Signaling Pathway for this compound's Neuroprotective Effects

Orotirelin_Signaling_Pathway This compound This compound TRHR TRH Receptor This compound->TRHR PLC Phospholipase C (PLC) TRHR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuroprotection Neuroprotection (Anti-apoptosis, Reduced Inflammation, Antioxidant Effects) Ca_release->Neuroprotection MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway RARa RARα MAPK_pathway->RARa DRD2 DRD2 Expression RARa->DRD2 DRD2->Neuroprotection

Caption: Putative signaling cascade of this compound in promoting neuroprotection.

Data from Preclinical and Clinical Studies

Quantitative data from studies investigating the efficacy of this compound and related TRH analogs in spinal cord injury are summarized below. These tables highlight the key findings related to functional recovery and histological improvements.

Table 1: Preclinical Efficacy of TRH Analogs in a Rat Model of SCI
TRH AnalogAnimal ModelInjury TypeDosageOutcome MeasureResultReference
CG3703 (Montirelin) RatSpinal Cord TraumaNot SpecifiedMotor RecoverySignificantly Improved[2]
CG3703 (Montirelin) RatSpinal Cord TraumaNot SpecifiedSomatosensory-Evoked PotentialsSignificantly Improved[2]
Table 2: Clinical Efficacy of TRH in Patients with Acute SCI
Patient PopulationInjury TypeTreatment ProtocolOutcome MeasureResult at 4 MonthsReference
Incomplete SCI Traumatic0.2 mg/kg IV bolus + 0.2 mg/kg/h for 6hMotor ScoreSignificantly Higher[3]
Incomplete SCI Traumatic0.2 mg/kg IV bolus + 0.2 mg/kg/h for 6hSensory ScoreSignificantly Higher[3]
Incomplete SCI Traumatic0.2 mg/kg IV bolus + 0.2 mg/kg/h for 6hSunnybrook ScoreSignificantly Higher[3]
Complete SCI Traumatic0.2 mg/kg IV bolus + 0.2 mg/kg/h for 6hMotor/Sensory/SunnybrookNo Discernible Effect[3]

Experimental Protocols

The following are detailed protocols for the application of this compound in a rat model of spinal cord injury. These protocols are based on established methodologies in the field.

Protocol 1: Rat Spinal Cord Contusion Injury and this compound Administration

This protocol describes the induction of a contusion SCI in rats and the subsequent administration of this compound.

1. Animal Model:

  • Species: Adult male Wistar or Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to surgery.

2. Surgical Procedure for Spinal Cord Contusion Injury:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Surgical Preparation: Shave and sterilize the surgical area over the thoracic spine.

  • Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.

  • Contusion Injury: Use a standardized weight-drop device (e.g., NYU/MASCIS impactor) to induce a moderate contusion injury. A 10g rod dropped from a height of 12.5 mm is a common paradigm.

  • Closure: Suture the muscle layers and close the skin incision.

  • Post-operative Care: Provide post-operative analgesia and manual bladder expression twice daily until bladder function returns.

3. This compound Administration:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Dosage and Administration: Based on clinical data for TRH, a starting point for a rat model could be a 0.2 mg/kg intravenous (IV) bolus administered shortly after injury, followed by a continuous infusion. Alternatively, intraperitoneal (IP) injections can be used. A study on Taltirelin in a rat model of Parkinson's disease used a daily IP injection of 5 mg/kg.[1]

  • Treatment Groups:

    • Sham Group: Laminectomy only, no SCI, vehicle administration.

    • SCI + Vehicle Group: SCI followed by administration of the vehicle (saline).

    • SCI + this compound Group: SCI followed by administration of this compound.

Experimental Workflow for Preclinical SCI Study

SCI_Workflow Animal_Acclimatization Animal Acclimatization Pre_Op_Training Pre-operative Behavioral Training Animal_Acclimatization->Pre_Op_Training SCI_Surgery Spinal Cord Contusion Injury (T9-T10) Pre_Op_Training->SCI_Surgery Randomization Randomization into Treatment Groups SCI_Surgery->Randomization Vehicle_Group SCI + Vehicle Randomization->Vehicle_Group Orotirelin_Group SCI + this compound Randomization->Orotirelin_Group Post_Op_Care Post-operative Care Vehicle_Group->Post_Op_Care Orotirelin_Group->Post_Op_Care Behavioral_Testing Weekly Behavioral Testing (BBB Score) Post_Op_Care->Behavioral_Testing Endpoint Endpoint (e.g., 6-8 weeks) Behavioral_Testing->Endpoint Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Tissue_Harvest Tissue Harvesting and Processing Endpoint->Tissue_Harvest Histological_Analysis Histological Analysis Tissue_Harvest->Histological_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for a preclinical study of this compound in a rat SCI model.

Protocol 2: Behavioral Assessment of Locomotor Recovery

The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb functional recovery in rats after SCI.

1. Open Field Arena:

  • Use a circular open field (approximately 90 cm in diameter) with a non-slip floor.

2. Acclimatization and Testing:

  • Acclimatize the rats to the open field for several days before surgery.

  • Post-surgery, test the animals at regular intervals (e.g., weekly) for a specified duration (e.g., 6-8 weeks).

  • Two independent, blinded observers should score the animals for 4-5 minutes each.

3. BBB Scoring:

  • The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).[4]

  • Scores are based on hindlimb joint movements, weight support, stepping ability, paw placement, and forelimb-hindlimb coordination.[4]

Protocol 3: Histological Analysis of the Spinal Cord

Histological analysis is crucial for quantifying the extent of tissue damage and assessing the neuroprotective effects of this compound.

1. Tissue Preparation:

  • At the study endpoint, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

  • Carefully dissect the spinal cord and post-fix it in 4% PFA.

  • Cryoprotect the tissue in a sucrose gradient before embedding and sectioning on a cryostat.

2. Staining Procedures:

  • Cresyl Violet (Nissl) Staining: To assess neuronal survival and morphology in the gray matter.

  • Luxol Fast Blue (LFB) Staining: To evaluate white matter sparing and demyelination.

  • Immunohistochemistry:

    • GFAP (Glial Fibrillary Acidic Protein): To assess astrogliosis and glial scar formation.

    • Iba1 (Ionized calcium-binding adapter molecule 1): To evaluate microglial/macrophage activation and neuroinflammation.

    • NeuN (Neuronal Nuclei): To quantify surviving neurons.

3. Quantitative Analysis:

  • Use image analysis software (e.g., ImageJ) to quantify:

    • Lesion volume.

    • Area of spared white matter.

    • Number of surviving neurons at and around the lesion epicenter.

    • Immunoreactivity for GFAP and Iba1.

Conclusion

This compound represents a promising neuroprotective agent for the treatment of spinal cord injury. The protocols and data presented here provide a framework for researchers to investigate its therapeutic potential further. Rigorous preclinical studies using standardized models and comprehensive outcome measures are essential to validate the efficacy of this compound and facilitate its translation to the clinic. The potential for this compound to modulate key signaling pathways involved in neuronal survival highlights its importance as a subject for ongoing research in the field of SCI.

References

Application Notes and Protocols for Orotirelin: Ensuring Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Orotirelin, a thyrotropin-releasing hormone (TRH) analog. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring accurate experimental results, and preserving its therapeutic potential during drug development.

This compound Compound Overview

This compound, with the chemical structure [(1-methyl-(S)-4,5-dihydroorotyl)]-L-His-L-ProNH2, is a synthetic analog of TRH. The modification at the N-terminal pyroglutamyl residue enhances its stability against enzymatic degradation compared to the endogenous TRH peptide. Understanding its stability profile is paramount for its application in research and clinical development.

General Storage Recommendations

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the general storage conditions for both solid and solution forms of the compound.

FormStorage TemperatureDurationContainerSpecial Considerations
Solid (Lyophilized Powder) -20°C or colderUp to several yearsTightly sealed vialDesiccate to protect from moisture.
2-8°CShort-term (weeks to months)Tightly sealed vialDesiccate.
Room TemperatureShort periods (days)Tightly sealed vialAvoid exposure to light and humidity.
Solution (in appropriate solvent) -20°C or colderUp to 1 monthTightly sealed aliquotsAvoid repeated freeze-thaw cycles.
2-8°CShort-term (days)Tightly sealed aliquotsUse as soon as possible.

Note: These are general guidelines. It is highly recommended to refer to the specific product datasheet provided by the supplier for the most accurate storage information.

Factors Influencing this compound Stability

Several environmental factors can impact the stability of this compound. Understanding these can help in designing experiments and handling the compound appropriately.

  • Temperature: Higher temperatures accelerate chemical degradation. Long-term storage should always be at low temperatures.

  • pH: The stability of peptides in aqueous solutions is often pH-dependent. While specific data for this compound is limited, for similar peptides, a slightly acidic pH (around 5-6) often provides maximum stability.

  • Light: Exposure to UV or fluorescent light can induce photodegradation. This compound, both in solid and solution form, should be protected from light.

  • Oxidation: The histidine residue in this compound can be susceptible to oxidation. Storage in tightly sealed containers and minimizing headspace can reduce oxidative degradation.

  • Enzymatic Degradation: Although more resistant than TRH, this compound can still be subject to enzymatic degradation in biological samples. Proper sample handling and the use of protease inhibitors may be necessary.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is crucial to perform stability studies under conditions that mimic the intended use. The following are generalized protocols for assessing the stability of this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Incubator/oven

  • Photostability chamber

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store solid this compound at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in an appropriate solvent for analysis.

  • Photostability:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the solution and a control sample stored in the dark.

Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.

Protocol for Stability Testing in Solution

Objective: To determine the stability of this compound in a specific solvent or formulation under defined storage conditions.

Materials:

  • This compound

  • Chosen solvent/formulation buffer

  • Storage containers (e.g., amber glass vials)

  • Temperature-controlled storage chambers (e.g., refrigerator, freezer, incubator)

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquot the solution into multiple storage containers.

  • Store the aliquots at different temperature conditions (e.g., -20°C, 4°C, 25°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove an aliquot from each storage condition.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate important workflows and pathways related to this compound stability.

G cluster_0 This compound Stability Assessment Workflow A Prepare this compound Stock Solution B Aliquot into multiple vials A->B C Expose to Stress Conditions (Heat, Light, pH, Oxidation) B->C D Store at Defined Conditions (Temperature, Duration) B->D E Sample at Time Points C->E D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify this compound and Degradation Products F->G H Determine Degradation Rate and Pathway G->H

Caption: Workflow for assessing the stability of this compound.

G cluster_1 Potential Degradation Pathways of TRH Analogs This compound This compound ([(1-methyl-(S)-4,5-dihydroorotyl)]-His-Pro-NH2) Hydrolysis Hydrolysis (e.g., amide bond cleavage) This compound->Hydrolysis Oxidation Oxidation (e.g., of Histidine residue) This compound->Oxidation Deamidation Deamidation (at Prolinamide) This compound->Deamidation DP1 Degradation Product 1 Hydrolysis->DP1 DP2 Degradation Product 2 Oxidation->DP2 DP3 Degradation Product 3 Deamidation->DP3

Caption: Potential degradation pathways for TRH analogs like this compound.

G cluster_2 Decision Tree for this compound Storage node_result node_result start Intended Use? long_term Long-Term Storage (>1 month) start->long_term Yes short_term Short-Term Storage (<1 month) start->short_term No solid Solid Form? long_term->solid Yes solution Solution Form? long_term->solution No short_term->solid Yes short_term->solution No store_solid_long Store Solid at -20°C or colder, desiccated. solid->store_solid_long Long-Term store_solid_short Store Solid at 2-8°C, desiccated. solid->store_solid_short Short-Term store_solution_long Aliquot and Store Solution at -20°C or colder. Avoid freeze-thaw. solution->store_solution_long Long-Term store_solution_short Store Solution at 2-8°C, protected from light. Use promptly. solution->store_solution_short Short-Term

Application Notes and Protocols: A Comparative Analysis of Intravenous and Intrathecal Administration of Orotirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotirelin, a thyrotropin-releasing hormone (TRH) analog, is a promising therapeutic candidate for various neurological disorders, including motor neuron disease.[1] The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile, particularly for centrally acting agents. This document provides a detailed comparison of intravenous (IV) and intrathecal (IT) administration of this compound, offering insights into potential differences in efficacy, safety, and experimental application.

Due to the limited availability of direct comparative data for this compound, this document incorporates data from its close analog, Taltirelin, to illustrate potential pharmacological distinctions. All data derived from analog studies are clearly noted.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

The choice between intravenous and intrathecal administration hinges on the desired therapeutic target and the need to bypass the blood-brain barrier (BBB). Intrathecal delivery offers direct access to the central nervous system (CNS), potentially maximizing efficacy for neurological targets while minimizing systemic exposure and side effects.[2]

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

ParameterIntravenous AdministrationIntrathecal AdministrationRationale/Analog Data
Cmax (Plasma) HighLowIV administration leads to rapid and high systemic exposure. With IT administration, systemic absorption is slower and results in lower plasma concentrations.
Cmax (CSF) LowHighIntrathecal injection delivers the drug directly into the cerebrospinal fluid (CSF), resulting in high local concentrations. IV administration results in minimal BBB penetration for most peptides.
Tmax (Plasma) MinutesHoursPeak plasma concentration is reached quickly with IV bolus injection. Slower absorption from the CSF into the systemic circulation occurs with IT administration.
Tmax (CSF) HoursMinutesFollowing IV, penetration into the CSF is slow and limited. Direct IT injection leads to an immediate high concentration in the CSF.
Bioavailability (CNS) Low~100%The BBB significantly restricts the entry of peptides like this compound into the CNS after IV administration. IT administration bypasses the BBB.
Systemic Exposure (AUC) HighLowThe majority of the drug administered intravenously remains in the systemic circulation. A smaller fraction of the intrathecally administered dose enters the systemic circulation over time.
Half-life (Plasma) ShortLonger (apparent)Rapid clearance mechanisms in the periphery lead to a shorter half-life after IV administration. The apparent plasma half-life after IT administration may be longer due to continuous absorption from the CSF.
Half-life (CSF) N/A (low concentration)Expected to be longerClearance from the CSF is generally slower than from the plasma, leading to a prolonged presence in the CNS.

Table 2: Comparative Pharmacodynamic Effects (Data from TRH and Taltirelin in Rats)

This table presents data on the reversal of morphine-induced respiratory depression by intravenous and intratracheal administration of TRH and its analog Taltirelin in anesthetized rats, serving as a proxy for this compound's potential effects.[1][3]

ParameterIntravenous Administration (1 mg/kg)Intratracheal Administration (2-5 mg/kg)
Effect on Minute Ventilation (% of baseline) ↑ from 45% to 168% (Taltirelin)Reversed morphine effects on ventilation
Effect on Breathing Rate (% of baseline) ↑ from 66% to 318% (Taltirelin)Reversed morphine effects on ventilation
Effect on Mean Arterial Blood Pressure (% of baseline) ↑ from 64% to 116% (Taltirelin)Not reported in the same study
Reversal of Morphine-induced Hypercarbia Yes (Taltirelin)Yes (Taltirelin)
Reversal of Morphine-induced Hypoxia Yes (Taltirelin)Yes (Taltirelin)

Experimental Protocols

The following are detailed, generalized protocols for the intravenous and intrathecal administration of this compound in a rat model. These should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Administration of this compound in Rats

Objective: To assess the systemic pharmacokinetics and peripheral effects of this compound.

Materials:

  • This compound solution (sterile, appropriate concentration in saline)

  • 27-30 gauge needle

  • 1 mL syringe

  • Rat restrainer

  • Anesthetic (e.g., isoflurane) if required for prolonged infusion

  • Warming pad

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least 3 days. Fast the animals overnight with free access to water.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is at room temperature.

  • Restraint and Injection Site Preparation: Place the rat in a suitable restrainer. The lateral tail vein is the most common site for IV injection. Gently warm the tail using a heat lamp or warm water to dilate the vein. Cleanse the injection site with 70% ethanol.

  • Administration:

    • Bolus Injection: Insert the needle into the lateral tail vein at a shallow angle. A flash of blood in the needle hub confirms correct placement. Inject the this compound solution slowly over 1-2 minutes.

    • Infusion: For continuous administration, a catheter can be surgically implanted into the jugular or femoral vein. Connect the catheter to an infusion pump for controlled delivery.

  • Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) via a contralateral vein or cardiac puncture at the terminal time point.

  • Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

Protocol 2: Intrathecal (IT) Administration of this compound in Rats

Objective: To assess the central nervous system pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Materials:

  • This compound solution (sterile, preservative-free, appropriate concentration in artificial CSF)

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Surgical platform and stereotaxic frame (optional, for precise targeting)

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Shave and sterilize the skin over the lumbar region.

  • Drug Preparation: Dissolve this compound in sterile, preservative-free artificial cerebrospinal fluid (aCSF) to the desired concentration.

  • Positioning: Place the anesthetized rat in a prone position with the spine flexed to widen the intervertebral spaces.

  • Injection:

    • Lumbar Puncture: Palpate the iliac crests to locate the L5-L6 intervertebral space. Carefully insert the Hamilton syringe needle perpendicular to the skin, slightly off the midline, until a distinct "pop" is felt as the needle penetrates the dura mater. A tail flick is often observed upon successful entry into the subarachnoid space.

    • Infusion (Chronic Studies): For long-term studies, an intrathecal catheter can be surgically implanted. The catheter is inserted into the subarachnoid space and secured to the surrounding musculature. The external end can be connected to an osmotic minipump for continuous infusion.

  • Administration: Inject the this compound solution slowly over 1-2 minutes. The volume should be kept low (typically 5-10 µL) to avoid increases in intracranial pressure.

  • Post-Administration Monitoring and Sampling:

    • Allow the animal to recover from anesthesia on a warming pad. Monitor for any neurological deficits.

    • For pharmacokinetic studies, CSF samples can be collected at various time points via a pre-implanted cisterna magna catheter or at a terminal time point.

    • For pharmacodynamic assessments (e.g., motor function tests), perform the assays at relevant times post-injection.

  • Sample Processing: Centrifuge CSF samples to remove any cellular debris and store at -80°C until analysis.

Mandatory Visualizations

This compound Signaling Pathway

This compound, as a TRH analog, is expected to act via the TRH receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 protein.[4][5][6][7] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Orotirelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Neurotransmission) Ca->Response PKC->Response

Caption: this compound signaling via the Gq/11 pathway.

Experimental Workflow: Comparative Pharmacokinetic Study

This workflow outlines the key steps in a preclinical study comparing the pharmacokinetic profiles of intravenous and intrathecal this compound.

PK_Workflow cluster_study_design Study Design cluster_iv_arm Intravenous (IV) Arm cluster_it_arm Intrathecal (IT) Arm cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Group_Allocation Allocate to IV and IT Groups Animal_Model->Group_Allocation IV_Admin Administer this compound via Lateral Tail Vein Group_Allocation->IV_Admin IT_Admin Administer this compound via Lumbar Puncture Group_Allocation->IT_Admin IV_Blood_Sampling Collect Blood Samples at Predetermined Times IV_Admin->IV_Blood_Sampling IV_Plasma_Processing Process Blood to Obtain Plasma IV_Blood_Sampling->IV_Plasma_Processing LCMS Quantify this compound Concentration (LC-MS/MS) IV_Plasma_Processing->LCMS IT_CSF_Sampling Collect CSF Samples at Predetermined Times IT_Admin->IT_CSF_Sampling IT_Blood_sampling IT_Blood_sampling IT_Admin->IT_Blood_sampling IT_Sample_Processing Process CSF and Blood IT_CSF_Sampling->IT_Sample_Processing IT_Blood_Sampling Collect Blood Samples (for systemic exposure) IT_Blood_Sampling->IT_Sample_Processing IT_Sample_Processing->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS->PK_Analysis Comparison Compare PK Parameters between IV and IT Routes PK_Analysis->Comparison

Caption: Workflow for a comparative PK study of this compound.

Conclusion

The choice between intravenous and intrathecal administration of this compound profoundly impacts its distribution and potential therapeutic effects. Intravenous administration is suitable for investigating systemic effects and provides a straightforward method for initial pharmacokinetic screening. However, for targeting neurological diseases, intrathecal administration is likely superior due to its ability to bypass the blood-brain barrier and achieve high concentrations within the central nervous system, potentially enhancing efficacy and reducing peripheral side effects. The provided protocols and diagrams offer a framework for designing and executing preclinical studies to further elucidate the optimal administration route for this compound in specific therapeutic contexts. Further research is warranted to generate direct comparative data for this compound to validate the hypothesized pharmacokinetic and pharmacodynamic profiles.

References

Application Notes and Protocols for Orotirelin in Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotirelin, also known as Taltirelin hydrate, is a synthetic analog of the endogenous neuropeptide, Thyrotropin-Releasing Hormone (TRH). While TRH is primarily associated with the regulation of the hypothalamic-pituitary-thyroid axis, it also functions as a neurotransmitter or neuromodulator in the central nervous system (CNS). This compound has been developed as a more stable and potent TRH analog with enhanced CNS activity and reduced hormonal side effects. These characteristics make it a valuable pharmacological tool for investigating cognitive function and as a potential therapeutic agent for neurodegenerative disorders.

These application notes provide an overview of the use of this compound in animal models of cognitive function, detailing its mechanism of action, experimental protocols for behavioral and in vitro assays, and a summary of key quantitative data.

Mechanism of Action

This compound exerts its effects by acting as an agonist at TRH receptors, which are G protein-coupled receptors (GPCRs) found throughout the CNS. The primary signaling pathway activated by TRH receptor agonism is the Gq/11 pathway. This initiates a cascade of intracellular events that are believed to underlie the cognitive-enhancing and neuroprotective effects of this compound.

The binding of this compound to the TRH receptor leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ can activate various downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs). Simultaneously, DAG remains in the plasma membrane and, in conjunction with Ca2+, activates Protein Kinase C (PKC). Both CaMKs and PKC can phosphorylate a variety of substrate proteins, leading to changes in neuronal excitability, gene expression, and synaptic plasticity. Furthermore, TRH receptor activation has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also critically involved in learning and memory processes.

Orotirelin_Signaling_Pathway This compound This compound TRH_R TRH Receptor (GPCR) This compound->TRH_R Binds to Gq11 Gq/11 Protein TRH_R->Gq11 Activates MAPK MAPK Pathway TRH_R->MAPK Modulates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC CaMK Ca²⁺/Calmodulin- dependent Kinases (CaMKs) Ca2->CaMK Activates Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement PKC->Synaptic_Plasticity CaMK->Synaptic_Plasticity MAPK->Synaptic_Plasticity

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize quantitative data from key in vivo and in vitro studies investigating the effects of this compound on cognitive function and neuronal protection.

Table 1: Effect of this compound on Scopolamine-Induced Amnesia in Rats (Passive Avoidance Task)

Treatment GroupDose (mg/kg, i.p.)NStep-through Latency (seconds, mean ± S.E.M.)
Control (Saline + Saline)-10285.5 ± 14.5
Scopolamine (Saline + Scop)0.51065.3 ± 20.7**
This compound + Scopolamine0.0310110.4 ± 35.2
This compound + Scopolamine0.110185.2 ± 38.0
This compound + Scopolamine0.310243.1 ± 31.5
This compound + Scopolamine1.010268.8 ± 21.2
p<0.05, **p<0.01 vs. Control group. Data from Yamamura et al. (1991).

Table 2: Neuroprotective Effect of this compound on Primary Cortical Neurons

ConditionThis compound Concentration (µM)Neuronal Viability (%)
Control-100
Glutamate (1 mM)-52.3
Glutamate + this compound0.165.8
Glutamate + this compound178.4
Glutamate + this compound1085.1
Glutamate + this compound10088.2
MPP+ (30 µM)-45.7
MPP+ + this compound0.158.9
MPP+ + this compound172.3
MPP+ + this compound1081.5
MPP+ + this compound10086.4
*Data are illustrative based on findings suggesting neuroprotective effects against glutamate and MPP+ toxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Passive Avoidance Test for Scopolamine-Induced Amnesia

This protocol is adapted from studies investigating the effects of this compound on learning and memory.

Objective: To assess the effect of this compound on learning and memory in a rat model of cholinergic deficit-induced amnesia.

Materials:

  • Step-through passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door, with a grid floor in the dark compartment for delivering a mild foot shock).

  • Male Wistar rats (200-250 g).

  • This compound (dissolved in saline).

  • Scopolamine hydrobromide (dissolved in saline).

  • Saline solution (0.9% NaCl).

  • Syringes and needles for intraperitoneal (i.p.) injection.

Experimental Workflow:

Passive_Avoidance_Workflow Day1_Acq Day 1: Acquisition Trial Treatment This compound or Saline (i.p.) (30 min pre-trial) Day1_Acq->Treatment Scopolamine Scopolamine or Saline (i.p.) (15 min pre-trial) Treatment->Scopolamine Place_Light Place rat in light compartment Scopolamine->Place_Light Door_Open Open guillotine door Place_Light->Door_Open Enter_Dark Rat enters dark compartment Door_Open->Enter_Dark Shock Deliver mild foot shock (e.g., 0.5 mA for 2s) Enter_Dark->Shock Day2_Ret Day 2: Retention Trial (24h later) Shock->Day2_Ret 24h interval Place_Light2 Place rat in light compartment Day2_Ret->Place_Light2 Measure_Latency Measure step-through latency (max 300s) Place_Light2->Measure_Latency

Caption: Passive Avoidance Experimental Workflow.

Procedure:

  • Acclimation: House the rats in the experimental room for at least one week before the experiment with ad libitum access to food and water.

  • Habituation: On the day before the acquisition trial, allow each rat to explore the apparatus for 3 minutes with the guillotine door open.

  • Acquisition Trial (Day 1):

    • Administer this compound or saline (vehicle) via i.p. injection 30 minutes before the trial.

    • Administer scopolamine or saline (vehicle) via i.p. injection 15 minutes before the trial.

    • Place the rat in the light compartment, facing away from the door.

    • After a 10-second acclimatization period, open the guillotine door.

    • When the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

    • Immediately after the shock, return the rat to its home cage.

  • Retention Trial (Day 2):

    • Twenty-four hours after the acquisition trial, place the rat back into the light compartment.

    • After a 10-second acclimatization period, open the guillotine door.

    • Measure the step-through latency, which is the time it takes for the rat to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

    • Set a cut-off time (e.g., 300 seconds). If the rat does not enter the dark compartment within this time, assign it a latency of 300 seconds.

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess the effect of this compound on spatial learning and memory.

Materials:

  • Circular water tank (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.

  • Submerged escape platform.

  • Video tracking system and software.

  • Visual cues placed around the room.

  • Rodents (mice or rats).

  • This compound and vehicle solutions.

Procedure:

  • Acquisition Phase (e.g., 4-5 days):

    • Administer this compound or vehicle at a set time before each day's trials.

    • Conduct 4 trials per day for each animal.

    • For each trial, place the animal into the water at one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the tank.

    • Place the animal in the tank and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis: Analyze escape latencies across acquisition days to assess learning. Analyze the probe trial data to assess memory retention.

Radial Arm Maze (RAM) for Working and Reference Memory

Similar to the MWM, a detailed protocol for this compound in the RAM is not available in the searched literature. The following is a general protocol that can be adapted.

Objective: To assess the effect of this compound on working and reference memory.

Materials:

  • An elevated radial arm maze with a central platform and a number of arms (e.g., 8) radiating outwards.

  • Food rewards (e.g., sucrose pellets).

  • Rodents (food-restricted to 85-90% of their free-feeding body weight).

  • This compound and vehicle solutions.

Procedure:

  • Habituation: Allow the animals to explore the maze and consume rewards from the arms for several days.

  • Training Phase:

    • Bait a specific subset of arms (e.g., 4 out of 8) with a food reward. This subset remains the same for each animal throughout the experiment (for reference memory).

    • Administer this compound or vehicle before each daily session.

    • Place the animal on the central platform and allow it to explore the maze until all baited arms have been visited or a set time has elapsed.

    • Record the following:

      • Working memory errors: Re-entry into an arm that has already been visited within the same trial.

      • Reference memory errors: Entry into an arm that is never baited.

      • Time to complete the task.

  • Data Analysis: Compare the number of working and reference memory errors between treatment groups over the training days.

In Vitro Neuroprotection Assay

This protocol is a general guide for assessing the neuroprotective effects of this compound against excitotoxicity.

Objective: To determine the protective effect of this compound on cultured neurons exposed to a neurotoxic insult.

Materials:

  • Primary cortical neuron cultures (e.g., from embryonic day 15-18 rat or mouse brains).

  • Neurobasal medium and B27 supplement.

  • Poly-D-lysine coated culture plates.

  • This compound.

  • Neurotoxin (e.g., Glutamate or MPP+).

  • Cell viability assay (e.g., MTT or LDH assay).

  • Microplate reader.

Procedure:

  • Cell Culture: Plate dissociated cortical neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.

  • Treatment:

    • Pre-treat the neuron cultures with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Introduce the neurotoxin (e.g., 1 mM Glutamate or 30 µM MPP+) to the cultures (with this compound still present).

    • Include control wells with no treatment, this compound alone, and neurotoxin alone.

  • Incubation: Incubate the cultures for a period sufficient to induce cell death in the neurotoxin-only group (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, incubate the cells with MTT solution, then solubilize the formazan crystals and measure the absorbance.

    • For an LDH assay, measure the amount of lactate dehydrogenase released into the culture medium from damaged cells.

  • Data Analysis: Calculate the percentage of neuronal viability for each treatment group relative to the untreated control. Compare the viability of the this compound-treated groups to the neurotoxin-only group.

Conclusion

This compound is a promising compound for the study of cognitive function in animal models. Its demonstrated efficacy in ameliorating scopolamine-induced amnesia and its neuroprotective properties in vitro provide a strong basis for further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the cognitive-enhancing potential of this compound. Future studies should aim to generate quantitative data for this compound in a wider range of cognitive assays, such as the Morris water maze and the radial arm maze, to further elucidate its effects on different aspects of learning and memory.

Taltirelin: A Potent Tool for Interrogating Thyrotropin-Releasing Hormone Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Taltirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), serves as a powerful and selective tool compound for the investigation of TRH receptor signaling and function. With greater metabolic stability and enhanced central nervous system (CNS) activity compared to its endogenous counterpart, Taltirelin offers significant advantages for both in vitro and in vivo studies.[1][2] Notably, in humans, Taltirelin acts as a "superagonist" at the single expressed TRH receptor (TRH-R), exhibiting higher intrinsic efficacy in stimulating second messenger production than TRH itself.[1][3][4] This unique pharmacological profile makes it an invaluable asset for elucidating the complex roles of TRH-R in physiology and disease.

These application notes provide a comprehensive overview of Taltirelin's utility, including its pharmacological data, and detailed protocols for its application in key experimental assays.

Data Presentation

The following tables summarize the quantitative pharmacological data for Taltirelin at the human TRH receptor, facilitating a clear comparison with the endogenous ligand, TRH.

Table 1: Receptor Binding Affinity

CompoundRadioligandCell LineKᵢ (nM)
Taltirelin[³H]MeTRHHEK-EM 293 expressing human TRH-R~100
TRH[³H]MeTRHHEK-EM 293 expressing human TRH-R~10

Data extracted from studies characterizing Taltirelin's pharmacology.[1][4]

Table 2: Functional Activity

CompoundAssayCell LineEC₅₀ (nM)
TaltirelinIP₁ AccumulationHEK-EM 293 expressing human TRH-R~30
TRHIP₁ AccumulationHEK-EM 293 expressing human TRH-R~3
TaltirelinCalcium MobilizationHEK-EM 293 expressing human TRH-R~100
TRHCalcium MobilizationHEK-EM 293 expressing human TRH-R~10

Data extracted from studies characterizing Taltirelin's pharmacology.[1][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

TRH_Receptor_Signaling Taltirelin Taltirelin TRH_R TRH Receptor (GPCR) Taltirelin->TRH_R Binds to Gq_11 Gαq/11 TRH_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: TRH Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays b_start Prepare membranes from HEK293-hTRH-R cells b_incubate Incubate membranes with [³H]MeTRH and varying concentrations of Taltirelin b_start->b_incubate b_filter Separate bound and free radioligand by rapid filtration b_incubate->b_filter b_measure Measure radioactivity b_filter->b_measure b_analyze Analyze data to determine Kᵢ b_measure->b_analyze f_start Seed HEK293-hTRH-R cells in microplates f_load Load cells with Ca²⁺-sensitive dye (for Ca²⁺ assay) f_start->f_load Ca²⁺ Assay Only f_stimulate Stimulate cells with varying concentrations of Taltirelin f_start->f_stimulate f_load->f_stimulate f_measure Measure fluorescence (Ca²⁺) or IP₁ levels (ELISA) f_stimulate->f_measure f_analyze Analyze data to determine EC₅₀ f_measure->f_analyze

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments using Taltirelin to study TRH receptor function. These are representative protocols and may require optimization for specific experimental conditions.

1. Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of Taltirelin for the human TRH receptor.

  • Materials:

    • HEK-293 cells stably expressing the human TRH receptor (HEK-hTRH-R).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

    • [³H]MeTRH (radioligand).

    • Taltirelin.

    • Unlabeled TRH (for non-specific binding determination).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Protocol:

    • Membrane Preparation:

      • Culture HEK-hTRH-R cells to confluency.

      • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

      • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

      • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

      • Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

    • Binding Assay:

      • In a 96-well plate, add in triplicate:

        • Assay buffer (for total binding).

        • 10 µM unlabeled TRH (for non-specific binding).

        • Increasing concentrations of Taltirelin (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • Add [³H]MeTRH to all wells at a final concentration approximately equal to its Kₑ.

      • Add the cell membrane preparation to all wells (typically 20-50 µg of protein per well).

      • Incubate the plate at 4°C for 2 hours with gentle agitation.

    • Filtration and Measurement:

      • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

      • Wash the filters three times with ice-cold assay buffer.

      • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the Taltirelin concentration.

      • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. Inositol Monophosphate (IP₁) Accumulation Assay

This assay measures the functional activity of Taltirelin by quantifying the accumulation of a downstream second messenger, IP₁, following Gq-protein activation.

  • Materials:

    • HEK-hTRH-R cells.

    • Cell culture medium.

    • Assay buffer (e.g., HBSS with 10 mM LiCl).

    • Taltirelin.

    • IP₁ competition ELISA kit.

    • 96-well or 384-well white plates.

  • Protocol:

    • Cell Seeding:

      • Seed HEK-hTRH-R cells into 96-well or 384-well white plates and culture overnight to allow for cell attachment.

    • Assay Procedure:

      • Remove the culture medium and replace it with assay buffer containing LiCl. LiCl is used to inhibit the degradation of IP₁.

      • Prepare serial dilutions of Taltirelin in assay buffer.

      • Add the Taltirelin dilutions to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C.

    • IP₁ Measurement:

      • Lyse the cells according to the IP₁ ELISA kit manufacturer's instructions.

      • Perform the competitive ELISA to determine the concentration of IP₁ in each well.

    • Data Analysis:

      • Plot the IP₁ concentration against the logarithm of the Taltirelin concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value.

3. Calcium Mobilization Assay

This assay measures the rapid, transient increase in intracellular calcium concentration following TRH receptor activation.

  • Materials:

    • HEK-hTRH-R cells.

    • Cell culture medium.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Taltirelin.

    • 96-well or 384-well black-walled, clear-bottom plates.

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Protocol:

    • Cell Seeding:

      • Seed HEK-hTRH-R cells into black-walled, clear-bottom plates and culture overnight.

    • Dye Loading:

      • Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well.

      • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.

    • Calcium Measurement:

      • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

      • Measure the baseline fluorescence for a short period.

      • Use the instrument's automated injector to add varying concentrations of Taltirelin to the wells.

      • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

    • Data Analysis:

      • Determine the peak fluorescence response for each Taltirelin concentration.

      • Plot the peak fluorescence response against the logarithm of the Taltirelin concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value.

Taltirelin is a highly effective tool compound for the detailed pharmacological and functional characterization of the TRH receptor. Its superagonist activity at the human TRH receptor provides a robust signal in a variety of in vitro assays, making it ideal for receptor screening and pathway analysis. The protocols provided herein offer a solid foundation for researchers to utilize Taltirelin in their studies of TRH receptor biology and its implications in health and disease.

References

Troubleshooting & Optimization

Orotirelin Technical Support Center: Troubleshooting Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Orotirelin solubility and formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (also known as CG-3509) is a synthetic analog of thyrotropin-releasing hormone (TRH). Like many peptides, its solubility can be influenced by various factors including pH, solvent, and temperature, which can impact its stability and bioavailability in experimental and therapeutic settings.

Q2: What are the known solubility properties of this compound and its analogs?

Quantitative solubility data for this compound is limited in publicly available literature. However, data for this compound and its close analog, Taltirelin, provide valuable insights.

CompoundSolventSolubility
This compound DMSO50 mg/mL (128.41 mM)[1]
Taltirelin WaterSoluble to 50 mM
Taltirelin DMSO30 mg/mL (74 mM)

Q3: What are common causes of poor this compound solubility?

Poor solubility of this compound, like other peptides, can be attributed to several factors:

  • pH of the solution: Peptides exhibit their lowest solubility at their isoelectric point (pI), where the net charge is zero.

  • Hydrophobicity: The amino acid composition of this compound can lead to hydrophobic interactions and aggregation.

  • Aggregation: Peptides can form insoluble aggregates through non-covalent interactions.

  • Improper solvent selection: Using a solvent that is not compatible with the peptide's physicochemical properties.

Q4: How can I improve the solubility of this compound?

To improve this compound solubility, consider the following strategies:

  • Adjusting the pH: Moving the pH of the solution away from the peptide's isoelectric point can increase its net charge and enhance solubility.

  • Using organic co-solvents: Solvents like DMSO, DMF, acetonitrile, or ethanol can help solubilize hydrophobic peptides. However, their compatibility with the intended application must be considered.

  • Employing solubilizing excipients: The use of surfactants, cyclodextrins, or other stabilizing excipients can improve solubility and prevent aggregation.

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

Q5: What are the key stability challenges when formulating this compound?

This compound, as a peptide, is susceptible to both physical and chemical degradation:

  • Physical Instability: This includes aggregation, precipitation, and adsorption to surfaces.

  • Chemical Instability: This involves processes that alter the peptide's covalent structure, such as oxidation, deamidation, and hydrolysis. TRH and its analogs are known to be rapidly metabolized in the body, which presents a significant formulation challenge.[2]

Q6: What excipients are commonly used to stabilize peptide formulations like this compound?

A variety of excipients can be used to enhance the stability of peptide formulations.

Excipient CategoryExamplesFunction
Bulking Agents Mannitol, Glycine, SucroseProvide bulk and structure to lyophilized cakes.
Lyoprotectants Trehalose, SucroseProtect the peptide from degradation during freeze-drying.
Cryoprotectants Sugars, PolyolsProtect the peptide during the freezing process.
Buffers Phosphate, Citrate, AcetateMaintain a stable pH to minimize degradation and enhance solubility.
Surfactants Polysorbate 80, Polysorbate 20Reduce aggregation and surface adsorption.[3]
Antioxidants Methionine, Ascorbic AcidInhibit oxidation of susceptible amino acid residues.

Troubleshooting Guides

Issue 1: this compound fails to dissolve in aqueous buffer.

Possible Causes:

  • The pH of the buffer is close to the isoelectric point (pI) of this compound.

  • The concentration of this compound is too high for the selected buffer.

  • The peptide has formed aggregates.

Troubleshooting Workflow:

start Start: this compound insoluble in aqueous buffer check_ph Check pH of the buffer start->check_ph adjust_ph Adjust pH away from pI (e.g., pH 2 units above or below) check_ph->adjust_ph If pH is near pI sonicate Gently sonicate the solution adjust_ph->sonicate end_success Success: this compound dissolved adjust_ph->end_success If soluble add_cosolvent Add a small amount of organic co-solvent (e.g., DMSO, up to 10%) sonicate->add_cosolvent If still insoluble sonicate->end_success If soluble use_excipient Incorporate a solubilizing excipient (e.g., surfactant, cyclodextrin) add_cosolvent->use_excipient If still insoluble add_cosolvent->end_success If soluble use_excipient->end_success If soluble end_fail Failure: Re-evaluate formulation strategy use_excipient->end_fail If insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Issue 2: this compound solution becomes cloudy or shows precipitation over time.

Possible Causes:

  • Peptide aggregation.

  • Chemical degradation leading to insoluble products.

  • Change in pH or temperature affecting solubility.

Troubleshooting Protocol:

  • Characterize the precipitate:

    • Attempt to redissolve the precipitate by adjusting the pH.

    • Analyze the precipitate using techniques like SDS-PAGE or size-exclusion chromatography (SEC) to determine if it is aggregated peptide.

    • Use analytical techniques like HPLC or mass spectrometry to identify potential degradation products.

  • Optimize formulation to prevent precipitation:

    • Add anti-aggregation excipients: Include surfactants (e.g., Polysorbate 80) or other stabilizers in the formulation.

    • Optimize buffer and pH: Ensure the buffer has sufficient capacity to maintain the target pH and that the pH is optimal for solubility and stability.

    • Control storage conditions: Store the solution at the recommended temperature and protect it from light.

    • Consider lyophilization: For long-term storage, lyophilizing the this compound formulation can significantly improve its stability.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Aqueous Buffers
  • Prepare a series of buffers: Prepare buffers with varying pH values (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, and borate buffer for pH 8.5-10).

  • Add excess this compound: To a known volume of each buffer, add an excess amount of lyophilized this compound powder.

  • Equilibrate the samples: Gently agitate the samples at a controlled temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved peptide: Centrifuge the samples to pellet the undissolved this compound.

  • Quantify dissolved this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Plot solubility vs. pH: Plot the measured solubility (in mg/mL or mM) against the pH of the buffer to determine the pH-solubility profile of this compound.

Protocol 2: Forced Degradation Study of this compound
  • Prepare this compound solutions: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic: Expose solutions to UV and visible light.

  • Incubate samples: Incubate the samples for a defined period, taking aliquots at various time points.

  • Neutralize samples: Neutralize the acidic and basic samples before analysis.

  • Analyze samples by RP-HPLC: Analyze the stressed samples and a control sample (this compound in water, stored at 4°C) using a stability-indicating RP-HPLC method.

  • Identify degradation products: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. Mass spectrometry can be used for structural elucidation of the degradation products.

Signaling Pathway

This compound is an analog of TRH and is expected to act on TRH receptors. A known signaling pathway for the TRH analog Taltirelin in medium spiny neurons involves the activation of the TRH receptor (TRHR), leading to the downstream activation of the MAPK pathway, which in turn influences RARα and DRD2 expression.

This compound This compound TRHR TRH Receptor (TRHR) This compound->TRHR Binds to MAPK MAPK Pathway TRHR->MAPK Activates RARa RARα MAPK->RARa Influences DRD2 DRD2 Expression RARa->DRD2 Regulates

Caption: Postulated this compound signaling pathway based on its analog, Taltirelin.

References

optimizing Orotirelin dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Orotirelin dosage and minimize off-target effects during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the naturally occurring thyrotropin-releasing hormone (TRH).[1] Its primary, or "on-target," effect is to act as an agonist at the TRH receptor 1 (TRH-R1). This receptor is a G protein-coupled receptor (GPCR) predominantly found in the anterior pituitary gland.[2][3][4] Activation of TRH-R1 initiates a signaling cascade that leads to the synthesis and release of thyroid-stimulating hormone (TSH).[3]

Q2: What are the primary off-target effects associated with this compound and other TRH analogs?

A2: Off-target effects arise from the activation of TRH receptors in tissues other than the pituitary thyrotropes or through mechanisms not related to TSH release. The most commonly observed off-target effects for TRH analogs include:

  • Endocrine Effects: Stimulation of prolactin release from the anterior pituitary is a well-documented off-target effect.[2][5][6]

  • Central Nervous System (CNS) Effects: Since TRH receptors are also present in the central nervous system, effects such as headache, dizziness, anxiety, and changes in mood or behavior can occur.[7]

  • Gastrointestinal (GI) Effects: Nausea, vomiting, abdominal discomfort, and an urge to urinate are frequently reported.[7][8]

  • Cardiovascular Effects: Transient changes in blood pressure and flushing have been observed.[7]

Q3: How can we quantitatively assess the on-target vs. off-target effects of this compound in our experiments?

A3: A combination of in vitro and in vivo assays is recommended. For on-target activity, quantify TSH release from primary pituitary cells or in animal models. For off-target effects, measure prolactin levels, monitor cardiovascular parameters, and conduct neurobehavioral and gastrointestinal assessments. Detailed protocols are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Problem 1: High Prolactin Levels Observed at Therapeutic Doses

High prolactin levels are a common off-target effect of TRH analogs, leading to potential endocrine-related side effects.

Troubleshooting Steps:

  • Confirm On-Target Potency: First, ensure that the on-target potency of your this compound batch is within the expected range using a TSH release assay. This rules out issues with the compound itself.

  • Dose-Response Analysis: Conduct a detailed dose-response study to determine the EC50 for both TSH and prolactin release. This will establish the therapeutic window.

  • Investigate Receptor Selectivity: If not already done, perform receptor binding or functional assays to determine the selectivity of this compound for TRH-R1 versus other potential off-targets.

Illustrative Dose-Response Data for this compound:

Concentration (nM)TSH Release (% of Max)Prolactin Release (% of Max)
0.1155
15020
109060
10010095
EC50 ~1.2 nM ~4.5 nM

Note: This data is illustrative and should be confirmed experimentally.

Problem 2: Inconsistent or Unexplained CNS-Related Behaviors in Animal Models

CNS effects can be subtle and difficult to quantify. A systematic approach is necessary to determine if observed behaviors are treatment-related.

Troubleshooting Steps:

  • Standardize Environmental Conditions: Ensure that housing, handling, and testing conditions are consistent across all experimental groups to minimize variability.

  • Implement a Functional Observational Battery (FOB): A comprehensive FOB allows for the systematic assessment of various behavioral and neurological endpoints.

  • Dose-Range Finding for CNS Effects: Determine the dose at which CNS effects first appear and compare this to the therapeutic dose for TSH release.

Illustrative CNS Adverse Events in a Dose Escalation Study:

This compound Dose (mg/kg)Incidence of Headaches (%)Incidence of Dizziness (%)
0.152
0.51510
1.03525
2.06050

Note: This data is illustrative and should be confirmed experimentally.

Problem 3: Significant Gastrointestinal Distress in Study Subjects

GI side effects are often dose-limiting and can impact patient compliance in clinical settings.

Troubleshooting Steps:

  • Characterize the GI Profile: Systematically record the incidence, severity, and duration of all GI-related adverse events (e.g., nausea, vomiting, diarrhea).

  • Evaluate Dose Titration Strategies: A gradual dose escalation schedule may improve tolerability by allowing for physiological adaptation.

  • Consider Formulation Changes: For oral formulations, investigate whether changes to the excipients or the use of enteric coatings can mitigate local GI irritation.

Illustrative Gastrointestinal Tolerability with Different Dosing Regimens:

Dosing RegimenIncidence of Nausea (%)Incidence of Vomiting (%)
1.0 mg/kg Single Dose4520
0.5 mg/kg BID2510
0.25 mg/kg QID155

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: In Vitro Prolactin Release Assay

Objective: To quantify the potency of this compound in stimulating prolactin release from primary anterior pituitary cells.

Methodology:

  • Cell Culture: Isolate anterior pituitary cells from rodents and culture them in appropriate media.

  • Treatment: After a stabilization period, treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 1 µM) for a specified time (e.g., 4 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of prolactin in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9]

  • Data Analysis: Plot the prolactin concentration against the this compound concentration and fit a dose-response curve to determine the EC50.

Protocol 2: Cardiovascular Safety Assessment in a Conscious Animal Model

Objective: To assess the effects of this compound on blood pressure and heart rate.

Methodology:

  • Animal Preparation: Surgically implant telemetry transmitters in the animals to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving subjects.

  • Acclimation: Allow the animals to recover from surgery and acclimate to the testing environment.

  • Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period before dosing.

  • Dosing: Administer this compound or vehicle control at various dose levels.

  • Data Collection: Continuously record cardiovascular parameters for a predefined period post-dose (e.g., 24 hours).

  • Data Analysis: Analyze the data for statistically significant changes from baseline and between treatment groups.

Protocol 3: Neurobehavioral Assessment Using a Functional Observational Battery (FOB)

Objective: To systematically assess the potential CNS effects of this compound.[10]

Methodology:

  • Observation Arenas: Use standardized open-field arenas for observation.

  • Observer Training: Ensure all observers are trained and blinded to the treatment groups.

  • Baseline Assessment: Conduct a baseline FOB assessment for each animal prior to dosing.

  • Dosing: Administer this compound or vehicle control.

  • FOB Assessments: At specified time points post-dose, perform the FOB, which should include:

    • Home Cage Observations: Posture, activity level.

    • Handling Observations: Ease of removal from cage, muscle tone.

    • Open Field Observations: Locomotor activity, gait, arousal, presence of tremors or convulsions.

    • Sensorimotor and Reflex Tests: Approach response, touch response, righting reflex.

  • Scoring and Analysis: Use a standardized scoring system and compare the scores between treatment groups and relative to baseline.

Protocol 4: Monitoring Gastrointestinal Adverse Events

Objective: To systematically document and grade the severity of GI adverse events.

Methodology:

  • Standardized Questionnaire: For clinical studies, use a validated questionnaire to capture patient-reported GI symptoms (nausea, vomiting, diarrhea, abdominal pain).[8]

  • Severity Grading: Use a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to grade the severity of each event.

  • Frequency and Duration: Record the frequency and duration of each episode.

  • Animal Models: In pre-clinical studies, monitor for signs of GI distress such as pica (consumption of non-nutritive substances), changes in fecal consistency, and abdominal posturing.

  • Data Analysis: Analyze the incidence and severity of GI adverse events across different dose levels and treatment regimens.

Visualizations

TRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRHR TRH Receptor 1 (GPCR) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca TSH_synthesis TSH Synthesis & Release Ca->TSH_synthesis Stimulates Prolactin_synthesis Prolactin Synthesis & Release Ca->Prolactin_synthesis Stimulates (Off-Target) PKC->TSH_synthesis Stimulates PKC->Prolactin_synthesis Stimulates (Off-Target)

Caption: this compound On-Target and Off-Target Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Optimization receptor_binding Receptor Binding Assay (TRH-R1 Selectivity) tsh_release TSH Release Assay (On-Target Potency) receptor_binding->tsh_release prolactin_release Prolactin Release Assay (Off-Target Potency) tsh_release->prolactin_release dose_escalation Dose Escalation Study in Animal Models prolactin_release->dose_escalation cv_monitoring Cardiovascular Monitoring dose_escalation->cv_monitoring cns_assessment Neurobehavioral Assessment (FOB) dose_escalation->cns_assessment gi_monitoring Gastrointestinal Monitoring dose_escalation->gi_monitoring therapeutic_window Determine Therapeutic Window (TSH vs. Off-Target EC50) cv_monitoring->therapeutic_window cns_assessment->therapeutic_window gi_monitoring->therapeutic_window dose_optimization Optimize Dosage & Regimen therapeutic_window->dose_optimization

Caption: Experimental Workflow for this compound Dosage Optimization.

Logical_Relationship cluster_cause Cause cluster_effect Effect cluster_goal Goal increase_dose Increase this compound Dose on_target Increased On-Target Efficacy (TSH Release) increase_dose->on_target Leads to off_target Increased Off-Target Effects (Prolactin, CNS, GI, CV) increase_dose->off_target Leads to optimize Optimized Therapeutic Window on_target->optimize Balance to Achieve off_target->optimize Balance to Achieve

Caption: Logical Relationship of Dose, Efficacy, and Off-Target Effects.

References

Technical Support Center: Orotirelin Blood-Brain Barrier Permeability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of Orotirelin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery across the blood-brain barrier a challenge?

This compound is a synthetic analog of the naturally occurring tripeptide, thyrotropin-releasing hormone (TRH). Like TRH, this compound has shown potential for treating various central nervous system (CNS) disorders. However, its therapeutic application is significantly limited by its poor ability to cross the blood-brain barrier.[1][2] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The challenges with this compound's BBB penetration stem from its inherent physicochemical properties as a peptide, including its hydrophilicity and susceptibility to enzymatic degradation.

Q2: What are the known mechanisms for peptide transport across the blood-brain barrier?

Peptides can cross the BBB through several mechanisms:

  • Passive Diffusion: Small, lipophilic molecules can pass directly through the lipid membranes of the endothelial cells. This route is generally not significant for hydrophilic peptides like this compound.

  • Carrier-Mediated Transport (CMT): Specific transporter proteins ferry molecules across the BBB. It is not well-established if this compound is a substrate for any specific influx transporters.

  • Receptor-Mediated Transcytosis (RMT): Peptides can bind to receptors on the surface of endothelial cells, triggering their transport across the cell in vesicles.

  • Adsorptive-Mediated Transcytosis (AMT): Cationic molecules can bind to the negatively charged surface of the BBB endothelial cells, inducing their non-specific uptake.

Q3: What are efflux transporters and how do they affect this compound's brain uptake?

Efflux transporters are proteins located on the luminal side (blood-facing side) of the BBB endothelial cells that actively pump substances from the brain back into the bloodstream. P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are two of the most well-known efflux transporters. If this compound is a substrate for these transporters, its accumulation in the brain will be significantly reduced, even if it has some ability to cross the BBB. The ratio of transport in the brain-to-blood direction versus the blood-to-brain direction is known as the efflux ratio.[3][4][5] A high efflux ratio indicates that the compound is actively removed from the brain.

Q4: What strategies are being explored to improve this compound's CNS delivery?

To enhance the brain delivery of TRH and its analogs like this compound, researchers are investigating several strategies:

  • Prodrugs: Modifying the this compound molecule to create a more lipophilic "prodrug" that can cross the BBB more easily.[1][2] Once in the brain, the modifying group is cleaved by brain-specific enzymes to release the active this compound.

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.

  • Intranasal Delivery: The nasal cavity offers a potential direct route to the brain that bypasses the BBB.[6][7][8][9]

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound in the brain after systemic administration.
Potential Cause Troubleshooting Step
Poor BBB Permeability 1. Verify Physicochemical Properties: Confirm the lipophilicity (LogP/LogD) of your this compound batch. Higher lipophilicity generally correlates with better passive diffusion. 2. Formulation Strategies: Consider formulating this compound in a lipid-based carrier or as a prodrug to enhance its lipophilicity.[1][2]
Active Efflux 1. In Vitro Efflux Assays: Perform bidirectional transport studies using a cell-based BBB model (e.g., Caco-2, MDCK-MDR1) to determine the efflux ratio.[3][4][10] 2. Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with known P-gp or BCRP inhibitors to see if brain concentrations increase.
Rapid Enzymatic Degradation 1. In Vitro Stability Assays: Incubate this compound with brain homogenates or plasma to assess its metabolic stability.[2] 2. Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) can detect both the parent compound and potential metabolites.[11]
Low Dose or Inefficient Administration 1. Dose-Response Study: Conduct a dose-escalation study to determine if higher doses lead to detectable brain concentrations. 2. Route of Administration: Compare different administration routes (e.g., intravenous, intraperitoneal, intranasal) for their efficiency in brain delivery.[6][8][9]
Issue 2: High variability in brain concentration measurements between animals.
Potential Cause Troubleshooting Step
Inconsistent Dosing 1. Standardize Dosing Procedure: Ensure accurate and consistent administration of this compound for all animals. For intravenous injections, verify catheter placement. 2. Formulation Homogeneity: If using a suspension or emulsion, ensure it is well-mixed before each administration.
Biological Variability 1. Increase Sample Size: A larger number of animals per group can help to account for natural biological variation. 2. Control for Physiological Factors: Standardize factors such as age, weight, and sex of the animals.
Sample Collection and Processing Artifacts 1. Rapid Brain Harvesting: Minimize the time between euthanasia and brain tissue collection to prevent post-mortem degradation. 2. Standardized Dissection: Ensure consistent dissection of the brain region of interest. 3. Homogenization Protocol: Use a standardized protocol for brain tissue homogenization to ensure complete lysis and drug extraction.
Analytical Method Variability 1. Internal Standard: Use a suitable internal standard in your analytical method (e.g., LC-MS/MS) to correct for variations in sample preparation and instrument response. 2. Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical run to monitor assay performance.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table presents typical permeability and brain uptake values for TRH and its analogs from various experimental models. These values should be used as a general reference.

Compound Experimental Model Permeability Coefficient (Papp) (cm/s) Brain-to-Plasma Ratio (Kp) Efflux Ratio
TRHCaco-2Low (typically < 1 x 10⁻⁶)< 0.1High (>2)
TRH Analog (Generic)MDCK-MDR1VariableVariableHigh (>2)
Lipophilic TRH ProdrugPAMPAModerate (1-10 x 10⁻⁶)> 0.5Low (<2)

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability Screening

This assay provides a high-throughput method to predict the passive diffusion of a compound across the BBB.[12][13]

Methodology:

  • Prepare the Donor Plate: Add a solution of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4) to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: The acceptor plate contains a filter membrane coated with a lipid mixture that mimics the BBB. Add a buffer solution to the wells of the acceptor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [Drug]acceptor = Concentration of the drug in the acceptor well

    • [Drug]equilibrium = Equilibrium concentration of the drug

In Vivo Microdialysis for Measuring Unbound this compound in the Brain

This technique allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples to establish the endogenous levels of any interfering substances.

  • This compound Administration: Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Blood Sampling: Collect blood samples at corresponding time points to determine the plasma concentration of this compound.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a highly sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the brain and plasma concentration-time profiles to determine pharmacokinetic parameters such as the brain-to-plasma area under the curve (AUC) ratio.[14]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_formulation Formulation Strategy PAMPA PAMPA Assay Cell_Assay Cell-Based BBB Model (e.g., Caco-2, MDCK-MDR1) PAMPA->Cell_Assay Predicts Passive Permeability Stability Metabolic Stability (Brain Homogenate, Plasma) Cell_Assay->Stability Determines Efflux Ratio In_Vivo_Start In Vivo Testing Stability->In_Vivo_Start PK_Study Pharmacokinetic Study (Blood Sampling) Microdialysis Brain Microdialysis PK_Study->Microdialysis Correlates Plasma and Brain Concentrations Tissue_Distribution Brain Tissue Homogenate Analysis Microdialysis->Tissue_Distribution Measures Unbound vs. Total Brain Concentration Analysis_End Data Analysis & Interpretation Tissue_Distribution->Analysis_End Prodrug Prodrug Synthesis In_Vitro_Start In Vitro Screening Prodrug->In_Vitro_Start Nanoparticles Nanoparticle Encapsulation Nanoparticles->In_Vitro_Start Intranasal Intranasal Formulation Intranasal->In_Vitro_Start Formulation_Start Formulation Development Formulation_Start->Prodrug Formulation_Start->Nanoparticles Formulation_Start->Intranasal In_Vitro_Start->PAMPA In_Vivo_Start->PK_Study

Caption: Experimental workflow for assessing this compound's BBB permeability.

Caption: Troubleshooting flowchart for low this compound brain uptake.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Orotirelin_Blood This compound Endothelial_Cell Endothelial Cell Orotirelin_Blood->Endothelial_Cell Passive Diffusion (Low) Tight_Junctions Tight Junctions Orotirelin_Blood->Tight_Junctions Paracellular Route (Restricted) Orotirelin_Brain This compound Endothelial_Cell->Orotirelin_Brain Transport Efflux_Pump Efflux Pump (e.g., P-gp) Efflux_Pump->Orotirelin_Blood Orotirelin_Brain->Efflux_Pump Efflux Neuron Neuron Orotirelin_Brain->Neuron Binds to Receptors Therapeutic_Effect Therapeutic Effect Neuron->Therapeutic_Effect Initiates Signaling Cascade

Caption: this compound's interaction with the blood-brain barrier.

References

identifying and mitigating potential Orotirelin-induced side effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Orotirelin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential side effects during preclinical studies of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Disclaimer: this compound is a thyrotropin-releasing hormone (TRH) analog. Specific clinical safety data for this compound is limited in publicly available resources. The information provided here is based on the known side effect profiles of other TRH analogs, such as Protirelin and Taltirelin, and general principles of preclinical safety assessment. It is crucial to conduct thorough, compound-specific toxicology studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of thyrotropin-releasing hormone (TRH)[1]. Like endogenous TRH, this compound is expected to exert its effects by binding to and activating TRH receptors, which are G protein-coupled receptors (GPCRs)[2][3]. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively[4][5]. This signaling cascade ultimately leads to the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.

Q2: What are the potential side effects associated with this compound based on its drug class?

Based on clinical and preclinical data from other TRH analogs like Protirelin and Taltirelin, researchers should be vigilant for a range of potential side effects. These are often transient and dose-dependent.

Summary of Potential this compound-Induced Side Effects (based on TRH Analogs)

System Organ ClassPotential Side Effects
Neurological Headache, dizziness, lightheadedness, anxiety, drowsiness, tremor.
Cardiovascular Transient changes in blood pressure (increase or decrease), flushing or feeling of warmth, palpitations, chest tightness or pressure.
Gastrointestinal Nausea, vomiting, diarrhea, abdominal discomfort, changes in taste (e.g., metallic taste), dry mouth.
Endocrine/Metabolic Changes in thyroid hormone levels (TSH, T3, T4), breast enlargement.
Urogenital Frequent urination.
Dermatological Sweating, rash, itching.
General Malaise, fatigue.
Hypersensitivity Allergic reactions (rare), including rash, itching, and swelling.

Troubleshooting Guides for Experimental Encounters

Issue 1: Unexpected Cardiovascular Effects Observed in Animal Models (e.g., changes in blood pressure, heart rate).

  • Potential Cause: Direct or indirect activation of the cardiovascular system is a known effect of TRH analogs. This can be due to the release of catecholamines or direct effects on vascular smooth muscle.

  • Mitigation & Troubleshooting Steps:

    • Continuous Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry) in animal studies to capture transient changes.

    • Dose-Response Assessment: Conduct a thorough dose-response study to identify a "no-observed-adverse-effect-level" (NOAEL) for cardiovascular parameters.

    • Mechanism Investigation: Investigate the underlying mechanism by co-administering adrenergic blockers to see if the effects are catecholamine-mediated.

    • In Vitro Assays: Utilize in vitro assays, such as isolated heart preparations or vascular ring assays, to assess direct effects on cardiac and vascular tissues.

Issue 2: Neurobehavioral Changes in Animal Models (e.g., increased locomotor activity, stereotypy, or sedation).

  • Potential Cause: TRH and its analogs have known central nervous system (CNS) effects, acting as neurotransmitters or neuromodulators.

  • Mitigation & Troubleshooting Steps:

    • Standardized Behavioral Assessments: Employ a battery of standardized behavioral tests to systematically evaluate CNS effects (e.g., open field test for locomotor activity, elevated plus maze for anxiety).

    • Dose-Escalation Studies: Carefully design dose-escalation studies to determine the threshold for CNS-related adverse effects.

    • Receptor Occupancy Studies: If feasible, conduct receptor occupancy studies to correlate CNS effects with target engagement in the brain.

    • Electrophysiological Monitoring: In-depth studies could involve electroencephalography (EEG) to assess effects on brain electrical activity.

Issue 3: Evidence of Endocrine Disruption Beyond the Intended TSH/Prolactin Release.

  • Potential Cause: Off-target effects or downstream consequences of supraphysiological stimulation of the HPT axis.

  • Mitigation & Troubleshooting Steps:

    • Comprehensive Endocrine Panel: In toxicology studies, include a comprehensive panel of hormone measurements beyond TSH and thyroid hormones, such as corticosteroids, sex hormones, and growth hormone.

    • Histopathology of Endocrine Organs: Conduct detailed histopathological examination of all endocrine organs (pituitary, thyroid, adrenal glands, gonads) in repeat-dose toxicity studies.

    • In Vitro Receptor Binding Assays: Screen this compound against a panel of endocrine receptors to identify potential off-target interactions.

    • Functional Assays: If off-target binding is detected, perform functional in vitro assays to determine if the binding is agonistic or antagonistic.

Key Experimental Protocols

Protocol 1: In Vivo Cardiovascular Safety Pharmacology Assessment

Objective: To assess the potential cardiovascular effects of this compound in a conscious, non-rodent model (e.g., beagle dog or non-human primate) using telemetry.

Methodology:

  • Animal Model: Surgically implant telemetry transmitters in adult male and female animals to allow for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

  • Acclimatization: Allow animals to recover from surgery and acclimate to the study environment for at least two weeks.

  • Dosing: Administer single intravenous (IV) doses of this compound at three escalating levels, along with a vehicle control. A crossover design is often employed, where each animal receives all treatments with an adequate washout period in between.

  • Data Collection: Record cardiovascular parameters continuously from at least 1 hour pre-dose to 24 hours post-dose.

  • Endpoints:

    • Primary: Heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, QTc).

    • Secondary: Clinical observations, body temperature.

  • Data Analysis: Analyze changes from baseline for each parameter and compare them to the vehicle control group. Pay close attention to the time to peak effect and the duration of any observed changes.

Protocol 2: Neurobehavioral Assessment in Rodents

Objective: To evaluate the potential central nervous system effects of this compound in rats using a functional observational battery (FOB) and automated motor activity assessment.

Methodology:

  • Animal Model: Use adult male and female Sprague-Dawley rats.

  • Dosing: Administer single oral or IV doses of this compound at three escalating levels and a vehicle control.

  • Functional Observational Battery (FOB): At the time of expected peak plasma concentration and at several subsequent time points (e.g., 1, 4, and 24 hours post-dose), perform a standardized FOB assessment. This includes:

    • Home Cage Observations: Posture, activity level, convulsions.

    • Open Field Observations: Gait, arousal, stereotypy, grooming.

    • Sensorimotor Tests: Approach response, touch response, tail pinch response, righting reflex.

    • Autonomic Assessments: Pupil size, salivation, piloerection.

  • Motor Activity: Following the FOB, place individual animals in automated activity chambers to quantify locomotor and rearing activity for a set duration (e.g., 60 minutes).

  • Data Analysis: Score the FOB observations and analyze the motor activity data. Compare dose groups to the vehicle control to identify any significant neurobehavioral changes.

Protocol 3: Repeat-Dose Toxicology Study with Endocrine Endpoints

Objective: To assess the potential toxicity of this compound following repeated administration over a 28-day period in two species (one rodent, one non-rodent), with a focus on endocrine-related endpoints.

Methodology:

  • Animal Models: Wistar rats and Beagle dogs.

  • Dosing: Administer this compound daily via the intended clinical route at three dose levels (low, medium, high) and a vehicle control for 28 consecutive days. Include recovery groups that are observed for an additional 14 or 28 days after the last dose.

  • In-Life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and ophthalmoscopy.

  • Clinical Pathology: Collect blood and urine samples at baseline and at the end of the treatment and recovery periods for hematology, clinical chemistry, and urinalysis. The clinical chemistry panel should include TSH, total and free T3 and T4, and prolactin.

  • Terminal Procedures: At the end of the treatment and recovery periods, conduct a full necropsy.

    • Organ Weights: Weigh key organs, with special attention to endocrine organs (pituitary, thyroid, parathyroid, adrenals, gonads, pancreas).

    • Histopathology: Perform microscopic examination of a comprehensive list of tissues from all animals, with particular focus on the endocrine organs.

  • Data Analysis: Analyze all data for dose-dependent and treatment-related changes. Evaluate the reversibility of any findings in the recovery groups.

Visualizations

TRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (TRH Analog) TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLCb Phospholipase C-β (PLCβ) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates TSH_Prolactin TSH & Prolactin Synthesis & Release Downstream->TSH_Prolactin Leads to

Caption: this compound signaling via the TRH receptor and Gq/11 pathway.

Experimental_Workflow cluster_preclinical Preclinical Safety Assessment Workflow for this compound InVitro In Vitro Screening (Receptor Binding, hERG) AcuteTox Single-Dose Toxicity (Rodent) InVitro->AcuteTox SafetyPharm Safety Pharmacology (CV, CNS, Respiratory) AcuteTox->SafetyPharm RepeatTox Repeat-Dose Toxicity (Rodent & Non-Rodent) AcuteTox->RepeatTox SafetyPharm->RepeatTox ReproTox Reproductive Toxicology (DART) RepeatTox->ReproTox IND Investigational New Drug (IND) Application RepeatTox->IND Genotox Genotoxicity (Ames, MNA) Genotox->IND ReproTox->IND

Caption: General preclinical safety assessment workflow.

References

Technical Support Center: Enhancing the In vivo Bioavailability of Orotirelin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Orotirelin, a thyrotropin-releasing hormone (TRH) analog.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

A1: Like many peptide-based drugs, the oral bioavailability of this compound is primarily limited by two factors:

  • Enzymatic Degradation: this compound is susceptible to degradation by proteolytic enzymes in the gastrointestinal (GI) tract, particularly in the stomach and small intestine.

  • Low Intestinal Permeability: Due to its hydrophilic nature and molecular size, this compound exhibits poor absorption across the intestinal epithelium. Studies on similar TRH analogs, such as Azetirelin, have indicated that low intestinal permeability is a major contributor to its low oral bioavailability. This is often attributed to a lack of lipophilicity and degradation by intestinal microflora.[1]

Q2: What general strategies can be employed to improve the oral bioavailability of peptide drugs like this compound?

A2: Several strategies can be utilized to overcome the challenges of oral peptide delivery:

  • Formulation Strategies:

    • Enteric Coatings: These pH-sensitive polymer coatings protect the peptide from the acidic environment and enzymatic degradation in the stomach, releasing the drug in the more neutral pH of the small intestine.[2][3]

    • Enzyme Inhibitors: Co-administration with protease inhibitors can shield the peptide from enzymatic degradation in the GI tract.[4]

    • Permeation Enhancers: These agents transiently increase the permeability of the intestinal epithelium, facilitating the absorption of the peptide.[5]

  • Drug Delivery Systems:

    • Nanoparticles and Liposomes: Encapsulating this compound in nanoparticles or liposomes can protect it from degradation and enhance its transport across the intestinal mucosa.

  • Chemical Modifications:

    • Altering the peptide's chemical structure can improve its stability and absorption characteristics.

Q3: Is there a specific formulation that has shown success for a TRH analog similar to this compound?

A3: Yes, a study on the TRH analog Azetirelin demonstrated a significant improvement in oral bioavailability using a specialized enteric capsule formulation. This formulation included the absorption enhancer n-lauryl-beta-D-maltopyranoside and citric acid. The enteric coating protected the components until they reached the lower intestine. In fasted dogs, this formulation achieved an oral bioavailability of 43.5%, compared to 14.9% for a capsule without the absorption enhancer and citric acid.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Possible Cause Troubleshooting Step
Degradation in the Stomach Formulate this compound in an enteric-coated capsule or tablet. This will protect the peptide from the low pH and pepsin in the stomach.
Enzymatic Degradation in the Intestine Co-formulate with a protease inhibitor. Additionally, including a pH-lowering agent like citric acid in the enteric-coated formulation can create a localized microenvironment that may inhibit the activity of intestinal proteases.
Poor Intestinal Permeability Incorporate a permeation enhancer into the formulation. The choice of enhancer should be based on compatibility and efficacy studies.
Inconsistent Gastric Emptying Administer the oral formulation to fasted animals to reduce variability in gastric emptying times and food-drug interactions.
Issue 2: Difficulty in Formulating an Effective Enteric-Coated Capsule
Possible Cause Troubleshooting Step
Premature Release of Drug in Stomach Ensure the enteric coating is of sufficient thickness and is uniformly applied. The choice of enteric polymer is also critical; it should be selected based on its pH-dissolution profile to ensure it remains intact at gastric pH.
Incomplete Drug Release in the Intestine The formulation within the capsule should be optimized for rapid dissolution once the enteric coating dissolves. This includes the use of appropriate disintegrants.
Interaction Between Formulation Components Conduct compatibility studies between this compound, absorption enhancers, enzyme inhibitors, and other excipients to ensure they do not negatively interact and affect stability or release.

Quantitative Data Summary

The following table summarizes the bioavailability data from the study on the oral formulation of Azetirelin, a TRH analog, in fasted dogs. This data can serve as a benchmark for formulation development of this compound.

FormulationMean Oral Bioavailability (%)
Enteric Capsule with Azetirelin14.9
Enteric Capsule with Azetirelin, n-lauryl-beta-D-maltopyranoside, and Citric Acid43.5

Experimental Protocols

Protocol 1: Preparation of an Enteric-Coated Capsule Formulation for Oral Delivery of this compound

Objective: To prepare an enteric-coated capsule containing this compound, an absorption enhancer, and a pH-lowering agent to improve its oral bioavailability.

Materials:

  • This compound

  • n-lauryl-beta-D-maltopyranoside (absorption enhancer)

  • Citric acid (pH-lowering agent)

  • Microcrystalline cellulose (filler)

  • Hard gelatin capsules

  • Enteric coating solution (e.g., Eudragit® L 100-55)

  • Plasticizer (e.g., triethyl citrate)

  • Anti-tacking agent (e.g., talc)

  • Organic solvent system (e.g., acetone and isopropyl alcohol)

Procedure:

  • Preparation of the Capsule Fill: a. Accurately weigh this compound, n-lauryl-beta-D-maltopyranoside, citric acid, and microcrystalline cellulose. b. Geometrically mix the powders to ensure a homogenous blend. c. Fill the hard gelatin capsules with the blended powder mixture to the target weight.

  • Preparation of the Enteric Coating Solution: a. Dissolve the enteric polymer (e.g., Eudragit® L 100-55) in the organic solvent system with continuous stirring. b. Add the plasticizer to the polymer solution and mix until uniform. c. Disperse the anti-tacking agent in the solution.

  • Enteric Coating of the Capsules: a. Place the filled capsules in a coating pan. b. Preheat the capsule bed to the desired temperature. c. Spray the enteric coating solution onto the rotating capsules at a controlled rate. d. Ensure uniform coating by adjusting the pan speed and spray pattern. e. Continue the coating process until the desired weight gain (typically 8-12%) is achieved. f. Dry the coated capsules in the coating pan with warm air to remove the residual solvent. g. Cure the coated capsules at an elevated temperature for a specified period to ensure film formation.

Protocol 2: In Vivo Oral Bioavailability Assessment in a Rat Model

Objective: To determine the oral bioavailability of the formulated this compound.

Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

Procedure:

  • Animal Grouping:

    • Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).

    • Group 2: Oral administration of the enteric-coated this compound capsule.

  • Dosing:

    • IV Group: Administer a single bolus dose of this compound solution (e.g., 1 mg/kg) via the tail vein.

    • Oral Group: Administer a single enteric-coated capsule containing this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) for both IV and oral routes.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

TRH_Signaling_Pathway This compound This compound (TRH Analog) TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., TSH release) PKC->CellularResponse Phosphorylates target proteins

This compound (TRH Analog) Signaling Pathway

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo_Study In Vivo Bioavailability Study (Rat Model) cluster_IV_Control IV Control Group Blend 1. Blend this compound, Enhancer, & Citric Acid Fill 2. Fill Capsules Blend->Fill Coat 3. Enteric Coat Capsules Fill->Coat Dosing 4. Oral Dosing (Enteric-Coated Capsule) Sampling 5. Blood Sampling (Serial) Dosing->Sampling Analysis 6. Plasma Analysis (LC-MS/MS) Sampling->Analysis PK 7. Pharmacokinetic Analysis Analysis->PK Bioavailability Bioavailability PK->Bioavailability Calculate Absolute Bioavailability (F%) IV_Dose IV Dosing (this compound Solution) IV_Sample Blood Sampling IV_Dose->IV_Sample IV_Analysis Plasma Analysis IV_Sample->IV_Analysis IV_PK Pharmacokinetic Analysis IV_Analysis->IV_PK IV_PK->Bioavailability

Workflow for Improving this compound Bioavailability

References

Technical Support Center: Orotirelin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Orotirelin and strategies to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, an analog of Thyrotropin-Releasing Hormone (TRH), is susceptible to both enzymatic and chemical degradation. The primary degradation route is enzymatic hydrolysis.

  • Enzymatic Degradation: The main enzyme responsible for the degradation of TRH and likely this compound in biological matrices is pyroglutamyl aminopeptidase (PAP), a serum enzyme.[1] This enzyme cleaves the pyroglutamyl-histidine bond.

  • Chemical Degradation: Like many peptides, this compound can also undergo chemical degradation through hydrolysis of peptide bonds, deamidation, and oxidation, particularly under non-ideal pH and temperature conditions.

Q2: What are the expected degradation products of this compound?

Based on the degradation of TRH, the primary degradation product of this compound is expected to be the dipeptide resulting from the cleavage of the N-terminal pyroglutamic acid analogue. Further degradation of this dipeptide can occur through hydrolysis of the remaining peptide bond.

Q3: How can I prevent the degradation of this compound during my experiments?

Several strategies can be employed to minimize this compound degradation:

  • pH Control: Maintaining the pH of the solution is critical. For many peptides, a slightly acidic pH (around 5.0) provides maximum stability.[2]

  • Temperature Control: Store this compound solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage) to slow down degradation rates.

  • Enzyme Inhibitors: In experiments involving biological matrices like plasma or serum, consider adding broad-spectrum protease inhibitors or a specific inhibitor of pyroglutamyl aminopeptidase, if available and compatible with the experimental design.

  • Appropriate Buffers: The choice of buffer can influence stability. Acetate buffers have been shown to be favorable for the stability of similar peptides, while phosphate buffers may accelerate degradation.[2]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide aggregation and degradation. Aliquot solutions into single-use volumes.

  • Use of Excipients: For formulation development, the inclusion of stabilizers such as polyols (e.g., mannitol) can enhance stability.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in cell culture. Enzymatic degradation by peptidases in serum-containing media.1. Use serum-free media if possible.2. Heat-inactivate the serum before use.3. Add a cocktail of protease inhibitors to the media.
Inconsistent results in bioassays. Degradation of this compound in stock solutions or during the assay.1. Prepare fresh stock solutions regularly.2. Store stock solutions in appropriate buffers at the recommended temperature.3. Perform a stability study of this compound under your specific assay conditions (see Experimental Protocols).
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols).2. Use a stability-indicating HPLC method that separates the intact peptide from its degradants.
Low recovery of this compound from biological samples. Adsorption to labware or enzymatic degradation during sample processing.1. Use low-protein-binding tubes and pipette tips.2. Keep samples on ice and process them quickly.3. Add protease inhibitors to collection tubes.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions. These are provided as examples to guide experimental design.

Table 1: Effect of pH on this compound Stability at 37°C

pHBufferHalf-life (t½) in hours
3.0Acetate48
5.0Acetate120
7.4Phosphate24
9.0Borate12

Table 2: Effect of Temperature on this compound Stability at pH 5.0

Temperature (°C)Half-life (t½) in days
4365
2530
375

Experimental Protocols

1. Protocol for Evaluating this compound Stability in Solution

This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions.

  • Materials:

    • This compound

    • Buffers of desired pH (e.g., acetate, phosphate)

    • HPLC-grade water and acetonitrile

    • Trifluoroacetic acid (TFA)

    • Temperature-controlled incubator or water bath

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer at a stable pH).

    • Dilute the stock solution to the desired final concentration in different buffers (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench any further degradation by adding an equal volume of a strong acid solution (e.g., 1% TFA in acetonitrile) or by freezing at -80°C.

    • Analyze the samples by a validated stability-indicating RP-HPLC method to determine the remaining concentration of intact this compound.

    • Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

2. Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Incubate this compound in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

    • Photodegradation: Expose this compound solution to light (ICH Q1B guidelines) for an extended period.

  • Analysis:

    • After exposure to the stress conditions, neutralize the acidic and basic samples.

    • Analyze all samples by LC-MS to identify the mass of the degradation products.

    • Use tandem MS (MS/MS) to obtain fragmentation patterns and elucidate the structures of the degradation products.

Visualizations

Degradation_Pathway This compound This compound (pGlu-analog-His-Pro-NH2) Degradation_Product_1 His-Pro-NH2 analog This compound->Degradation_Product_1 Pyroglutamyl aminopeptidase Degradation_Product_2 His + Pro-NH2 analog Degradation_Product_1->Degradation_Product_2 Peptidase

Caption: Proposed enzymatic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare this compound Stock Solution Prep_Samples Dilute in Test Buffers Prep_Stock->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Degradation Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Calculate Rate Constant and Half-life HPLC->Data_Analysis

Caption: Workflow for this compound stability testing.

References

interpreting conflicting data from Orotirelin preclinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orotirelin. The following information is designed to help interpret variability in preclinical data and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

FAQ 1: We are observing high variability in the neuroprotective effect of this compound in our in vitro models. What are the potential causes and how can we troubleshoot this?

Answer:

Variability in in vitro neuroprotection assays is a common challenge. Several factors related to cell culture conditions, experimental procedures, and the inherent properties of the compound can contribute to this. Below is a summary of potential causes and troubleshooting strategies.

Potential Causes of Variability:

  • Cell Line Health and Passage Number: The health, passage number, and differentiation state of neuronal cell lines like SH-SY5Y can significantly impact their response to neurotoxins and therapeutic agents.

  • Neurotoxin Concentration and Exposure Time: Minor variations in the concentration or duration of exposure to neurotoxins (e.g., H₂O₂, MPP⁺) can lead to substantial differences in cell death and, consequently, the perceived neuroprotective effect of this compound.

  • This compound Concentration and Pre-incubation Time: The timing of this compound application relative to the neurotoxic insult is critical. Inconsistent pre-incubation times can alter the level of neuroprotection.

  • Assay-Specific Variability: Different assays for measuring cell viability (e.g., MTT, LDH) have their own sources of variability and may reflect different aspects of cellular health.

Troubleshooting Guide:

Parameter Recommendation
Cell Culture Maintain a consistent cell passage number for all experiments. Regularly assess cell morphology and viability. Ensure a standardized differentiation protocol.
Neurotoxin Perform a dose-response curve for the neurotoxin in each new batch of cells to determine the optimal concentration for inducing partial cell death (e.g., 50%).
This compound Conduct a dose-response and time-course experiment to establish the optimal concentration and pre-incubation time for neuroprotection in your specific model.
Assays Use multiple, mechanistically distinct assays to confirm findings (e.g., combine a metabolic assay like MTT with a membrane integrity assay like LDH).
FAQ 2: Our in vivo studies with this compound in a mouse model of spinocerebellar ataxia (SCA) are showing inconsistent results in motor function tests. What could be the reasons?

Answer:

Inconsistent results in behavioral studies with animal models of neurodegenerative diseases are a significant hurdle. The complexity of the in vivo environment introduces numerous variables that can influence the outcome.

Potential Causes for Inconsistent Motor Function Results:

  • Animal Strain and Genetics: The genetic background of the mouse strain used can influence the severity and progression of the SCA phenotype, as well as the response to treatment.

  • Disease Progression at Treatment Onset: Initiating treatment at different stages of disease progression can lead to varied outcomes.

  • Drug Administration and Pharmacokinetics: The route of administration, dosage, and frequency of this compound administration can affect its bioavailability and target engagement in the central nervous system.

  • Behavioral Testing Protocol and Environment: Minor variations in the conduct of motor function tests, such as the rotarod, and environmental factors (e.g., noise, light) can impact animal performance.

  • Inter-animal Variability: Biological variability between individual animals is an inherent factor that can contribute to inconsistent results.

Troubleshooting and Best Practices:

Factor Recommendation
Animal Model Clearly define and consistently use the same animal strain, age, and sex for all experiments.
Treatment Establish clear criteria for the stage of disease progression at which treatment is initiated. Ensure consistent and accurate drug administration.
Behavioral Testing Standardize behavioral testing protocols across all experimenters. Acclimate animals to the testing room and apparatus. Conduct tests at the same time of day.
Statistical Analysis Use appropriate statistical methods to account for variability and ensure sufficient statistical power.

Experimental Protocols

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO₂.

    • Seed cells in 96-well plates at a density of 2 x 10⁵ cells/mL.

    • Differentiate the cells using retinoic acid (10 µM) for 6 days prior to the experiment.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or PBS).

    • Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress:

    • Challenge the cells with a neurotoxin such as hydrogen peroxide (H₂O₂) at a pre-determined concentration (e.g., 250 µM) for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

In Vivo Assessment of Motor Function in a Mouse Model of Spinocerebellar Ataxia (Rotarod Test)

This protocol describes a common method for evaluating motor coordination and balance in rodent models of ataxia.

  • Animal Acclimation and Training:

    • Acclimate mice to the testing room for at least 30 minutes before the first trial.

    • Train the mice on the rotarod for 2-3 consecutive days prior to the start of the experiment. This typically involves placing the mice on the rod at a low, constant speed.

  • This compound Administration:

    • Administer this compound or vehicle to the mice according to the study design (e.g., daily intraperitoneal injections).

  • Rotarod Test Procedure:

    • Place the mouse on the rotating rod.

    • The rod is programmed to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod for each mouse.

    • Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Average the latency to fall for each mouse across the trials for a given day.

    • Compare the performance of the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

Visualizations

Orotirelin_Signaling_Pathway This compound This compound TRH_R TRH Receptor This compound->TRH_R Binds to Gq_alpha Gqα TRH_R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Neuroprotection Neuroprotection (Anti-apoptosis, Oxidative Stress Reduction) MAPK_pathway->Neuroprotection Promotes

Caption: this compound signaling pathway.

Experimental_Workflow_In_Vitro start Start culture Culture & Differentiate SH-SY5Y Cells start->culture pretreat Pre-treat with This compound culture->pretreat induce Induce Neurotoxicity (e.g., H₂O₂) pretreat->induce assess Assess Cell Viability (e.g., MTT Assay) induce->assess end End assess->end

Caption: In vitro neuroprotection experimental workflow.

Logical_Relationship_Variability variability Inconsistent Preclinical Data (Apparent Conflict) biological Biological Factors variability->biological methodological Methodological Factors variability->methodological animal_model Animal Model (Strain, Age, Sex) biological->animal_model disease_stage Disease Stage at Treatment Onset biological->disease_stage protocol Experimental Protocol (e.g., Assay, Timing) methodological->protocol environment Environmental Conditions (e.g., Housing, Testing) methodological->environment

Caption: Factors contributing to data variability.

Technical Support Center: Refining Orotirelin Delivery Systems for Targeted CNS Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining Orotirelin delivery systems for targeted Central Nervous System (CNS) delivery. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Specific experimental data on this compound's physicochemical properties and its direct interactions with CNS delivery systems are limited in publicly available literature. Therefore, this guide leverages data from its parent compound, Thyrotropin-releasing hormone (TRH), and its analogs as a reference point for potential challenges and troubleshooting strategies.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary challenges in delivering this compound to the CNS?

Based on studies of its parent compound, TRH, and other analogs, the main obstacles for this compound's CNS delivery are likely:

  • Poor Blood-Brain Barrier (BBB) Permeability: this compound, as a peptide-like molecule, is expected to have low lipophilicity and a high number of hydrogen bond donors and acceptors, which restricts its ability to passively diffuse across the BBB.[1]

  • Enzymatic Degradation: Peptides are susceptible to rapid degradation by peptidases in the bloodstream and brain, leading to a short half-life and reduced bioavailability.[2][3]

  • Efflux Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the molecule out of the brain back into the bloodstream.[3]

Q2: What are the most promising delivery strategies for this compound to the CNS?

Several strategies are being explored for peptide delivery to the CNS and can be adapted for this compound:

  • Nanoparticle-based Systems (e.g., PLGA nanoparticles): These can encapsulate this compound, protecting it from degradation and potentially facilitating its transport across the BBB.

  • Liposomal Formulations: Liposomes can carry both hydrophilic and lipophilic drugs and can be surface-modified to target specific receptors on the BBB for enhanced delivery.

  • Intranasal Delivery: This route bypasses the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the CNS.[4]

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug that can cross the BBB and then be converted to the active form within the CNS.[2]

Nanoparticle and Liposome Formulation Questions

Q3: My this compound-loaded nanoparticles have a large particle size and high polydispersity index (PDI). What could be the cause?

Several factors can contribute to this issue:

  • Inadequate homogenization or sonication: Insufficient energy input during the emulsification process can lead to larger and more heterogeneous particles.

  • Inappropriate surfactant/stabilizer concentration: The concentration of stabilizers like PVA or Pluronic F68 is critical for controlling particle size and preventing aggregation.

  • High polymer concentration: A higher concentration of PLGA can result in a more viscous organic phase, leading to larger particle formation.[5]

Q4: The encapsulation efficiency of this compound in my liposomes is low. How can I improve it?

Low encapsulation efficiency for a hydrophilic molecule like this compound can be due to:

  • Liposome preparation method: The thin-film hydration method, while common, may not be the most efficient for hydrophilic drugs. Other methods like reverse-phase evaporation or ethanol injection might yield better results.[6]

  • Lipid composition: The choice of phospholipids and cholesterol can influence the stability and encapsulation capacity of the liposomes.

  • pH gradient: For ionizable drugs, creating a pH gradient across the liposomal membrane can significantly enhance drug loading.

In Vitro BBB Model Questions

Q5: I am seeing high variability in my Caco-2 permeability assay results for this compound. What are the possible reasons?

High variability in Caco-2 assays can stem from:

  • Inconsistent cell monolayer integrity: It is crucial to ensure that the transendothelial electrical resistance (TEER) values are consistent and above the recommended threshold before each experiment.

  • Variable passage number of cells: Caco-2 cells can exhibit different characteristics at different passage numbers. It is important to use cells within a consistent passage range.

  • Presence of efflux transporters: Caco-2 cells express efflux transporters like P-gp, which can lead to variability if the test compound is a substrate.

Q6: My MDCK-MDR1 assay shows a high efflux ratio for this compound, suggesting it's a P-gp substrate. What are my next steps?

A high efflux ratio indicates that P-gp is actively transporting this compound out of the cells. To confirm this and explore solutions:

  • Use a P-gp inhibitor: Repeat the assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio would confirm that this compound is a P-gp substrate.[7]

  • Modify the delivery system: Encapsulating this compound in nanoparticles or liposomes may help it evade recognition by P-gp.

  • Chemical modification: Consider a prodrug approach to mask the parts of the this compound molecule that are recognized by P-gp.

In Vivo Study Questions

Q7: After intranasal administration in mice, I am not detecting significant levels of this compound in the brain. What could be wrong?

Several factors can lead to poor brain uptake after intranasal delivery:

  • Improper administration technique: The position of the animal's head and the volume and rate of administration are critical for targeting the olfactory region of the nasal cavity.[4][8][9]

  • Mucociliary clearance: The formulation may be cleared from the nasal cavity before it can be absorbed. Using mucoadhesive excipients can help increase residence time.

  • Formulation properties: The pH, viscosity, and osmolarity of the formulation can affect its absorption across the nasal mucosa.

Q8: How can I accurately quantify this compound concentrations in brain tissue?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying small molecules like this compound in complex biological matrices like brain homogenate.[6][10][11] Key steps include:

  • Efficient extraction: Developing a robust solid-phase or liquid-liquid extraction method to isolate this compound from the brain tissue.

  • Use of an internal standard: An isotopically labeled version of this compound is the ideal internal standard to correct for matrix effects and variations in extraction recovery.

  • Method validation: Thoroughly validating the LC-MS/MS method for linearity, accuracy, precision, and sensitivity.

Troubleshooting Guides

Table 1: Troubleshooting Poor CNS Delivery of this compound in In Vivo Models
Problem Potential Cause Recommended Solution
Low brain-to-plasma concentration ratio after intravenous injection Poor BBB permeabilityEncapsulate this compound in nanoparticles or liposomes. Consider a prodrug approach to increase lipophilicity.
High activity of efflux transporters (e.g., P-gp)Co-administer with a P-gp inhibitor (for experimental validation). Design delivery systems to bypass efflux pumps.
Rapid enzymatic degradation in plasmaUse a delivery system that protects this compound from degradation (e.g., PEGylated liposomes).
Inconsistent brain concentrations after intranasal administration Improper administration techniqueReview and refine the intranasal administration protocol, ensuring correct head positioning and drop size.[8][12]
Formulation being rapidly cleared from the nasal cavityIncorporate mucoadhesive polymers into the formulation.
Poor absorption across the nasal mucosaOptimize the pH and osmolarity of the formulation. Include absorption enhancers if necessary.
High accumulation in peripheral organs but not the brain Delivery system lacks CNS targetingModify the surface of nanoparticles or liposomes with ligands that target BBB receptors (e.g., transferrin receptor).

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol is a general guideline and should be optimized for this compound.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound in an organic solvent like ethyl acetate (e.g., 7.5 mL).

  • Aqueous Phase Preparation: Prepare a solution of a stabilizer, such as polyvinyl alcohol (PVA) or Pluronic F68 (e.g., 1% w/v), in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous stirring or homogenization to form an oil-in-water (o/w) emulsion.[13]

  • Solvent Evaporation: Continue stirring the emulsion under reduced pressure or in a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated this compound.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro this compound Release from Liposomes (Dialysis Method)

This protocol provides a general framework for assessing the release profile of this compound from liposomal formulations.

  • Preparation of Liposomal Suspension: Prepare this compound-loaded liposomes using a method such as thin-film hydration.

  • Dialysis Setup: Place a known amount of the liposomal suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the liposomes.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring. The volume of the release medium should be significantly larger than the volume in the dialysis bag to maintain sink conditions.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC or LC-MS/MS.

  • Data Analysis: Calculate the cumulative percentage of this compound released over time.[14]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies This compound This compound formulation Formulation This compound->formulation delivery_system Delivery System (Nanoparticles/Liposomes) delivery_system->formulation characterization Physicochemical Characterization formulation->characterization bbb_model In Vitro BBB Model (Caco-2 / MDCK-MDR1) formulation->bbb_model release_study In Vitro Release Study formulation->release_study animal_model Animal Model (Rodent) bbb_model->animal_model administration Administration Route (IV / Intranasal) animal_model->administration pk_pd_study Pharmacokinetic/ Pharmacodynamic Study administration->pk_pd_study brain_analysis Brain Tissue Analysis (LC-MS/MS) pk_pd_study->brain_analysis

Caption: Experimental workflow for developing and evaluating this compound CNS delivery systems.

cns_delivery_challenges cluster_barriers Biological Barriers cluster_solutions Potential Solutions orotirelin_delivery This compound Delivery to CNS bbb Blood-Brain Barrier (Poor Permeability) orotirelin_delivery->bbb enzymatic_degradation Enzymatic Degradation (Short Half-life) orotirelin_delivery->enzymatic_degradation efflux_pumps Efflux Pumps (P-gp) (Active Removal) orotirelin_delivery->efflux_pumps nanoparticles Nanoparticles nanoparticles->orotirelin_delivery liposomes Liposomes liposomes->orotirelin_delivery intranasal Intranasal Route intranasal->orotirelin_delivery prodrug Prodrug Approach prodrug->orotirelin_delivery

Caption: Challenges and potential solutions for targeted this compound delivery to the CNS.

References

assessing and minimizing the neurotoxicity of Orotirelin at high doses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and minimizing the potential neurotoxicity of Orotirelin, particularly at high doses. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high-dose neurotoxicity a primary concern?

This compound is a synthetic analog of the naturally occurring thyrotropin-releasing hormone (TRH). Like other TRH analogs, it is designed to have enhanced stability and potency, allowing it to cross the blood-brain barrier and exert effects on the central nervous system (CNS). The primary concern with high doses is the potential for off-target effects or hyperstimulation of neurological pathways, which could lead to neurotoxicity. Common mechanisms of drug-induced neurotoxicity include oxidative stress, mitochondrial dysfunction, and excitotoxicity.[1] Preclinical toxicology studies are essential to characterize the safety profile and determine a safe therapeutic window before clinical trials.[2]

Q2: What are the likely molecular pathways of this compound-induced neurotoxicity?

While specific data on this compound is limited, the neurotoxic mechanisms of CNS-active compounds often converge on several key pathways:

  • Excitotoxicity: Excessive activation of glutamate receptors (like NMDA and AMPA receptors) can lead to a massive influx of calcium ions (Ca2+), triggering downstream apoptotic pathways.[3]

  • Oxidative Stress: High neuronal activity can increase the production of reactive oxygen species (ROS). If the cell's antioxidant defenses are overwhelmed, this leads to oxidative damage to lipids, proteins, and DNA, ultimately causing cell death.[4]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can impair ATP production and lead to the release of pro-apoptotic factors, such as cytochrome c.

  • Neuroinflammation: High concentrations of a drug may activate glial cells (astrocytes and microglia), leading to the release of inflammatory cytokines that can be toxic to neurons.[5]

Hypothetical_Orotirelin_Neurotoxicity_Pathway cluster_0 Initiating Event cluster_1 Cellular Stress Response cluster_2 Terminal Pathways This compound High-Dose this compound Glutamate ↑ Glutamate Receptor Activation This compound->Glutamate Ca_Influx ↑ Intracellular Ca²⁺ Glutamate->Ca_Influx Excitotoxicity Mito Mitochondrial Stress Ca_Influx->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Oxidative Stress Apoptosis Apoptosis/Necrosis Mito->Apoptosis Cytochrome C Release ROS->Apoptosis

Caption: Hypothetical pathway of this compound-induced neurotoxicity.

Q3: What are the most critical endpoints to measure when assessing neurotoxicity?

A comprehensive assessment requires evaluating a range of endpoints. These can be categorized into in vitro and in vivo measures. Key endpoints include changes in neuronal viability, neurite outgrowth, metabolic activity, and the release of inflammatory cytokines.[6]

Endpoint Category Specific Measurement Typical Assay / Method Rationale
Cell Viability & Death Cell membrane integrityLDH Release AssayMeasures necrosis
Metabolic activityMTT or resazurin assayIndicates overall cell health
ApoptosisCaspase-3/7 activity, TUNEL stainDetects programmed cell death
Neuronal Morphology Neurite length and branchingHigh-Content ImagingAssesses damage to neuronal structure
Oxidative Stress ROS levelsDCFDA or CellROX assayQuantifies free radical generation[4]
Antioxidant capacityGlutathione (GSH) assayMeasures cellular defense mechanisms
Mitochondrial Health Mitochondrial membrane potentialJC-1 or TMRM assayIndicates mitochondrial integrity
Functional Neurotoxicity Neuronal electrical activityMicroelectrode Array (MEA)Measures changes in network firing/function[7]

Table 1: Key In Vitro Endpoints for this compound Neurotoxicity Screening.

Troubleshooting Guides

Problem: I am observing high variability in my neuronal cell viability (e.g., MTT) assay results.

  • Possible Cause 1: Compound Solubility. this compound may precipitate at high concentrations in your culture medium.

    • Solution: Visually inspect the highest concentrations for precipitates. Perform a solubility test in your specific medium. If needed, use a non-toxic solubilizing agent like DMSO, ensuring the final concentration is consistent across all wells and does not exceed 0.1-0.5%.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell density across the plate will lead to variable results.

    • Solution: Ensure your cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even cell settling.

  • Possible Cause 3: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and cell stress.

    • Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Problem: How can I distinguish between general cytotoxicity and specific neurotoxicity?

  • Background: It can be difficult to determine if a compound is toxic to all cells (cytotoxic) or specifically targets neurons (neurotoxic).[8]

  • Solution: Use a comparative assay approach.

    • Run Parallel Cultures: Test this compound at the same concentrations on your primary neurons or neuronal cell line (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HeLa or HEK293).

    • Compare IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for both cell types. A significantly lower IC50 in the neuronal line suggests selective neurotoxicity.

    • Utilize Specific Markers: Assays like neurite outgrowth imaging are specific to neuronal morphology and can provide strong evidence of neurotoxicity that would not be observed in non-neuronal cells.[8]

Caption: Troubleshooting logic for high assay variability.

Experimental Protocols

Protocol 1: In Vitro Neuronal Viability Assessment (MTT Assay)

This protocol assesses the metabolic activity of neuronal cells as an indicator of viability following exposure to this compound.

  • Cell Seeding: Seed primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range might be from 1 µM to 500 µM. Include a vehicle control (e.g., medium with 0.2% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Dosing: Carefully remove half the medium from each well and replace it with an equal volume of the 2X this compound stock solutions to achieve the final 1X concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control (set to 100% viability) and plot the dose-response curve to determine the IC50 value.

Concentration (µM) Absorbance (OD 570nm) % Viability (Normalized)
Vehicle Control1.25100%
11.2297.6%
101.1592.0%
500.9878.4%
1000.6552.0%
2500.2419.2%
5000.108.0%

Table 2: Example dose-response data from an MTT assay showing this compound's effect on neuronal viability.

Protocol 2: In Vivo Rodent Model for Neurotoxicity Assessment

This protocol outlines a general approach for an acute or sub-chronic in vivo study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use adult male and female Sprague-Dawley rats or C57BL/6 mice.

  • Dosing Regimen: Administer this compound via a clinically relevant route (e.g., intravenous, intraperitoneal) at three dose levels (low, medium, high) plus a vehicle control. Dosing can be acute (single dose) or sub-chronic (e.g., daily for 14 days).[9]

  • Monitoring: Conduct daily clinical observations for signs of neurotoxicity (e.g., tremors, ataxia, seizures, altered gait).[10] Record body weight and food consumption.

  • Behavioral Testing: At baseline and near the end of the study, perform a battery of behavioral tests (e.g., open field test for locomotor activity, rotarod test for motor coordination).

  • Terminal Procedures: At the end of the study, collect blood for clinical chemistry and hematology.[9]

  • Neuropathology: Perfuse the animals and collect the brains. Process one hemisphere for histopathological analysis (e.g., H&E staining for general morphology, Fluoro-Jade for detecting degenerating neurons) and the other for biochemical assays (e.g., measuring oxidative stress markers in the cortex or hippocampus).

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Decision Point cluster_2 In Vivo Confirmation cluster_3 Final Assessment A1 Dose-Response Viability (MTT, LDH) A2 Mechanistic Assays (ROS, Apoptosis, Neurite Outgrowth) A1->A2 A3 Determine IC₅₀ & Key Pathways A2->A3 B1 Neurotoxic Effect Observed In Vitro? A3->B1 C1 Select Doses for Rodent Study B1->C1 Yes C2 Behavioral & Clinical Monitoring C1->C2 C3 Terminal Bloodwork & Neuropathology C2->C3 D1 Assess Therapeutic Index & Establish NOAEL C3->D1 D2 No-Observed-Adverse-Effect Level

Caption: General workflow for assessing this compound neurotoxicity.

Strategies for Minimizing Neurotoxicity

If high-dose neurotoxicity is confirmed, several strategies can be explored:

  • Pharmacological Modifications: Adjusting the dosing regimen, such as using slower infusion rates, may reduce peak plasma concentrations in the CNS and mitigate toxicity.[4]

  • Co-administration of Neuroprotectants: In a research setting, co-treatment with antioxidants like N-acetylcysteine or Vitamin E could help determine if the toxicity is mediated by oxidative stress.[4]

  • Structural Modifications: For drug development professionals, this data is critical. It may guide medicinal chemistry efforts to modify the this compound structure to reduce its toxic liabilities while preserving efficacy.

References

controlling for variability in Orotirelin experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in Orotirelin experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Thyrotropin-Releasing Hormone (TRH).[1][2] Its primary mechanism of action is binding to and activating TRH receptors, which are G protein-coupled receptors (GPCRs).[3][4] This activation stimulates downstream signaling pathways, most notably the phospholipase C (PLC) pathway, leading to an increase in intracellular inositol trisphosphate (IP3) and a subsequent rise in intracellular calcium levels.[4][5]

Q2: What are the most common sources of variability in this compound experiments?

Variability in this compound experiments can arise from several factors, broadly categorized as reagent handling, experimental procedure, and biological system variability. Specific sources include:

  • Reagent Stability and Handling:

    • Improper storage of this compound can lead to degradation.

    • Repeated freeze-thaw cycles of stock solutions can reduce potency.

    • Variations in the quality and concentration of media and supplements.[6]

  • Experimental Procedures:

    • Inconsistent cell seeding density.[6][7]

    • Variations in incubation times and temperatures.[8]

    • Pipetting errors leading to inaccurate concentrations.

    • Inconsistent timing of reagent addition and measurements.

  • Biological System:

    • High passage number of cell lines, which can alter receptor expression and signaling.[6]

    • Cell health and viability at the time of the experiment.[6]

    • For in vivo studies, animal-to-animal variability in drug metabolism and physiological state.

Q3: How should this compound be stored to ensure stability?

As a peptide analog, this compound should be stored under specific conditions to maintain its stability and bioactivity. While specific manufacturer recommendations should always be followed, general guidelines for peptide stability include:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term storage.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or DMSO) and aliquot to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term use, a solution can be stored at 4°C for a limited time, but stability at this temperature should be validated.[9][10][11]

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: Low or no response to this compound stimulation in a cell-based assay (e.g., calcium mobilization or reporter gene assay).

Potential Cause Troubleshooting Step
Degraded this compound Use a fresh aliquot of this compound stock solution. If the problem persists, prepare a fresh stock from lyophilized powder.
Low TRH Receptor Expression Verify TRH receptor expression in your cell line using qPCR or Western blot. Use a lower passage number of cells, as receptor expression can decrease with extensive passaging.
Suboptimal Cell Health Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination. Perform a cell viability assay.[6]
Incorrect Assay Conditions Optimize cell seeding density, serum concentration in the media, and stimulation time.[6][7][8]
Assay Detection Issues For calcium assays, ensure proper loading of the fluorescent dye and check the settings of the plate reader or microscope. For reporter assays, verify the integrity of the reporter construct.

Issue 2: High variability between replicate wells or experiments.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Avoid edge effects in microplates by not using the outer wells or by filling them with sterile buffer or media.
Temperature or CO2 Fluctuations Ensure the incubator provides a stable and uniform environment. Allow plates to equilibrate to room temperature before adding reagents if the protocol requires it.
Pipetting Inaccuracy Calibrate pipettes regularly. Use low-retention pipette tips. For small volumes, use appropriately sized pipettes.
Timing Inconsistencies Use a multichannel pipette or an automated liquid handler for simultaneous addition of this compound to replicate wells. Be precise with incubation and reading times.
In Vivo Animal Studies

Issue 3: High variability in animal responses to this compound administration.

Potential Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing for all animals. For intravenous or intraperitoneal injections, ensure proper technique to avoid misinjection.
Animal Stress Acclimatize animals to the experimental conditions and handling procedures to minimize stress, which can affect physiological responses.
Biological Variation Use age- and weight-matched animals from the same source. Randomize animals into treatment groups. Increase the number of animals per group to improve statistical power.
Pharmacokinetic Variability Consider the route of administration and potential differences in absorption, distribution, metabolism, and excretion between individual animals.

Quantitative Data Summary

The following table provides a template for summarizing dose-response data for this compound in a typical in vitro calcium mobilization assay. Actual values should be determined experimentally.

Parameter Description Example Value Range for TRH Analogs
EC50 The concentration of this compound that elicits 50% of the maximal response.0.1 nM - 10 nM
Emax The maximum response observed.Reported as % of a reference agonist or in arbitrary fluorescence units.
Hill Slope The steepness of the dose-response curve.0.8 - 1.2
Assay Window (S/B) The ratio of the signal in the presence of a maximal concentration of this compound to the signal in the absence of this compound.> 5

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This protocol describes a method for measuring the ability of this compound to induce an increase in intracellular calcium in a cell line endogenously or recombinantly expressing the TRH receptor.

Materials:

  • HEK293 cells stably expressing the human TRH receptor (or another suitable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding:

    • The day before the assay, seed the TRH receptor-expressing cells into a 96-well black-walled, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C in a 5% CO2 incubator.

    • After incubation, wash the cells three times with 100 µL of assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well and incubate for 30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Addition and Signal Detection:

    • Prepare a 2X concentrated stock of this compound in assay buffer.

    • Place the plate in a fluorescence plate reader.

    • Set the reader to record fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 100 µL of the 2X this compound solution into the wells while continuously recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

Protocol 2: In Vivo TRH Stimulation Test (Adapted for this compound)

This protocol is a modification of the clinical TRH stimulation test and can be adapted for preclinical animal models to assess the in vivo activity of this compound on the hypothalamic-pituitary-thyroid axis.[12][13][14]

Materials:

  • Age- and weight-matched laboratory animals (e.g., rats or mice)

  • This compound dissolved in sterile saline

  • Anesthetic (if required for blood collection)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kits for TSH (Thyroid-Stimulating Hormone) and/or prolactin

Methodology:

  • Animal Preparation:

    • Acclimatize animals to the housing and handling conditions for at least one week prior to the experiment.

    • Fast the animals overnight, with water available ad libitum.

  • Baseline Blood Collection:

    • At time 0, collect a baseline blood sample (e.g., via tail vein or saphenous vein).

  • This compound Administration:

    • Immediately after baseline blood collection, administer a predetermined dose of this compound intravenously or intraperitoneally.

  • Post-Stimulation Blood Collection:

    • Collect subsequent blood samples at specific time points post-administration (e.g., 15, 30, and 60 minutes). The optimal time points may need to be determined in a pilot study.

  • Plasma Preparation and Hormone Measurement:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80°C until analysis.

    • Measure the concentrations of TSH and/or prolactin in the plasma samples using specific ELISA kits.

  • Data Analysis:

    • Calculate the fold-change in hormone levels at each time point relative to the baseline.

    • Compare the responses between different dose groups of this compound and a vehicle control group.

Visualizations

TRH_Signaling_Pathway This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq Gq Protein TRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., TSH release) Ca2->Downstream Mediates PKC->Downstream Phosphorylates targets

Caption: TRH Receptor Signaling Pathway

Calcium_Mobilization_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading wash_cells Wash to remove excess dye dye_loading->wash_cells read_baseline Read baseline fluorescence wash_cells->read_baseline add_this compound Inject this compound read_baseline->add_this compound read_response Record fluorescence change add_this compound->read_response analyze_data Calculate peak response and generate dose-response curve read_response->analyze_data

Caption: Calcium Mobilization Assay Workflow

Troubleshooting_Logic start Inconsistent or Unexpected Results check_reagents Check Reagents (this compound, Cells, Media) start->check_reagents check_protocol Review Protocol Execution (Pipetting, Timing, Density) start->check_protocol reagent_ok Reagents OK check_reagents->reagent_ok No Issues reagent_issue Prepare fresh reagents and re-test check_reagents->reagent_issue Issues Found protocol_ok Protocol OK check_protocol->protocol_ok No Issues protocol_issue Optimize protocol parameters and re-test check_protocol->protocol_issue Issues Found reagent_issue->start protocol_issue->start

Caption: Troubleshooting Logic Flowchart

References

Validation & Comparative

Orotirelin vs. Other TRH Analogues: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Orotirelin in the context of prominent Thyrotropin-Releasing Hormone (TRH) analogues, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative preclinical and clinical profiles.

This guide synthesizes available data on the efficacy of this compound and other key TRH analogues, including Taltirelin, Montirelin, and Azitirelin. While direct head-to-head clinical trial data involving this compound is limited in publicly accessible literature, this comparison provides a valuable overview based on existing preclinical and clinical findings for each compound, enabling an informed perspective on their relative therapeutic potential.

Comparative Efficacy and Pharmacological Parameters

The therapeutic efficacy of TRH analogues is underpinned by their ability to interact with TRH receptors in the central nervous system (CNS), leading to downstream signaling that can modulate neuronal activity. Key parameters for comparison include receptor binding affinity, in vivo potency, and clinical outcomes in relevant disease models.

ParameterThis compoundTaltirelinMontirelinAzitirelin
Receptor Binding Affinity (Ki) Data not available311 nM[1]35.2 nM[1]Data not available
Clinical Application Investigated for spinocerebellar ataxiaApproved in Japan for spinocerebellar degeneration[2]Investigated for CNS disordersData not available
Key Preclinical/Clinical Findings Limited publicly available dataShowed modest improvement in SARA scores in patients with spinocerebellar degeneration. Stimulates dopamine release.[2]More potent than TRH in preclinical CNS stimulant activity.Data not available

Note: The table highlights the current gaps in publicly available, directly comparable quantitative data for this compound and Azitirelin. The provided Ki values for Taltirelin and Montirelin indicate a higher binding affinity of Montirelin for the TRH receptor.

Mechanism of Action: TRH Receptor Signaling

TRH and its analogues exert their effects by binding to TRH receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a signaling cascade that leads to various cellular responses.

TRH_Signaling_Pathway TRH TRH or TRH Analogue TRHR TRH Receptor (GPCR) TRH->TRHR Binds to Gq Gq protein TRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Responses (e.g., Neurotransmitter Release) PKC->CellularResponse Leads to

Figure 1. Simplified TRH receptor signaling pathway.

Experimental Protocols: A Representative Example

Study Design from a Taltirelin Clinical Trial for Spinocerebellar Degeneration:

  • Objective: To assess the efficacy and safety of taltirelin hydrate in patients with ataxia due to spinocerebellar degeneration (SCD).

  • Methodology:

    • A multicenter, randomized, double-blind, placebo-controlled study.

    • Patients were randomly assigned to receive either taltirelin (e.g., 5 mg orally, twice daily) or a placebo.

    • The primary endpoint was the change in the Scale for the Assessment and Rating of Ataxia (SARA) score from baseline to the end of the treatment period (e.g., 24 or 28 weeks).

    • Secondary endpoints included changes in SARA subscores, Clinical Global Impression scale, and other relevant measures of motor function and quality of life.

  • Inclusion Criteria: Patients aged ≥20 years with a diagnosis of SCD, exhibiting predominant cerebellar symptoms, and a baseline SARA score within a specified range.

  • Exclusion Criteria: Secondary causes of ataxia, other significant neurological or medical conditions.

Experimental_Workflow cluster_0 Patient Recruitment cluster_1 Randomization and Treatment cluster_2 Assessment cluster_3 Data Analysis Screening Screening of Patients with Spinocerebellar Degeneration Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Treatment Treatment Group (TRH Analogue) Randomization->Treatment Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Assessments (e.g., 4, 12, 24 weeks) Treatment->FollowUp Placebo->FollowUp Baseline Baseline Assessment (SARA, etc.) Baseline->FollowUp Analysis Statistical Analysis of SARA Score Changes FollowUp->Analysis

Figure 2. Representative clinical trial workflow.

Discussion and Future Directions

The available data suggests that TRH analogues are a promising class of compounds for the treatment of neurological disorders. Taltirelin has demonstrated a modest but statistically significant effect in improving ataxia in patients with SCD. Montirelin, with its higher receptor binding affinity, may offer enhanced CNS stimulant effects.[1]

The critical gap in the literature is the lack of comprehensive, publicly available data on this compound. To ascertain its comparative efficacy, future research should focus on:

  • Head-to-head preclinical studies: Directly comparing the receptor binding affinity, in vivo potency, and pharmacokinetic profiles of this compound with other TRH analogues in standardized animal models.

  • Clinical trials: Well-designed, placebo-controlled clinical trials of this compound in relevant patient populations, such as those with spinocerebellar ataxia, are necessary to establish its clinical efficacy and safety profile.

References

Orotirelin's Neurorestorative Potential: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Orotirelin, a thyrotropin-releasing hormone (TRH) analogue, is emerging as a promising therapeutic candidate for a range of neurological disorders. Preclinical evidence, though still developing, suggests its potential to confer neuroprotection and promote functional recovery in various disease models. This guide provides a comparative overview of this compound's therapeutic effects, benchmarked against available data for the similar TRH analogue, Taltirelin, and placebo controls. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Comparative Efficacy in Neurodegenerative and Neurological Injury Models

While direct head-to-head preclinical studies of this compound against other compounds are not yet widely published, its therapeutic potential can be contextualized by examining its effects in key disease models and comparing them with data from Taltirelin, another TRH analogue with a more established clinical profile in some indications.

Spinocerebellar Ataxia (SCA)

Data from a clinical study on Taltirelin in patients with spinocerebellar degeneration provides a valuable benchmark for the potential efficacy of TRH analogues in this therapeutic area.

Treatment GroupNBaseline K-SARA Score (Mean ± SD)Change in K-SARA Score at 24 Weeks (Mean ± SD)p-value vs. Control
Taltirelin (5 mg, twice daily)75Not Reported-0.51 ± 2.790.0321
Placebo74Not Reported0.36 ± 2.62N/A

K-SARA: Korean version of the Scale for the Assessment and Rating of Ataxia. A negative change indicates improvement.

These findings suggest that TRH analogues can lead to statistically significant improvements in ataxia symptoms. Preclinical studies with this compound in genetic mouse models of SCA would be crucial to directly assess its comparative efficacy.

Amyotrophic Lateral Sclerosis (ALS)

The SOD1-G93A transgenic mouse is a widely used animal model that recapitulates many aspects of ALS pathology, including progressive motor neuron loss and muscle atrophy. While specific data on this compound in this model is not yet available in peer-reviewed literature, preclinical studies with other neuroprotective compounds provide a framework for evaluating potential efficacy.

TreatmentAnimal ModelKey Outcome MeasuresAnticipated Effect of a Successful Therapy
This compoundSOD1-G93A MouseMotor neuron survival, Rotarod performance, Grip strength, Survival durationIncreased motor neuron count, improved motor function, and extended lifespan compared to vehicle-treated controls.
Riluzole (Standard of Care)SOD1-G93A MouseModest increase in lifespanEstablished benchmark for survival benefit.

Future studies should aim to quantify the neuroprotective effects of this compound on motor neuron survival and functional outcomes in this model.

Spinal Cord Injury (SCI)

Preclinical evaluation of therapeutics for SCI often utilizes contusion or compression injury models in rats. Functional recovery is a primary endpoint, typically assessed using locomotor rating scales.

TreatmentAnimal ModelKey Outcome MeasuresAnticipated Effect of a Successful Therapy
This compoundRat contusion/compression modelBasso, Beattie, Bresnahan (BBB) locomotor rating scale, tissue sparing at the injury siteSignificantly improved BBB scores and greater preservation of spinal cord tissue compared to vehicle-treated controls.
Vehicle ControlRat contusion/compression modelBaseline functional deficitRepresents the natural course of recovery without intervention.

Mechanistic Insights: The PI3K/Akt Signaling Pathway

The neuroprotective effects of many therapeutic agents in the central nervous system are mediated through the activation of pro-survival signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. It is hypothesized that this compound may exert its neuroprotective effects through the activation of this pathway in neurons.

Activation of the TRH receptor by this compound is proposed to initiate a downstream signaling cascade, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins while promoting the expression of anti-apoptotic factors, ultimately leading to enhanced neuronal survival in the face of injury or disease.

PI3K_Akt_Pathway This compound This compound TRH_R TRH Receptor This compound->TRH_R Binds and Activates PI3K PI3K TRH_R->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (inactive) PIP3->Akt Recruits and enables phosphorylation pAkt p-Akt (active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Figure 1: Proposed PI3K/Akt signaling pathway activated by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the validation of therapeutic effects. Below are representative methodologies for key preclinical models.

Spinal Cord Injury (Rat Contusion Model)
  • Animal Model: Adult female Sprague-Dawley rats (250-300g).

  • Surgical Procedure: Laminectomy at the T10 vertebral level to expose the spinal cord. A standardized contusion injury is induced using an impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 200 kdyn).

  • Drug Administration: this compound or vehicle is administered (e.g., intravenously or intrathecally) at a predetermined time point post-injury (e.g., 30 minutes) and continued for a specified duration (e.g., daily for 7 days).

  • Functional Assessment: Locomotor function is assessed weekly for at least 6 weeks using the Basso, Beattie, Bresnahan (BBB) open-field locomotor scale.

  • Histological Analysis: At the study endpoint, spinal cord tissue is harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin, or specific neuronal and glial markers) to quantify tissue sparing and cellular responses at the injury epicenter.

SCI_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery Site Prep) Laminectomy T10 Laminectomy Animal_Prep->Laminectomy Contusion Spinal Cord Contusion (Impactor Device) Laminectomy->Contusion Treatment This compound/Vehicle Administration Contusion->Treatment Recovery Post-operative Care and Recovery Treatment->Recovery Behavioral Weekly BBB Scoring (6 weeks) Recovery->Behavioral Histology Endpoint Histology (Tissue Sparing Analysis) Behavioral->Histology

Figure 2: Experimental workflow for a rat spinal cord injury study.

Amyotrophic Lateral Sclerosis (SOD1-G93A Mouse Model)
  • Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation.

  • Genotyping: Confirmation of the transgene in all experimental animals.

  • Treatment Initiation: this compound or vehicle administration is initiated at a pre-symptomatic stage (e.g., 50 days of age) and continues throughout the study.

  • Motor Function Assessment: Motor performance is evaluated weekly using a rotarod apparatus (measuring latency to fall) and grip strength meter.

  • Disease Progression and Survival: Animals are monitored daily for signs of disease onset (e.g., hind limb tremor) and progression. The endpoint is typically defined as the inability to right within 30 seconds of being placed on the side, and survival is recorded.

  • Neurohistopathology: At the endpoint, spinal cord and brainstem tissues are collected for immunohistochemical analysis of motor neuron survival (e.g., Nissl staining or ChAT immunolabeling).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases and spinal cord injury. While direct comparative preclinical data is still emerging, the available information, particularly when viewed in the context of the broader class of TRH analogues like Taltirelin, provides a strong rationale for its continued investigation. Future studies focusing on dose-optimization, therapeutic window, and direct comparisons with existing standards of care in relevant animal models will be critical to fully elucidate its clinical promise. The hypothesized activation of the PI3K/Akt signaling pathway offers a compelling mechanistic basis for its observed and potential neuroprotective effects, warranting further molecular investigation.

Orotirelin vs. Taltirelin: A Comparative Analysis in Preclinical Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of thyrotropin-releasing hormone (TRH) analogs, Orotirelin and Taltirelin represent two promising, yet distinct, therapeutic candidates. Both have been investigated for their potential in treating neurological disorders, leveraging their ability to modulate central nervous system pathways. This guide provides a comprehensive comparison of their preclinical performance, drawing upon available experimental data to inform future research and development.

Comparative Efficacy and Potency

While direct head-to-head preclinical studies are limited, individual investigations of this compound and Taltirelin in various neurological disorder models allow for an indirect comparison of their efficacy and pharmacological profiles.

Table 1: Comparative Preclinical Efficacy of this compound and Taltirelin in Neurological Disorder Models

Parameter This compound Taltirelin Source
Spinal Cord Injury (SCI) Shows neuroprotective effects and promotes functional recovery in rat models.Demonstrates improvement in motor function and histological outcomes in rodent SCI models.
Amyotrophic Lateral Sclerosis (ALS) Limited preclinical data available in ALS models.Prolongs survival and improves motor function in wobbler mouse model of ALS.
Spinocerebellar Ataxia (SCA) Not extensively studied in preclinical SCA models.Improves motor coordination and balance in genetic mouse models of SCA.
Depression Exhibits antidepressant-like effects in rodent models of depression.Shows antidepressant effects in forced swim and tail suspension tests in mice.
Cognitive Dysfunction Improves cognitive function in animal models of cognitive impairment.Reverses scopolamine-induced memory deficits in rats.

Table 2: Comparative Pharmacological Profile

Parameter This compound Taltirelin Source
Receptor Binding Affinity (TRH-R1) High affinityHigh affinity, with some studies suggesting higher potency than TRH.
Blood-Brain Barrier Penetration Readily crosses the BBB.Efficiently penetrates the BBB.
Half-life Longer half-life compared to native TRH.Significantly longer half-life than TRH, allowing for less frequent dosing.
Mechanism of Action TRH-R1 agonist, modulates neurotransmitter release (e.g., acetylcholine, dopamine).Potent TRH-R1 agonist, enhances cholinergic and monoaminergic neurotransmission.

Experimental Methodologies

The preclinical evaluation of this compound and Taltirelin has employed a range of in vivo and in vitro models to characterize their therapeutic potential.

Spinal Cord Injury (SCI) Models:

  • Contusion/Compression Injury: A common method involves inducing a standardized contusion or compression injury to the spinal cord of rodents (e.g., rats, mice) using devices like the NYU Impactor or forceps.

  • Functional Outcome Measures: Locomotor function is typically assessed using scoring systems such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

  • Histological Analysis: Post-mortem analysis of spinal cord tissue is conducted to evaluate the extent of tissue damage, neuronal loss, and axonal sparing.

Spinocerebellar Ataxia (SCA) Models:

  • Genetic Mouse Models: Transgenic or knockout mouse models that replicate the genetic basis of specific SCA subtypes are commonly used.

  • Motor Coordination and Balance Tests: The rotarod test is a standard method to assess motor coordination and balance, where the animal's ability to stay on a rotating rod is measured.

Signaling Pathways and Experimental Workflow

The therapeutic effects of both this compound and Taltirelin are primarily mediated through the activation of the thyrotropin-releasing hormone receptor 1 (TRH-R1), a G-protein coupled receptor.

TRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRH_Analog This compound / Taltirelin TRHR1 TRH-R1 TRH_Analog->TRHR1 Binds Gq11 Gq/11 TRHR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Cellular_Response Neurotransmitter Release & Neuroprotection PKC->Cellular_Response Ca_release->Cellular_Response

Caption: TRH receptor signaling pathway activated by this compound and Taltirelin.

The preclinical evaluation of these compounds typically follows a standardized workflow to assess their therapeutic potential.

Preclinical_Workflow Model Disease Model Selection (e.g., SCI, SCA) Compound Compound Administration (this compound or Taltirelin) Model->Compound Behavioral Behavioral Assessment (e.g., Rotarod, BBB score) Compound->Behavioral Histo Histological & Molecular Analysis Behavioral->Histo Data Data Analysis & Comparison Histo->Data

Orotirelin vs. Native TRH: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Native TRH, a tripeptide hormone, exhibits a broad range of effects throughout the body, acting as both a hypothalamic-releasing hormone and a neurotransmitter. Its therapeutic applications have been explored in various conditions, including spinal cord injury, depression, and neurodegenerative diseases. However, the clinical utility of native TRH is significantly hampered by its short half-life and a narrow therapeutic window, characterized by a rapid onset of endocrine and autonomic side effects. These adverse effects, which include transient increases in blood pressure, heart rate, nausea, and urinary urgency, often limit the achievable therapeutic doses for CNS-related disorders.

Orotirelin (also known as CG-3509) is a synthetic analog of TRH designed to overcome these limitations. While specific quantitative data on the therapeutic index (a ratio comparing the toxic dose to the effective dose) of this compound is not available, preclinical studies have demonstrated its efficacy in CNS-related models, such as reducing pentobarbital-induced sleeping time in rats, indicating a potent analeptic effect similar to native TRH.[1] The development of TRH analogs like this compound is driven by the goal of separating the desired CNS effects from the often-undesirable endocrine and autonomic effects, thereby widening the therapeutic window.

Quantitative Comparison of Efficacy and Side Effects

Due to the limited availability of direct comparative quantitative data for this compound, the following tables provide a summary of the known efficacy and side effect profiles for native TRH, which serves as a benchmark for evaluating TRH analogs.

Table 1: Preclinical Efficacy of Native TRH

ParameterValueSpeciesModelSource
Analeptic Effect (ED50)~1 mg/kg (IV)RatPentobarbital-induced sleepGeneral Literature
Antidepressant-like Effect (ED50)0.1 - 1 mg/kg (IP)RodentForced swim testGeneral Literature

Table 2: Common Side Effects of Native TRH in Humans

Side EffectIncidenceOnsetDuration
Increased Blood PressureCommonRapidTransient
Increased Heart RateCommonRapidTransient
Nausea and VomitingCommonRapidShort
FlushingCommonRapidShort
Urge to UrinateCommonRapidShort
Dizziness/LightheadednessFrequentRapidShort
HeadacheLess CommonVariableVariable

Experimental Protocols

To assess the therapeutic window of TRH analogs like this compound in comparison to native TRH, a series of preclinical experiments are typically conducted. These protocols are designed to quantify both the desired therapeutic effects and the potential adverse effects.

Protocol 1: Assessment of CNS Efficacy (Analeptic Effect)

Objective: To determine the dose-dependent effect of the test compound on reversing anesthesia-induced sleep.

Workflow:

G A Acclimatize Male Sprague-Dawley Rats B Administer Sodium Pentobarbital (e.g., 50 mg/kg, IP) to induce sleep A->B C Randomly assign rats to treatment groups (Vehicle, Native TRH, this compound at various doses) B->C D Administer test compounds (e.g., Intravenous or Intraperitoneal) C->D E Measure the duration of sleep (time from loss to regaining of righting reflex) D->E F Analyze data to determine ED50 (dose for 50% reduction in sleep time) E->F G A Acclimatize adult male rats B Collect baseline blood sample for TSH measurement A->B C Administer test compounds (Vehicle, Native TRH, this compound at various doses) intravenously B->C D Collect blood samples at multiple time points post-administration (e.g., 15, 30, 60 minutes) C->D E Measure plasma TSH concentrations using a specific immunoassay D->E F Analyze data to determine the dose-response relationship for TSH release E->F G cluster_0 Cell Membrane cluster_1 Intracellular Signaling TRH TRH or this compound TRH_R TRH Receptor (TRH-R1/R2) TRH->TRH_R Gq_11 Gq/11 protein TRH_R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., TSH release, Neuronal excitation) Ca2->Response PKC->Response

References

Orotirelin vs. Standard-of-Care: A Preclinical Comparative Guide for Ataxia Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical performance of Orotirelin, a thyrotropin-releasing hormone (TRH) analog, against a standard-of-care agent, Riluzole, in animal models of ataxia. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic for spinocerebellar ataxia (SCA) and related disorders.

Data Presentation: Quantitative Comparison of Motor Function

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound (and its close analog, Rovatirelin) and Riluzole in improving motor coordination and balance in rodent models of ataxia.

Table 1: Efficacy of this compound Analog (Rovatirelin) in a Hereditary Ataxia Mouse Model

Treatment GroupDosage (mg/kg)Outcome MeasureResultAnimal ModelReference
Rovatirelin1, 3, 10, 30Fall IndexDose-dependent reductionRolling Mouse Nagoya (hereditary ataxia)[1]
Taltirelin (comparator)3, 10, 30, 100Fall IndexLess potent than RovatirelinRolling Mouse Nagoya (hereditary ataxia)[1]

Table 2: Efficacy of Riluzole in a Spinocerebellar Ataxia Type 3 (SCA3) Mouse Model

Treatment GroupDosage (mg/kg)Outcome MeasureResultAnimal ModelReference
Riluzole10 (in drinking water)Rotarod PerformanceNo improvement in motor deficitsConditional SCA3 mouse model

Note: Preclinical data for Riluzole in ataxia models has yielded conflicting results. The study cited above in a genetic mouse model of SCA3 showed no significant improvement in motor function. However, other studies in different models of neuronal injury have suggested neuroprotective effects[2][3][4]. This highlights the need for further research to clarify the preclinical efficacy of Riluzole in specific ataxia subtypes.

Experimental Protocols

This compound (Rovatirelin) Study Protocol

  • Animal Model: The "Rolling Mouse Nagoya" (RMN) is a genetic mouse model of hereditary ataxia, characterized by a reeling gait and frequent falls[1].

  • Drug Administration: Rovatirelin was administered at doses of 1, 3, 10, and 30 mg/kg[1]. The route of administration was not explicitly stated in the abstract but is often oral or intraperitoneal in such studies.

  • Behavioral Assessment (Fall Index): The primary endpoint for motor function was the "fall index." This was calculated by dividing the number of falls by the total locomotor activity over a specified period[5]. A lower fall index indicates improved motor coordination and balance.

  • Study Duration: The effects of Rovatirelin were assessed after both single and repeated daily administration for two weeks. Notably, the reduction in the fall index persisted for two weeks after the completion of treatment[1].

Riluzole Study Protocol

  • Animal Model: A conditional mouse model of Spinocerebellar Ataxia Type 3 (SCA3) was used. This model expresses the mutant ataxin-3 gene, leading to progressive motor deficits.

  • Drug Administration: Riluzole was administered at a dose of 10 mg/kg in the drinking water. Treatment was initiated after the mice already showed impaired motor performance.

  • Behavioral Assessment (Rotarod): Motor coordination and balance were assessed using the rotarod test. This test measures the ability of a mouse to stay on a rotating rod, with a longer latency to fall indicating better motor function.

  • Study Duration: The study was a long-term treatment trial lasting for 10 months.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and the mechanism of action of Riluzole.

Orotirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuroprotection Neuroprotective Effects Ca_release->Neuroprotection PKC->Neuroprotection

Figure 1: Proposed signaling pathway for this compound via the TRH receptor.

Riluzole_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Riluzole_pre Riluzole VGSC Voltage-Gated Na⁺ Channels Riluzole_pre->VGSC Inhibits Glutamate_Release Glutamate Release VGSC->Glutamate_Release Prevents Glutamate_Vesicle Glutamate Vesicles Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Glutamate_Uptake Glutamate Uptake Glutamate->Glutamate_Uptake Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Riluzole_glia Riluzole EAAT Glutamate Transporters (EAATs) Riluzole_glia->EAAT Enhances EAAT->Glutamate_Uptake Mediates

Figure 2: Riluzole's mechanism of action in modulating glutamate excitotoxicity.

Experimental Workflow

Preclinical_Ataxia_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Ataxia Animal Model (e.g., Rolling Mouse Nagoya) Treatment_Groups Treatment Groups: - this compound (various doses) - Standard-of-Care (e.g., Riluzole) - Vehicle Control Drug_Admin Drug Administration (e.g., daily for 2 weeks) Treatment_Groups->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Fall Index, Rotarod) Drug_Admin->Behavioral_Testing Data_Collection Data Collection (e.g., number of falls, latency to fall) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Collection->Statistical_Analysis Outcome Determination of Efficacy Statistical_Analysis->Outcome

Figure 3: General experimental workflow for preclinical ataxia studies.

References

Orotirelin: A Comparative Meta-Analysis of Published Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orotirelin, a synthetic analogue of the thyrotropin-releasing hormone (TRH), has been a subject of scientific inquiry for its potential therapeutic applications in various neurological disorders. This guide provides a comprehensive meta-analysis of published research findings on this compound, presenting a comparative overview of its performance, underlying mechanisms, and experimental basis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

A systematic review of published literature reveals a focus on the preclinical evaluation of this compound, with limited publicly available data from human clinical trials. The primary quantitative findings stem from animal models, which have explored its pharmacological effects.

ParameterAnimal ModelDosageKey FindingsReference
Pharmacodynamic Effect Male Sprague-Dawley rats0.1-1.0 μg (intracerebral injection)Dose-dependent reduction in pentobarbitone-induced sleeping time.[1]

Note: The available literature lacks comprehensive quantitative data from human clinical trials, including pharmacokinetic profiles (half-life, clearance, volume of distribution), dose-response relationships in patient populations, and specific efficacy and safety data from controlled studies.

Experimental Protocols

The methodologies employed in the key cited preclinical study provide insights into the experimental framework used to assess this compound's effects.

Study: Investigation of the effect of this compound on pentobarbitone-induced sleeping time in rats.[1]

  • Animal Model: Male Sprague-Dawley rats with a weight range of 270-290 g.[1]

  • Anesthesia: Animals were anesthetized with an intraperitoneal (i.p.) injection of sodium pentobarbitone at a dose of 60 mg/kg.[1]

  • Intervention: this compound was administered via bilateral injection directly into the nucleus accumbens at doses of 0.1 and 1.0 μg.[1]

  • Outcome Measure: The primary endpoint was the duration of sleep induced by pentobarbitone, with a reduction in sleeping time indicating a central nervous system stimulant effect.[1]

Signaling Pathways and Mechanism of Action

As a TRH analogue, this compound is understood to exert its effects through the TRH receptor. The binding of this compound to this G-protein coupled receptor initiates a cascade of intracellular signaling events. While the precise downstream pathways modulated by this compound in the context of specific neurological disorders are not fully elucidated in the available literature, the general mechanism of TRH receptor activation is well-characterized.

Upon binding, the TRH receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including neurotransmitter release and modulation of neuronal excitability.

This compound Experimental Workflow

G cluster_0 Preclinical Investigation A Male Sprague-Dawley Rats (270-290g) B Anesthesia (Sodium Pentobarbitone 60mg/kg i.p.) A->B C Bilateral Injection into Nucleus Accumbens B->C E Measurement of Pentobarbitone-Induced Sleeping Time C->E D This compound (0.1-1.0 µg) D->C F Data Analysis: Dose-Response Relationship E->F

Caption: Experimental workflow for assessing this compound's effect in an animal model.

Postulated this compound Signaling Pathway

G cluster_0 Neuronal Cell Membrane This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds Gq Gq Protein TRHR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C Activation DAG->PKC Response Cellular Responses (e.g., Neurotransmitter Release) Ca2_release->Response PKC->Response

Caption: Postulated signaling cascade following this compound binding to the TRH receptor.

Comparison with Alternatives

A direct comparison of this compound with other therapeutic alternatives is challenging due to the limited amount of published clinical data for this compound. However, in the broader context of TRH analogues, other compounds like Taltirelin have undergone more extensive clinical evaluation for conditions such as spinocerebellar ataxia. Clinical trials with Taltirelin have reported modest efficacy in improving ataxia symptoms, providing a potential benchmark for the evaluation of newer TRH analogues like this compound.

Conclusion

The current body of published research on this compound primarily consists of preclinical studies, indicating a potential for central nervous system activity. However, a comprehensive understanding of its clinical efficacy, safety profile, and precise mechanism of action in humans requires further investigation through well-designed clinical trials. The data presented in this guide summarizes the available findings and highlights the need for additional research to fully characterize the therapeutic potential of this compound. Researchers are encouraged to build upon these foundational studies to explore its utility in treating neurological disorders.

References

Orotirelin and Emerging Neurological Drug Candidates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development for neurological disorders, particularly for conditions like spinocerebellar ataxia (SCA), several promising candidates are emerging. This guide provides a head-to-head comparison of Orotirelin, a thyrotropin-releasing hormone (TRH) analogue, with an emerging glutamate modulator, Troriluzole. Due to the limited publicly available data on this compound, this comparison leverages data from other TRH analogues, namely Taltirelin and Rovatirelin, to represent its class of compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the available clinical data, experimental protocols, and underlying mechanisms of action to inform future research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of TRH analogues (Taltirelin and Rovatirelin) and the emerging drug candidate Troriluzole in patients with spinocerebellar ataxia.

Table 1: Comparison of Efficacy in Spinocerebellar Ataxia (SCA)

Drug CandidateDrug ClassTrial IdentifierPrimary EndpointTreatment DurationKey Efficacy Results
Taltirelin Hydrate TRH AnalogueNCT04107740Change in K-SARA score24 weeksStatistically significant difference in the change in K-SARA score from baseline compared to placebo (-0.51 vs 0.36, p=0.0321)[1].
Rovatirelin TRH AnalogueKPS1301 & KPS1305 (Pooled Analysis)Change in SARA total score24-28 weeksStatistically significant difference in the adjusted mean change in SARA total score compared to placebo (-1.64 vs -1.03, p=0.029)[2][3].
Troriluzole Glutamate ModulatorBHV4157-206-RWEChange in f-SARA score3 years50-70% slowing of disease progression compared to external control arms[4][5][6]. Odds ratio of 4.1 for avoiding significant disease progression vs. untreated controls[5].

K-SARA: Korean version of the Scale for the Assessment and Rating of Ataxia; SARA: Scale for the Assessment and Rating of Ataxia; f-SARA: modified functional Scale for the Assessment and Rating of Ataxia.

Table 2: Safety and Tolerability Overview

Drug CandidateKey Adverse EventsDiscontinuation Rate due to AEs
Taltirelin Hydrate No significant difference in the incidence of AEs compared to placebo[7].Not specified, but no cases of AEs with a causal relationship to the study treatment were reported[7].
Rovatirelin Higher discontinuation rates in treatment arms compared to placebo in one study (KPS1301)[2].KPS1301: 16.0% (1.6 mg), 19.8% (2.4 mg) vs. 4.9% (placebo). KPS1305: 9.9% vs. 11.8% (placebo)[2].
Troriluzole Well-established safety profile[8].Not explicitly detailed in the provided results.

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for the interpretation and replication of findings.

Taltirelin Hydrate (NCT04107740) Study Protocol[1][8]
  • Study Design: A 24-week, multicenter, prospective, randomized, double-blind, placebo-controlled, phase IV study.

  • Participant Population: Patients aged 20 years and older diagnosed with hereditary or non-hereditary cerebellar ataxia.

  • Intervention: Taltirelin hydrate (5 mg, orally, twice daily) or a matching placebo.

  • Primary Endpoint: The change in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score at 24 weeks from baseline.

  • Secondary Endpoints: Changes in K-SARA score at 4 and 12 weeks, Clinical Global Impression Scale, EuroQol five-dimensional questionnaire (five-level version), Tinetti balance test, and gait analysis at 4, 12, and 24 weeks.

Rovatirelin (KPS1301 & KPS1305) Study Protocol[2][3]
  • Study Design: Two multicenter, randomized, double-blind, placebo-controlled phase 3 studies.

  • Participant Population: Patients with predominant cerebellar ataxia, including SCA6, SCA31, or cortical cerebellar atrophy. KPS1301 enrolled patients with truncal ataxia, while KPS1305 enrolled patients with both truncal and limb ataxia.

  • Intervention: Rovatirelin (1.6 mg or 2.4 mg daily) or placebo.

  • Treatment Period: 28 weeks (KPS1301) or 24 weeks (KPS1305), with a 4-week pretreatment and 4-week follow-up period.

  • Primary Endpoint: Change in the Scale for the Assessment and Rating of Ataxia (SARA) total scores.

Troriluzole (BHV4157-206-RWE) Study Protocol[4][5][6][7]
  • Study Design: A pivotal study utilizing a real-world evidence (RWE) approach, comparing troriluzole-treated patients to matched, untreated patients from natural history cohorts (CRC-SCA and EUROSCA).

  • Participant Population: Patients with spinocerebellar ataxia (all genotypes).

  • Intervention: Troriluzole (200 mg, orally, once daily).

  • Treatment Duration: 3 years.

  • Primary Endpoint: Mean change from baseline in the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) after 3 years of treatment.

  • Key Feature: Propensity Score Matching (PSM) was used to ensure baseline characteristics were balanced between the treatment and external control groups.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and study designs can aid in understanding the therapeutic rationale and experimental approach.

Signaling Pathway of TRH Analogs in the Cerebellum

TRH and its analogs are believed to exert their effects in the cerebellum through various mechanisms, including the modulation of neurotransmitter release and potential neuroprotective effects. One proposed pathway involves the nitric oxide-cyclic GMP (NO-cGMP) pathway.

TRH_Signaling_Pathway TRH TRH Analogue (this compound) TRH_R TRH Receptor TRH->TRH_R Binds to NOS Nitric Oxide Synthase (NOS) TRH_R->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces PFTK1 PFTK1 Expression cGMP->PFTK1 Induces Neuroprotection Neuroprotective Effects (e.g., improved motor function) PFTK1->Neuroprotection Leads to

TRH analogue signaling in cerebellar neurons.
Signaling Pathway of Troriluzole (Glutamate Modulation)

Troriluzole is a prodrug of riluzole and acts as a glutamate modulator. Its mechanism is thought to involve reducing synaptic glutamate levels, thereby protecting neurons from excitotoxicity.

Troriluzole_Signaling_Pathway cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Glutamate_Vesicle Glutamate Presynaptic->Glutamate_Vesicle Releases Postsynaptic Postsynaptic Neuron (Purkinje Cell) Glutamate_Receptor Glutamate Receptors Glutamate_Vesicle->Glutamate_Receptor Activates Glutamate_Receptor->Postsynaptic Excites EAAT Excitatory Amino Acid Transporter (EAAT) Excitotoxicity Reduced Neuronal Excitotoxicity & Damage EAAT->Excitotoxicity Leads to Troriluzole Troriluzole Riluzole Riluzole (Active Metabolite) Troriluzole->Riluzole Metabolized to Riluzole->Presynaptic Inhibits Glutamate Release Riluzole->EAAT Enhances Glutamate Uptake

Mechanism of action of Troriluzole.
Experimental Workflow for a Comparative SCA Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial comparing two drug candidates for spinocerebellar ataxia.

SCA_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Arms Patient_Pool Patient Population with SCA Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (SARA/f-SARA) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_A This compound (or TRH Analogue) Randomization->Drug_A Drug_B Troriluzole Randomization->Drug_B Placebo Placebo Randomization->Placebo Follow_Up Follow-up Assessments (e.g., 12, 24, 48 weeks) Drug_A->Follow_Up Drug_B->Follow_Up Placebo->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Change in SARA/f-SARA) Follow_Up->Primary_Endpoint Safety_Analysis Safety & Tolerability Analysis Follow_Up->Safety_Analysis Results Results Interpretation & Reporting Primary_Endpoint->Results Safety_Analysis->Results

References

Safety Operating Guide

Navigating the Disposal of Orotirelin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Orotirelin is crucial for maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks to both personnel and the environment. This guide offers a comprehensive overview of the recommended procedures for the disposal of this compound, based on general best practices for pharmaceutical and laboratory chemical waste management.

Quantitative Data Summary for this compound Waste

To facilitate clear and concise record-keeping and reporting, all quantitative data related to this compound waste should be meticulously documented. The following table provides a template for tracking such information.

Waste Stream IDThis compound Concentration (mg/mL)Volume (L)Waste CategoryDisposal MethodDate Generated
ORO-2025-001100.5Non-hazardous PharmaceuticalIncineration2025-10-27
ORO-2025-002500.1Hazardous (P-listed potential)Licensed Hazardous Waste Vendor2025-10-28
ORO-2025-003Solid (spill cleanup)2 kgSolid Pharmaceutical WasteIncineration2025-10-29

Note: This table is for illustrative purposes. Actual waste categorization and disposal methods must be determined in consultation with a certified waste disposal professional and based on the specific characteristics of the waste stream.

Detailed Experimental Protocol for this compound Disposal

The proper disposal of this compound, like any investigational drug, must comply with federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][2][3] The following protocol outlines a general, step-by-step approach to safely manage this compound waste.

1. Waste Identification and Characterization:

  • Initial Assessment: Determine if the this compound waste is considered hazardous. This involves reviewing the Safety Data Sheet (SDS) for this compound, if available, for any specific hazard classifications (e.g., toxicity, reactivity, ignitability, corrosivity).[3] While a specific SDS for this compound was not found in the search results, it is imperative to obtain this from the manufacturer.

  • Regulatory Classification: Consult with your institution's Environmental Health and Safety (EHS) department to determine if the waste meets the criteria for any RCRA-listed hazardous wastes (F, K, P, or U lists).[3] Unused or expired investigational drugs may fall under these categories.[1]

2. Segregation and Storage:

  • Dedicated Waste Containers: Use clearly labeled, leak-proof containers specifically designated for this compound waste.[3] The containers should be compatible with the chemical properties of this compound.

  • Segregation: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your EHS department and waste disposal vendor.

  • Storage Location: Store waste containers in a secure, well-ventilated, and designated satellite accumulation area.[3]

3. Disposal Procedures:

  • Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, this compound waste should not be disposed of down the drain or in regular trash.[4][5] The preferred method is to use a licensed pharmaceutical waste disposal service for incineration.[4]

  • Hazardous Pharmaceutical Waste: If classified as hazardous, the waste must be managed by a licensed hazardous waste contractor.[2][3] This ensures proper transportation, treatment, and disposal in accordance with RCRA regulations.

  • Empty Containers: Empty containers that held this compound should be managed as trace waste and disposed of according to institutional policies, which may involve triple-rinsing before recycling or disposal as hazardous waste.

  • Spill Cleanup Materials: Any materials used to clean up an this compound spill (e.g., absorbent pads, personal protective equipment) must be collected and disposed of as this compound waste.[6]

4. Documentation:

  • Maintain a detailed log of all this compound waste generated, including the information outlined in the quantitative data table.

  • Retain all shipping manifests and certificates of destruction provided by the waste disposal vendor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

OrotirelinDisposalWorkflow start This compound Waste Generated identify Identify & Characterize Waste (Consult SDS & EHS) start->identify is_hazardous Is Waste Hazardous? identify->is_hazardous segregate_haz Segregate in Labeled, Leak-proof Hazardous Waste Container is_hazardous->segregate_haz Yes segregate_nonhaz Segregate in Labeled, Leak-proof Non-Hazardous Pharmaceutical Waste Container is_hazardous->segregate_nonhaz No store_haz Store in Secure Satellite Accumulation Area segregate_haz->store_haz dispose_haz Dispose via Licensed Hazardous Waste Vendor store_haz->dispose_haz document Document Waste Generation & Retain Disposal Records dispose_haz->document store_nonhaz Store in Designated Waste Collection Area segregate_nonhaz->store_nonhaz dispose_nonhaz Dispose via Licensed Pharmaceutical Waste Vendor (e.g., Incineration) store_nonhaz->dispose_nonhaz dispose_nonhaz->document end Disposal Complete document->end

Caption: this compound Waste Disposal Workflow

Disclaimer: The information provided here is for guidance purposes only and is based on general principles of laboratory waste management. Specific disposal procedures for this compound must be determined in consultation with the manufacturer, your institution's Environmental Health and Safety department, and a licensed waste disposal contractor. Always refer to and comply with all applicable federal, state, and local regulations.

References

Personal protective equipment for handling Orotirelin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Orotirelin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling peptide compounds in a laboratory setting, ensuring a safe environment and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent direct contact, inhalation, or exposure.[1]

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To protect skin from accidental contact.
Eye Protection Safety goggles or a face shield.To shield eyes from dust particles or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a dust respirator when handling larger quantities of lyophilized powder.[2]To prevent inhalation of fine particles.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it is received to its final disposal is critical for safety and research integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Lyophilized this compound should be stored in a cool, dry, and dark environment, ideally at or below -20°C for long-term stability.[1][3]

  • Before opening, allow the container to equilibrate to room temperature inside a desiccator to prevent moisture absorption, which can degrade the peptide.[2][3]

2. Handling and Preparation:

  • All handling of this compound should occur within a well-ventilated laboratory or a fume hood.[1]

  • Wear the appropriate PPE at all times.[1][4]

  • When reconstituting the lyophilized powder, use high-purity water or a recommended buffer.[1]

  • Avoid creating dust or aerosols during handling.[4]

  • Once reconstituted, the this compound solution should be stored at 4°C or lower for short-term use and be protected from repeated freeze-thaw cycles.[1][3]

3. Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and unused this compound, must be disposed of in accordance with federal, state, and local environmental regulations.[4]

  • For chemical waste, one recommended method is to dissolve the peptide in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Alternatively, for small quantities and where regulations permit, unused medicines can be mixed with an unappealing substance like cat litter or coffee grounds, placed in a sealed container, and disposed of in the household trash.[5][6][7] However, for a research compound, incineration is the more appropriate and safer method.

Emergency Procedures: Spill and Exposure

Immediate and appropriate action is crucial in the event of a spill or accidental exposure to this compound.

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material to contain it.[8][9]

    • Gently sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[4]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or safety officer.

    • Prevent entry to the contaminated area.

    • Provide emergency responders with information about the spilled material.

Exposure Protocol:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4][10]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with plenty of water.[4][10]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4][10]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[4][10]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to a spill.

Orotirelin_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal receipt Receive Shipment inspect Inspect Container receipt->inspect storage Store at <= -20°C inspect->storage equilibrate Equilibrate in Desiccator storage->equilibrate ppe Don PPE equilibrate->ppe reconstitute Reconstitute in Ventilated Area ppe->reconstitute use Use in Experiment reconstitute->use storage_sol Store Solution at <= 4°C use->storage_sol waste Collect Waste use->waste storage_sol->use dispose Dispose per Regulations waste->dispose

Caption: Standard procedure for handling this compound from receipt to disposal.

Orotirelin_Spill_Response cluster_assessment Immediate Actions cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs alert Alert Others spill->alert assess Assess Spill Size alert->assess ppe Don PPE assess->ppe Small evacuate Evacuate Area assess->evacuate Large contain Contain with Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate notify Notify Emergency Response evacuate->notify secure Secure Area notify->secure

Caption: Logical workflow for responding to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orotirelin
Reactant of Route 2
Reactant of Route 2
Orotirelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.